Product packaging for Atrolactamide(Cat. No.:CAS No. 2019-68-3)

Atrolactamide

Número de catálogo: B1665311
Número CAS: 2019-68-3
Peso molecular: 165.19 g/mol
Clave InChI: FWTXWYXPXGKVJG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Atrolactamide is a member of acetamides.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO2 B1665311 Atrolactamide CAS No. 2019-68-3

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-hydroxy-2-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-9(12,8(10)11)7-5-3-2-4-6-7/h2-6,12H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTXWYXPXGKVJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101043208
Record name Atrolactamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101043208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2019-68-3
Record name Atrolactamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2019-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atrolactamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002019683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atrolactamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51066
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Atrolactamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101043208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ATROLACTAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ9132S4AW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Atrolactamide synthesis pathway and mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atrolactamide (2-hydroxy-2-phenylpropanamide), a compound recognized for its potent anticonvulsant properties, is a subject of significant interest in medicinal chemistry and drug development. This technical guide provides an in-depth overview of the primary synthesis pathway for this compound, beginning from the readily available starting material, acetophenone. The synthesis proceeds through a key intermediate, 2-hydroxy-2-phenylpropanenitrile (acetophenone cyanohydrin), which is subsequently converted to the final amide product. This document details the underlying chemical mechanisms, provides established experimental protocols, and presents the relevant chemical data. The synthesis route is visualized through a detailed reaction pathway diagram, and the experimental workflow is also illustrated.

Core Synthesis Pathway: From Acetophenone to this compound

The most common and efficient synthesis of this compound is a two-step process:

  • Nucleophilic Addition of Cyanide to Acetophenone: The synthesis commences with the formation of 2-hydroxy-2-phenylpropanenitrile, the cyanohydrin of acetophenone. This reaction involves the nucleophilic attack of a cyanide ion on the electrophilic carbonyl carbon of acetophenone.

  • Partial Hydrolysis of the Nitrile Group: The nitrile group of the cyanohydrin intermediate is then selectively hydrolyzed to an amide to yield this compound. This transformation can be achieved under controlled basic conditions or through more advanced catalytic methods.

Mechanism of Synthesis

The overall synthesis pathway and the mechanism for each step are illustrated below.

Atrolactamide_Synthesis_Pathway cluster_step1 Step 1: Cyanohydrin Formation cluster_step2 Step 2: Nitrile Hydrolysis acetophenone Acetophenone intermediate1 Tetrahedral Intermediate acetophenone->intermediate1 + CN⁻ cyanide HCN / NaCN cyanohydrin 2-Hydroxy-2-phenylpropanenitrile intermediate1->cyanohydrin + H⁺ This compound This compound cyanohydrin->this compound Partial Hydrolysis hydrolysis_reagents H₂O₂ / OH⁻ or Pd(II) catalyst

Caption: Overall synthesis pathway of this compound from Acetophenone.

Experimental Protocols

Synthesis of 2-Hydroxy-2-phenylpropanenitrile (Acetophenone Cyanohydrin)

This protocol is adapted from established procedures for cyanohydrin formation from ketones.

Materials:

  • Acetophenone

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Glacial acetic acid or another suitable acid

  • Diethyl ether or other suitable organic solvent

  • Water

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve sodium cyanide in water.

  • Add acetophenone to the sodium cyanide solution.

  • Cool the flask in an ice bath and stir the mixture vigorously.

  • Slowly add glacial acetic acid from the dropping funnel while maintaining the temperature below 10-15 °C.

  • After the addition is complete, continue stirring for an additional 1-2 hours at room temperature.

  • Transfer the reaction mixture to a separatory funnel. If an organic layer has separated, collect it.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic layer (if any) and the ether extracts.

  • Dry the combined organic phase with anhydrous sodium sulfate.

  • Remove the diethyl ether and any unreacted acetophenone by rotary evaporation.

  • The resulting crude product, 2-hydroxy-2-phenylpropanenitrile, can be purified by vacuum distillation.

Cyanohydrin_Synthesis_Workflow start Start dissolve Dissolve NaCN in H₂O Add Acetophenone start->dissolve cool Cool to 0-5 °C dissolve->cool add_acid Slowly add Acetic Acid cool->add_acid stir Stir at RT add_acid->stir extract Extract with Diethyl Ether stir->extract dry Dry organic phase (Na₂SO₄) extract->dry evaporate Evaporate solvent dry->evaporate purify Purify by Vacuum Distillation evaporate->purify end End purify->end Hydrolysis_Mechanism cluster_base Base-Catalyzed Hydrolysis cluster_pd Pd-Catalyzed Transfer Hydration cyanohydrin_base Cyanohydrin intermediate_base Peroxyimidic Acid Intermediate cyanohydrin_base->intermediate_base + HOO⁻ peroxide H₂O₂ / OH⁻ atrolactamide_base This compound intermediate_base->atrolactamide_base Rearrangement cyanohydrin_pd Cyanohydrin nitrilium_ion Nitrilium Ion Complex cyanohydrin_pd->nitrilium_ion Coordination & Activation pd_catalyst Pd(II) Catalyst + Carboxamide atrolactamide_pd This compound nitrilium_ion->atrolactamide_pd Nucleophilic Attack of H₂O from Carboxamide

Atrolactamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 2019-68-3

An In-depth Examination of the Chemical Properties, Synthesis, and Biological Activity of a Potent Anticonvulsant Agent.

This technical guide provides a comprehensive overview of Atrolactamide, a compound recognized for its significant anticonvulsant properties. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical characteristics, synthesis protocols, and mechanism of action.

Core Chemical Properties

This compound, with the IUPAC name 2-hydroxy-2-phenylpropanamide, is a member of the acetamide class of organic compounds.[1] Its core chemical and physical properties are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 2019-68-3[1][2]
Molecular Formula C₉H₁₁NO₂[1][2]
Molecular Weight 165.19 g/mol
Melting Point 62.5-63.5 °C (L-form, from benzene), 102 °C (DL-form, from dichloroethylene)
Boiling Point (Predicted) 349.3 ± 35.0 °C
Density (Predicted) 1.0 ± 0.1 g/cm³
pKa (Predicted) 12.53 ± 0.29
Solubility Freely soluble in water, soluble in alcohol and acetone.
Synonyms (-)-α-Methyl-L-mandelamide, (S,(-))-2-Hydroxy-2-phenylpropionamide, M-144, Themisone

Synthesis of this compound

The synthesis of this compound can be achieved through the hydrolysis of its corresponding nitrile precursor, 2-hydroxy-2-phenylpropanenitrile (also known as atrolactonitrile or acetophenone cyanohydrin).

Experimental Protocol: Synthesis of 2-hydroxy-2-phenylpropanamide from 2-hydroxy-2-phenylpropanenitrile

This protocol is based on the general principle of base-catalyzed hydrolysis of a nitrile to an amide.

Materials:

  • 2-hydroxy-2-phenylpropanenitrile

  • Ethanol or Acetone

  • Sodium hydroxide (NaOH) solution

  • Hydrogen peroxide (H₂O₂)

  • Sodium sulfite (Na₂SO₃) solution

  • Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of 2-hydroxy-2-phenylpropanenitrile in a suitable solvent such as ethanol or acetone.

  • Reaction Conditions: Cool the solution in an ice bath. While stirring, slowly add a solution of sodium hydroxide followed by the dropwise addition of hydrogen peroxide. It is crucial to maintain a low temperature during this addition.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully quench the reaction by adding a sodium sulfite solution to decompose any excess hydrogen peroxide.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent, such as benzene for the L-form or dichloroethylene for the DL-form.

G cluster_synthesis Synthesis of this compound start 2-hydroxy-2-phenylpropanenitrile reagents NaOH, H₂O₂ Ethanol/Acetone hydrolysis Base-Catalyzed Hydration reagents->hydrolysis product This compound (2-hydroxy-2-phenylpropanamide) hydrolysis->product workup Quenching (Na₂SO₃) Extraction (DCM) Drying & Concentration product->workup purification Recrystallization workup->purification final_product Purified this compound purification->final_product G cluster_pathway Mechanism of Action of this compound This compound This compound T_type_channel T-type Calcium Channel This compound->T_type_channel Blocks Ca_influx Calcium Influx T_type_channel->Ca_influx Mediates Neuronal_excitability Neuronal Hyperexcitability Ca_influx->Neuronal_excitability Increases Seizure Seizure Activity Neuronal_excitability->Seizure Leads to G cluster_workflow Anticonvulsant Screening Workflow start Test Compound (this compound) animal_prep Animal Acclimation & Grouping start->animal_prep dosing Compound/Vehicle Administration animal_prep->dosing mes_test Maximal Electroshock (MES) Test dosing->mes_test ptz_test Pentylenetetrazole (PTZ) Test dosing->ptz_test mes_endpoint Endpoint: Abolition of tonic hindlimb extension mes_test->mes_endpoint ptz_endpoint Endpoint: Absence or delay of clonic seizures ptz_test->ptz_endpoint data_analysis Data Analysis (e.g., ED₅₀ determination) mes_endpoint->data_analysis ptz_endpoint->data_analysis G cluster_patchclamp Patch-Clamp Electrophysiology Workflow cell_prep Cell Culture (expressing T-type channels) patching Establish Whole-Cell Patch-Clamp cell_prep->patching protocol Apply Voltage Protocol to Elicit Currents patching->protocol baseline Record Baseline Currents protocol->baseline application Apply this compound (various concentrations) baseline->application recording Record Currents in Presence of Compound application->recording washout Washout recording->washout analysis Data Analysis (IC₅₀ determination) recording->analysis washout->baseline Recovery

References

Atrolactamide: A Technical Deep Dive into its Putative Anticonvulsant Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atrolactamide, a historical anticonvulsant agent, has a mechanism of action that is not extensively documented in contemporary scientific literature. This technical guide synthesizes available information on the broader class of phenylacetamide derivatives to propose a putative mechanism of action for this compound. By examining the established anticonvulsant screening models and structure-activity relationships of analogous compounds, this paper infers that this compound likely exerts its anticonvulsant effects through the modulation of voltage-gated sodium channels. This document provides a detailed overview of the probable signaling pathways, relevant experimental protocols for assessing such activity, and a structured presentation of hypothetical quantitative data to guide future research and drug development efforts in this area.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of effective antiepileptic drugs (AEDs) is a cornerstone of treatment, yet a significant portion of patients remain refractory to existing therapies[1]. This compound, also known as themisone, is an early anticonvulsant whose specific molecular mechanism has not been a focus of modern research. As a phenylacetamide derivative, its pharmacological action can be contextualized by the known activities of structurally similar compounds[2][3]. This guide aims to provide an in-depth, technical exploration of the probable mechanism of action of this compound, drawing upon established principles of anticonvulsant drug action and preclinical evaluation methodologies.

Proposed Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The primary hypothesized mechanism of action for this compound is the blockade of voltage-gated sodium channels (VGSCs). This assertion is based on the consistent anticonvulsant profile of many phenylacetamide derivatives in the Maximal Electroshock (MES) seizure model, a test known to be sensitive to drugs that inhibit seizure spread by blocking VGSCs[3][4].

Signaling Pathway

During a seizure, rapid, repetitive firing of neurons is driven by the persistent activation of VGSCs. This compound is proposed to selectively bind to the inactivated state of these channels, a conformation that is more prevalent during the high-frequency neuronal firing characteristic of epileptic activity. This state-dependent binding stabilizes the inactivated state of the channel, preventing its return to the resting state and thereby limiting the sustained repetitive firing of action potentials. This action effectively dampens the hyperexcitability of the neuron and curtails the propagation of the seizure.

Atrolactamide_Mechanism cluster_Neuron Presynaptic Neuron cluster_Seizure Seizure Activity cluster_DrugAction This compound Action AP_init Action Potential Initiation VGSC_open Voltage-Gated Na+ Channels Open AP_init->VGSC_open Threshold Reached Na_influx Na+ Influx VGSC_open->Na_influx Depolarization Depolarization Na_influx->Depolarization VGSC_inactivated VGSCs Inactivated Depolarization->VGSC_inactivated Repolarization Repolarization (K+ Efflux) VGSC_inactivated->Repolarization This compound This compound Block_Return Blocks Return to Resting State VGSC_inactivated->Block_Return VGSC_closed VGSCs Closed (Resting State) Repolarization->VGSC_closed VGSC_closed->AP_init Ready for next AP Repetitive_Firing High-Frequency Repetitive Firing VGSC_inactivated_prolonged Prolonged Inactivated State Repetitive_Firing->VGSC_inactivated_prolonged Stabilization Stabilization of Inactivated State This compound->Stabilization Stabilization->VGSC_inactivated Block_Return->VGSC_closed MES_Workflow Start Start Animal_Prep Animal Preparation (e.g., Male Albino Mice) Start->Animal_Prep Compound_Admin Administer this compound (i.p. or p.o.) Animal_Prep->Compound_Admin Pretreatment Pretreatment Period (30-60 min) Compound_Admin->Pretreatment Stimulation Apply Electrical Stimulus (e.g., 50mA, 60Hz, 0.2s) Pretreatment->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Endpoint Endpoint: Abolition of Tonic Extension? Observation->Endpoint Protected Protected Endpoint->Protected Yes Not_Protected Not Protected Endpoint->Not_Protected No ED50_Calc Calculate ED50 Protected->ED50_Calc Not_Protected->ED50_Calc End End ED50_Calc->End SAR_Phenylacetamide Core Phenylacetamide Core Structure Phenyl_Ring Phenyl Ring Substituents Core->Phenyl_Ring Amide_Moiety Amide Moiety Modifications Core->Amide_Moiety Lipophilicity Lipophilicity (LogP) Phenyl_Ring->Lipophilicity Anticonvulsant_Activity Anticonvulsant Activity (e.g., MES test) Phenyl_Ring->Anticonvulsant_Activity Influences Potency Amide_Moiety->Lipophilicity Amide_Moiety->Anticonvulsant_Activity Affects Potency and PK Lipophilicity->Anticonvulsant_Activity

References

Unveiling Atrolactamide: An In-depth Guide to its Early Research and Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a detailed technical overview of the early research and discovery of Atrolactamide, a compound identified in the mid-20th century for its potent anticonvulsant properties. Geared towards researchers, scientists, and drug development professionals, this document meticulously compiles and presents the foundational data, experimental protocols, and logical frameworks that characterized the initial investigations into this promising therapeutic agent.

Introduction

This compound, also known by its trade name Themisone, emerged in the 1950s as a significant candidate in the search for effective treatments for epilepsy. Early studies revealed its potential to control seizures, prompting further investigation into its synthesis, pharmacological profile, and mechanism of action. This guide synthesizes the available historical data to provide a comprehensive resource for understanding the genesis of this compound research.

Synthesis of this compound

Hypothesized Synthetic Workflow:

G cluster_0 Synthesis of this compound Atrolactic_Acid Atrolactic Acid (or its ester) Reaction Amidation Reaction Atrolactic_Acid->Reaction Ammonia Ammonia (or equivalent) Ammonia->Reaction This compound This compound Reaction->this compound

Caption: Hypothesized synthetic pathway for this compound.

Early Anticonvulsant Activity Screening

The primary evaluation of this compound's therapeutic potential was conducted through anticonvulsant screening programs prevalent in the 1950s. These programs relied on animal models to predict efficacy in human epilepsy. The two cornerstone assessments of that period were the Maximal Electroshock Seizure (MES) test and the Pentylenetetrazol (PTZ) test.

Experimental Protocols

Maximal Electroshock Seizure (MES) Test: This test was designed to identify compounds effective against generalized tonic-clonic seizures.

  • Animal Model: Typically, mice or rats were used.

  • Drug Administration: The test compound (this compound) was administered to the animals, often intraperitoneally or orally, at varying doses.

  • Induction of Seizure: A controlled electrical stimulus was delivered through corneal or ear-clip electrodes, inducing a maximal seizure characterized by a tonic hindlimb extension.

  • Endpoint: The ability of the drug to prevent the tonic extensor component of the seizure was the primary measure of anticonvulsant activity.

Pentylenetetrazol (PTZ) Test: This chemoconvulsant test was used to identify drugs effective against absence seizures.

  • Animal Model: Mice or rats were used.

  • Drug Administration: The test compound was administered prior to the convulsant.

  • Induction of Seizure: A subcutaneous or intraperitoneal injection of pentylenetetrazol was administered to induce clonic seizures.

  • Endpoint: The primary endpoint was the prevention of clonic seizures or an increase in the latency to the first seizure.

Anticonvulsant Screening Workflow:

G cluster_0 Anticonvulsant Activity Screening Compound This compound Administration MES_Test Maximal Electroshock Seizure (MES) Test Compound->MES_Test PTZ_Test Pentylenetetrazol (PTZ) Test Compound->PTZ_Test Efficacy_MES Efficacy against Tonic-Clonic Seizures MES_Test->Efficacy_MES Efficacy_PTZ Efficacy against Absence Seizures PTZ_Test->Efficacy_PTZ G cluster_0 Pharmacokinetic Analysis Workflow Dosing Oral Administration of this compound Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Urine_Collection Urine Collection Dosing->Urine_Collection Analysis Colorimetric Analysis of Drug Concentration Blood_Sampling->Analysis Urine_Collection->Analysis Absorption_Data Determination of Absorption Profile Analysis->Absorption_Data Excretion_Data Determination of Excretion Profile Analysis->Excretion_Data G cluster_0 Hypothesized Mechanism of Action This compound This compound Neuronal_Membrane Neuronal Membrane Stabilization This compound->Neuronal_Membrane Reduced_Excitability Reduced Neuronal Excitability Neuronal_Membrane->Reduced_Excitability Seizure_Suppression Suppression of Seizure Activity Reduced_Excitability->Seizure_Suppression

Atrolactamide Derivatives: A Technical Guide to their Synthesis and Anticonvulsant Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrolactamide, a simple α-hydroxy-α-phenylacetamide, has long been recognized for its anticonvulsant properties. This technical guide delves into the therapeutic potential of this compound derivatives as a promising class of compounds for the development of novel antiepileptic drugs (AEDs). The exploration of these derivatives is driven by the need for AEDs with improved efficacy, broader spectra of activity, and enhanced safety profiles.

This document provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound derivatives. Detailed experimental protocols for key assays are provided, alongside a discussion of the underlying mechanisms of action, with a focus on the modulation of voltage-gated calcium channels.

Synthesis of this compound Derivatives

The synthesis of this compound and its N-substituted derivatives can be achieved through several synthetic routes. A general and adaptable method involves the amidation of atrolactic acid or its esters.

General Synthesis Protocol for N-Substituted Atrolactamides

A common approach for the synthesis of N-substituted this compound derivatives involves the coupling of atrolactic acid with a desired amine using a suitable coupling agent.

Step 1: Activation of Atrolactic Acid Atrolactic acid is dissolved in an anhydrous aprotic solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). A coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt), is added to the solution at 0°C. The reaction mixture is stirred for a short period to form the activated ester intermediate.

Step 2: Amidation The desired primary or secondary amine is then added to the reaction mixture. The reaction is typically allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification Upon completion, the reaction mixture is filtered to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used). The filtrate is then washed sequentially with a dilute acid solution (e.g., 1N HCl) to remove excess amine, a dilute base solution (e.g., saturated NaHCO3) to remove unreacted carboxylic acid, and brine. The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the pure N-substituted this compound derivative.

Characterization: The structure and purity of the synthesized compounds are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

In Vivo Anticonvulsant Screening Protocols

The anticonvulsant activity of this compound derivatives is primarily evaluated using well-established rodent models of seizures, namely the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test. Neurotoxicity is typically assessed using the rotarod test.

Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent the spread of seizures.

  • Animals: Male albino mice (e.g., CF-1 strain) are commonly used.

  • Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

  • Procedure:

    • Test compounds are administered to groups of mice, typically via intraperitoneal (i.p.) injection, at various doses. A vehicle control group is also included.

    • At the time of peak effect (TPE), which is determined in preliminary studies, an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

    • The mice are observed for the presence or absence of a tonic hindlimb extension seizure.

    • Protection is defined as the abolition of the hindlimb tonic extension.

    • The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for absence and myoclonic seizures and identifies compounds that can raise the seizure threshold.

  • Animals: Male albino mice.

  • Procedure:

    • Test compounds are administered i.p. to groups of mice at various doses, including a vehicle control group.

    • At the TPE, a subcutaneous injection of pentylenetetrazole (PTZ) at a convulsive dose (e.g., 85 mg/kg) is administered into a loose fold of skin on the back of the neck.

    • The animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds).

    • Protection is defined as the absence of clonic seizures during the observation period.

    • The ED₅₀ is calculated.

Rotarod Neurotoxicity Test

This test assesses motor impairment, a common side effect of centrally acting drugs.

  • Apparatus: A rotating rod apparatus.

  • Procedure:

    • Mice are trained to remain on the rotating rod (e.g., at 10 rpm) for a set period (e.g., 1 minute).

    • On the test day, the trained mice are administered the test compound or vehicle.

    • At the TPE, the mice are placed on the rotating rod, and their ability to remain on the rod for the set period is recorded.

    • Neurotoxicity is indicated by the inability of the animal to maintain its balance on the rod.

    • The median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit neurotoxicity, is determined.

Quantitative Data and Structure-Activity Relationship (SAR)

The anticonvulsant activity and neurotoxicity of this compound and its derivatives are quantified by their ED₅₀ and TD₅₀ values, respectively. The protective index (PI), calculated as the ratio of TD₅₀ to ED₅₀, provides a measure of the compound's safety margin. A higher PI value indicates a more favorable therapeutic window.

Table 1: Anticonvulsant Activity and Neurotoxicity of this compound and Related Derivatives

CompoundRMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀ MES)
This compound H>100300>300-
Derivative A CH₃501502004.0
Derivative B C₂H₅351201805.1
Derivative C p-Cl-C₆H₄25801506.0
Derivative D p-F-C₆H₄28951605.7

Note: The data presented for Derivatives A-D are hypothetical and for illustrative purposes to demonstrate structure-activity relationships. Actual values would need to be determined experimentally.

Structure-Activity Relationship (SAR) Insights:

  • N-Alkylation: Substitution on the amide nitrogen with small alkyl groups (e.g., methyl, ethyl) appears to enhance anticonvulsant activity in the MES test compared to the unsubstituted this compound.

  • N-Arylation: The introduction of an aryl group, particularly with electron-withdrawing substituents at the para-position (e.g., chloro, fluoro), can significantly increase potency in both MES and scPTZ screens. This suggests that the electronic and steric properties of the N-substituent play a crucial role in the interaction with the biological target.

  • Lipophilicity: The increased lipophilicity of the N-substituted derivatives may contribute to improved blood-brain barrier penetration, leading to higher concentrations at the site of action in the central nervous system.

Mechanism of Action and Signaling Pathways

The anticonvulsant effects of this compound derivatives are believed to be mediated, at least in part, through the modulation of voltage-gated ion channels. Specifically, certain derivatives have been shown to act as blockers of T-type calcium channels.

T-Type Calcium Channels in Epilepsy

T-type calcium channels are low-voltage activated channels that play a critical role in regulating neuronal excitability and rhythmic burst firing, particularly in thalamocortical circuits. Aberrant T-type calcium channel activity is implicated in the generation of spike-wave discharges characteristic of absence seizures. Blockade of these channels can reduce neuronal hyperexcitability and suppress seizure activity.

Diagram of T-Type Calcium Channel Blockade in Epilepsy

T_type_calcium_channel_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Neuronal_Depolarization Neuronal Depolarization T_type_Ca_Channel T-type Ca²⁺ Channel (CaV3.x) Neuronal_Depolarization->T_type_Ca_Channel Activates Ca_Influx Ca²⁺ Influx T_type_Ca_Channel->Ca_Influx Mediates Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Triggers Postsynaptic_Receptors Postsynaptic Receptors Neurotransmitter_Release->Postsynaptic_Receptors Activates Neuronal_Excitation Neuronal Hyperexcitability Postsynaptic_Receptors->Neuronal_Excitation Seizure_Activity Seizure Activity Neuronal_Excitation->Seizure_Activity Leads to Atrolactamide_Derivative This compound Derivative Atrolactamide_Derivative->T_type_Ca_Channel Blocks

Caption: Signaling pathway of T-type calcium channel mediated neurotransmission and its blockade by this compound derivatives.

Experimental Workflow for Anticonvulsant Drug Discovery

The discovery and development of novel this compound-based anticonvulsants follow a structured workflow, from initial synthesis to preclinical evaluation.

Diagram of Experimental Workflow

experimental_workflow cluster_synthesis Chemical Synthesis & Characterization cluster_screening In Vivo Anticonvulsant Screening cluster_analysis Data Analysis & Lead Optimization Synthesis Synthesis of this compound Derivatives Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization MES_Test Maximal Electroshock (MES) Test Characterization->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test Characterization->scPTZ_Test Rotarod_Test Rotarod Neurotoxicity Test Characterization->Rotarod_Test Data_Collection Determine ED₅₀ and TD₅₀ MES_Test->Data_Collection scPTZ_Test->Data_Collection Rotarod_Test->Data_Collection PI_Calculation Calculate Protective Index (PI) Data_Collection->PI_Calculation SAR_Analysis Structure-Activity Relationship (SAR) Analysis PI_Calculation->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: Experimental workflow for the discovery and evaluation of this compound-based anticonvulsants.

Conclusion

This compound derivatives represent a promising scaffold for the development of novel anticonvulsant agents. Their straightforward synthesis, coupled with their potential to modulate key targets in neuronal excitability such as T-type calcium channels, makes them an attractive area for further investigation. The systematic exploration of structure-activity relationships, guided by the experimental protocols and workflow outlined in this guide, will be instrumental in identifying lead candidates with superior efficacy and safety profiles for the treatment of epilepsy. Future research should focus on expanding the library of this compound derivatives, elucidating their precise molecular mechanisms of action, and evaluating their pharmacokinetic and pharmacodynamic properties in more advanced preclinical models.

Spectroscopic data (NMR, IR, Mass Spec) of Atrolactamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atrolactamide (2-hydroxy-2-phenylpropanamide) is a chiral organic compound with potential applications in medicinal chemistry and organic synthesis. The structural elucidation and purity assessment of this compound are critically dependent on a thorough analysis of its spectroscopic data. This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring this data are also presented, along with a logical workflow for its spectroscopic analysis.

Data Presentation

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. These values are predicted based on the analysis of similar compounds and established principles of spectroscopy.

Table 1: ¹H NMR Spectral Data for this compound (Predicted)

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
-CH₃~1.6SingletN/A3H
-OHVariable (broad)SingletN/A1H
-NH₂Variable (broad)SingletN/A2H
Aromatic-H (ortho)~7.5Doublet~7-82H
Aromatic-H (meta)~7.3Triplet~7-82H
Aromatic-H (para)~7.2Triplet~7-81H

Table 2: ¹³C NMR Spectral Data for this compound (Predicted)

Carbon Assignment Chemical Shift (δ, ppm)
-CH₃~25
Quaternary -C-OH~75
C=O (Amide)~175
Aromatic-C (para)~125
Aromatic-C (ortho)~127
Aromatic-C (meta)~128
Aromatic-C (ipso)~140

Table 3: IR Spectral Data for this compound (Predicted)

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
O-H (Alcohol)Stretching3500 - 3200 (broad)
N-H (Amide)Stretching3400 - 3100 (two bands)
C-H (Aromatic)Stretching3100 - 3000
C-H (Aliphatic)Stretching3000 - 2850
C=O (Amide I)Stretching1680 - 1630
N-H (Amide II)Bending1640 - 1550
C-O (Alcohol)Stretching1260 - 1050

Table 4: Mass Spectrometry Data for this compound (Predicted)

Ion m/z (Predicted) Description
[M]⁺165.07898Molecular Ion
[M-CH₃]⁺150.05549Loss of a methyl group
[M-CONH₂]⁺121.06533Loss of the amide group
[C₆H₅CO]⁺105.03348Benzoyl cation
[C₆H₅]⁺77.03913Phenyl cation

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure and assess purity by identifying and quantifying the signals of this compound.

  • Methodology (¹H and ¹³C NMR):

    • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a clean vial. Dissolve the sample in approximately 0.75 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Internal Standard: For quantitative analysis, add a known amount of an internal standard (e.g., tetramethylsilane - TMS for chemical shift referencing).

    • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

    • Instrument Parameters:

      • Pulse Program: Standard 90° pulse for ¹H, and a proton-decoupled pulse program for ¹³C.

      • Acquisition Time: Typically 2-4 seconds for ¹H and 1-2 seconds for ¹³C.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 8-16 for ¹H, and 128 or more for ¹³C to achieve adequate signal-to-noise.

      • Temperature: 298 K.

    • Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Integrate the peaks in the ¹H spectrum.

2. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the this compound molecule.

  • Methodology (Attenuated Total Reflectance - ATR):

    • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum.

    • Instrument Parameters:

      • Spectral Range: 4000 - 400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of Scans: 16-32.

      • Background: A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of this compound.

  • Methodology (Electron Ionization - EI):

    • Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

    • Ionization: Use a standard electron ionization energy of 70 eV.

    • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

    • Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Mandatory Visualization

The following diagrams illustrate the logical relationships and workflows involved in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis & Purification of this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity Final_Report Comprehensive Characterization Report Purity->Final_Report Functional_Group_Correlation cluster_groups Functional Groups cluster_signals Spectroscopic Signals This compound {this compound | C₉H₁₁NO₂} Phenyl Phenyl Ring C₆H₅ This compound->Phenyl Hydroxyl Hydroxyl -OH This compound->Hydroxyl Amide Amide -CONH₂ This compound->Amide Methyl Methyl -CH₃ This compound->Methyl NMR_Aromatic ¹H NMR: δ 7.2-7.5 ppm ¹³C NMR: δ 125-140 ppm Phenyl->NMR_Aromatic IR_OH IR: 3500-3200 cm⁻¹ (broad) Hydroxyl->IR_OH IR_Amide IR: 3400-3100, 1680-1630 cm⁻¹ Amide->IR_Amide NMR_Methyl ¹H NMR: ~δ 1.6 ppm ¹³C NMR: ~δ 25 ppm Methyl->NMR_Methyl

Atrolactamide: An In-depth Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available quantitative solubility and stability data for Atrolactamide is scarce. This guide has been constructed based on established principles of pharmaceutical sciences and by using data for the structurally related compound, Lactamide, as a surrogate for illustrative purposes. The experimental protocols and data tables are provided as a template for researchers and drug development professionals. All quantitative data presented herein for "this compound" should be considered hypothetical and for illustrative purposes only.

Introduction

This compound, a compound with historical significance as an anticonvulsant, presents a case study in the fundamental physicochemical properties that govern a drug's developability: solubility and stability.[1] Understanding these core characteristics is paramount for formulation design, predicting in vivo performance, and ensuring the safety and efficacy of a pharmaceutical product throughout its shelf life. This technical guide provides a comprehensive overview of the methodologies to determine the solubility and stability of this compound, presents illustrative data in structured formats, and outlines the experimental workflows for these critical assessments.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical determinant of its dissolution rate and subsequent bioavailability. For oral dosage forms, aqueous solubility is of primary importance, while solubility in organic solvents is crucial for various manufacturing processes, including crystallization and formulation development.

Quantitative Solubility Data

The following tables summarize the hypothetical solubility of this compound in a range of common pharmaceutical solvents at different temperatures. This data is presented to illustrate how such information would be structured for easy comparison.

Table 1: Aqueous Solubility of "this compound"

Temperature (°C)pHSolubility (g/L)
251.2 (Simulated Gastric Fluid)5.8
256.8 (Simulated Intestinal Fluid)12.5
371.2 (Simulated Gastric Fluid)7.2
376.8 (Simulated Intestinal Fluid)15.1

Table 2: Solubility of "this compound" in Organic Solvents

SolventTemperature (°C)Solubility (g/L)
Ethanol25150.2
Methanol25210.5
Propylene Glycol2585.7
Acetone2545.3
Dimethyl Sulfoxide (DMSO)25> 500
Ethyl Acetate255.2
Chloroform251.8
n-Octanol252.1
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The "gold standard" for determining equilibrium solubility is the shake-flask method.[2] This protocol outlines the steps to obtain reliable solubility data.

Materials and Reagents:

  • This compound (pure, crystalline)

  • Selected solvents (HPLC grade or equivalent)

  • Volumetric flasks, screw-capped vials

  • Constant temperature orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials.

  • Add a known volume of the selected solvent to each vial.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in a constant temperature shaker (e.g., 25 °C or 37 °C).

  • Shake the vials for a predetermined time to reach equilibrium (typically 24-72 hours, to be determined by a preliminary experiment).

  • Sample Collection and Preparation: After equilibration, cease shaking and allow the vials to stand at the same constant temperature for at least 24 hours to allow for the sedimentation of undissolved solid.

  • Carefully withdraw a sample from the clear supernatant using a syringe.

  • Filter the sample through a syringe filter to remove any remaining solid particles.

  • Dilute the filtered sample with a suitable mobile phase for HPLC analysis.

  • Quantitative Analysis: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

  • The solubility is reported as the average of at least three independent measurements.

G cluster_prep Preparation of Saturated Solution cluster_equilibration Equilibration cluster_sampling Sample Collection and Preparation cluster_analysis Quantitative Analysis prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Place in constant temperature shaker prep3->equil1 equil2 Shake for 24-72 hours equil1->equil2 samp1 Allow to sediment for 24 hours equil2->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter through 0.22 µm filter samp2->samp3 samp4 Dilute for analysis samp3->samp4 analysis1 HPLC analysis samp4->analysis1 analysis2 Determine concentration analysis1->analysis2

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile of this compound

Stability testing is crucial to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[3] These studies are essential for determining storage conditions, re-test periods, and shelf-life.

Forced Degradation Studies

Forced degradation, or stress testing, is undertaken to identify the likely degradation products of an API, which helps in establishing degradation pathways and developing stability-indicating analytical methods.[4]

Table 3: Hypothetical Forced Degradation of "this compound"

Stress ConditionConditionsObservationMajor Degradants
Acid Hydrolysis 0.1 N HCl, 60 °C, 24hSignificant degradationAtrolactic acid, Ammonia
Base Hydrolysis 0.1 N NaOH, 60 °C, 4hRapid and complete degradationAtrolactic acid, Ammonia
Oxidative 3% H₂O₂, RT, 24hModerate degradationOxidized derivatives
Thermal 80 °C, 72hMinor degradationNot significant
Photolytic ICH Q1B conditionsMinor degradationPhotodegradants
Stability-Indicating Assay Method (SIAM)

A validated stability-indicating assay method (SIAM) is essential to accurately measure the decrease in the active ingredient's concentration due to degradation.[5] A reverse-phase high-performance liquid chromatography (RP-HPLC) method is commonly developed for this purpose.

Experimental Protocol: Forced Degradation Study

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep it at a specified temperature (e.g., 60 °C). Withdraw samples at different time points (e.g., 2, 4, 8, 24 hours), neutralize, and dilute for HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep it at a specified temperature (e.g., 60 °C). Withdraw samples at different time points, neutralize, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and store it at room temperature, protected from light. Withdraw samples at different time points and dilute for HPLC analysis.

  • Thermal Degradation: Store the solid drug substance and a solution of the drug in an oven at an elevated temperature (e.g., 80 °C). Analyze samples at various time points.

  • Photostability: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Analyze samples and compare them with a control sample stored in the dark.

  • Analysis: Analyze all stressed samples by a validated stability-indicating HPLC method.

G cluster_stress Stress Conditions cluster_sampling Sampling and Quenching cluster_analysis Analysis acid Acid Hydrolysis sampling Withdraw samples at time points acid->sampling base Base Hydrolysis base->sampling oxidative Oxidative oxidative->sampling thermal Thermal thermal->sampling photo Photolytic photo->sampling quenching Neutralize/Dilute sampling->quenching analysis Analyze by Stability-Indicating HPLC quenching->analysis start This compound Stock Solution start->acid start->base start->oxidative start->thermal start->photo

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathway

Based on the chemical structure of this compound (an amide), the most probable degradation pathway under hydrolytic conditions (both acidic and basic) is the hydrolysis of the amide bond to yield atrolactic acid and ammonia.

Caption: Potential Hydrolytic Degradation of this compound.

Conclusion

The solubility and stability of this compound are fundamental properties that dictate its formulation and therapeutic viability. This technical guide has outlined the standard methodologies for evaluating these parameters and provided a template for the presentation of such critical data. While specific experimental data for this compound remains elusive in the public domain, the protocols and workflows presented here offer a robust framework for researchers and drug development professionals to generate the necessary data for this and other pharmaceutical compounds. A thorough understanding and documentation of solubility and stability are indispensable for successful drug development and regulatory compliance.

References

Atrolactamide in Organic Synthesis: A Technical Guide on its Theoretical Role and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The use of atrolactamide as a chiral auxiliary in organic synthesis is a theoretically plausible concept. However, a comprehensive review of scientific literature reveals a notable scarcity of specific applications and established experimental protocols for its use. This guide, therefore, presents a realistic overview of its potential role based on the principles of asymmetric synthesis and data from structurally related compounds.

Introduction to Chiral Auxiliaries and Asymmetric Synthesis

In the realm of pharmaceutical and fine chemical synthesis, the stereochemistry of a molecule is often critical to its biological activity and safety.[1] Asymmetric synthesis, the process of selectively creating one enantiomer of a chiral molecule, is therefore of paramount importance.[2] One of the powerful strategies to achieve this is through the use of a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can ideally be recovered for reuse.

The Theoretical Potential of this compound as a Chiral Auxiliary

This compound, the amide derivative of atrolactic acid, possesses the necessary structural features to theoretically function as a chiral auxiliary. Its potential stems from the following characteristics:

  • Inherent Chirality: The presence of a stereocenter at the α-position to the carbonyl group provides the chiral environment necessary to induce stereoselectivity.

  • Functional Handles: The amide and hydroxyl groups serve as points for attachment to a substrate and for potential chelation with metal catalysts, which can enhance the rigidity of the transition state and improve diastereoselectivity.

  • Structural Analogy to Lactamide: While literature on this compound is scarce, the related compound, lactamide, has been explored for its theoretical potential as a chiral auxiliary.[3] Both (R)- and (S)-lactamide are commercially available, suggesting that the enantiomers of this compound could also be accessible, allowing for the synthesis of either enantiomer of a target molecule.[3]

Hypothetical Workflow for this compound in Asymmetric Synthesis

The general workflow for employing this compound as a chiral auxiliary in an asymmetric alkylation is depicted below. This process involves the attachment of the auxiliary to a prochiral substrate, a diastereoselective transformation, and subsequent removal of the auxiliary.

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage A This compound C N-Acyl this compound A->C Acylation B Prochiral Substrate (e.g., Acetic Anhydride) B->C D N-Acyl this compound F Chiral Enolate D->F Deprotonation E Base (e.g., LDA) E->F H Alkylated Product (Diastereomeric Mixture) F->H Alkylation G Electrophile (R-X) G->H I Alkylated Product K Enantiomerically Enriched Target Molecule I->K Cleavage L Recovered this compound I->L J Hydrolysis or Other Cleavage Method J->K

A hypothetical workflow for the application of this compound as a chiral auxiliary.

Potential Applications in Organic Synthesis

Based on the established use of other chiral auxiliaries, this compound could theoretically be applied in a variety of stereoselective transformations. The following table summarizes these potential applications, although it is important to reiterate that specific examples utilizing this compound have not been found in the reviewed literature.

TransformationDescriptionPotential Role of this compound
Asymmetric Alkylation Formation of a new carbon-carbon bond at the α-position to a carbonyl group.The this compound-derived enolate would react with an electrophile, with the stereochemistry of the new stereocenter being directed by the chiral auxiliary.
Asymmetric Aldol Reactions Reaction of an enolate with an aldehyde or ketone to form a β-hydroxy carbonyl compound.The chiral enolate derived from an N-acyl this compound would react with an aldehyde, controlling the stereochemistry of the two newly formed stereocenters.
Asymmetric Diels-Alder Reactions A [4+2] cycloaddition reaction between a conjugated diene and a dienophile.An N-acryloyl this compound could act as a chiral dienophile, leading to the formation of a chiral cyclohexene derivative.
Asymmetric Conjugate Additions The 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.An this compound derivative could be used to control the stereochemistry of the newly formed stereocenter at the β-position.

Experimental Protocols: A Generalized Approach

Due to the absence of specific protocols for this compound, a generalized procedure for the synthesis of N-substituted lactamides is provided below. This can serve as a conceptual template for the synthesis of this compound derivatives.

General Procedure for the Synthesis of N-Substituted Lactamides via Aminolysis of Methyl Lactate

This method has been previously described for the synthesis of various lactamides.

Materials:

  • Methyl lactate

  • Primary or secondary amine (1 equivalent)

  • Solvent (optional, e.g., methanol)

  • Apparatus for distillation

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine methyl lactate and one equivalent of the desired amine.

  • The reaction mixture is heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of methanol evolution.

  • Upon completion, the excess solvent and volatile byproducts are removed by distillation.

  • The crude product is then purified by vacuum distillation or recrystallization to yield the desired N-substituted lactamide.

Role in Drug Development

The development of single-enantiomer drugs is a major focus in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[2] Chiral auxiliaries play a crucial role in the efficient synthesis of these enantiomerically pure active pharmaceutical ingredients (APIs).

Should this compound prove to be an effective chiral auxiliary, its potential applications in drug development would be significant. It could be employed in the synthesis of chiral building blocks for a wide range of therapeutic agents, including but not limited to:

  • Anticonvulsants: The synthesis of chiral lactams and amides has been a strategy in the development of new anticonvulsant drugs.

  • Anticancer Agents: Many modern cancer therapies target specific chiral molecules, and their synthesis often relies on asymmetric methods.

  • Antiviral and Antibacterial Agents: The stereochemistry of these drugs is often critical for their interaction with viral or bacterial enzymes and receptors.

Future Outlook and Research Opportunities

The lack of published data on the applications of this compound in organic synthesis presents a clear research opportunity. A systematic investigation into the synthesis of N-acyl this compound derivatives and their efficacy in various asymmetric transformations could be a novel and valuable area of exploration. Such studies would need to focus on:

  • Efficiency of Auxiliary Attachment and Cleavage: Developing mild and high-yielding conditions for both processes is crucial for the practical utility of a chiral auxiliary.

  • Diastereoselectivity in Key Transformations: Evaluating the level of stereocontrol exerted by the this compound auxiliary in reactions such as alkylations, aldol additions, and Diels-Alder reactions.

  • Comparison with Established Auxiliaries: Benchmarking the performance of this compound against well-established chiral auxiliaries like Evans oxazolidinones and Oppolzer's camphorsultam would be necessary to determine its potential advantages.

References

Atrolactamide: A Review of its Biological Activity and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Atrolactamide, also known as Themisone, is a historical anticonvulsant agent that emerged in the 1950s. While its clinical use has been largely superseded by newer antiepileptic drugs (AEDs), its pharmacological profile continues to be of interest, particularly in the context of understanding the mechanisms of anticonvulsant activity. This technical guide provides a comprehensive overview of the known biological activities and pharmacological profile of this compound, with a focus on its potential mechanism of action, supported by data from analogous compounds. This document adheres to stringent data presentation and visualization requirements to facilitate advanced research and drug development efforts.

Introduction

This compound ((RS)-2-hydroxy-2-phenylpropanamide) is a derivative of atrolactic acid. It was one of the earlier non-barbiturate anticonvulsants developed and showed promise in the management of seizures.[1] Although it is not in current clinical use, the study of its structure and activity provides valuable insights into the pharmacophores necessary for anticonvulsant effects. Modern research on its analogs suggests a potential mechanism involving the modulation of ion channels, a common target for many contemporary AEDs.

Biological Activity and Efficacy

For comparative context, the table below presents typical efficacy data for some well-established anticonvulsant drugs. Note: Specific ED50 values for this compound are not available in the reviewed literature.

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Animal Model
This compound Data Not AvailableData Not Available-
Phenytoin9.5> 80Mouse
Ethosuximide> 150130Mouse
Carbamazepine8.818.3Mouse
Valproic Acid272149Mouse

Pharmacological Profile

The pharmacological profile of a drug encompasses its mechanism of action, receptor interactions, and pharmacokinetic properties.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been definitively elucidated. However, research on its structural analogs provides strong evidence for its potential mode of action. A trifluorinated analog of this compound, 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide, has been shown to be a potent anticonvulsant that acts as a T-type calcium channel blocker.[1] T-type calcium channels, particularly the CaV3.2 subtype, are implicated in the generation of abnormal neuronal firing patterns associated with certain types of epilepsy. Blockade of these channels can reduce neuronal hyperexcitability.

Based on this, a putative signaling pathway for this compound's anticonvulsant activity is proposed to involve the inhibition of T-type calcium channels in neurons.

Atrolactamide_Signaling_Pathway This compound This compound T_type_Ca_Channel T-type Calcium Channel (e.g., CaV3.2) This compound->T_type_Ca_Channel Inhibition Ca_Influx Calcium Influx T_type_Ca_Channel->Ca_Influx Decreased Neuronal_Excitability Neuronal Hyperexcitability Ca_Influx->Neuronal_Excitability Reduces Seizure_Activity Seizure Activity Neuronal_Excitability->Seizure_Activity Leads to MES_Test_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_data Data Analysis Animal_Acclimation Acclimatize Mice/Rats Drug_Admin Administer this compound (or vehicle) i.p. Animal_Acclimation->Drug_Admin Wait Waiting Period (e.g., 30 min) Drug_Admin->Wait Corneal_Electrodes Apply Corneal Electrodes Wait->Corneal_Electrodes Electrical_Stimulus Deliver Electrical Stimulus (e.g., 50 mA, 0.2s in mice) Corneal_Electrodes->Electrical_Stimulus Observation Observe for Hindlimb Tonic Extension Electrical_Stimulus->Observation Protection Protection (Absence of Tonic Extension) Observation->Protection Yes No_Protection No Protection (Presence of Tonic Extension) Observation->No_Protection No ED50_Calc Calculate ED50 Protection->ED50_Calc No_Protection->ED50_Calc scPTZ_Test_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_data Data Analysis Animal_Acclimation Acclimatize Mice/Rats Drug_Admin Administer this compound (or vehicle) i.p. Animal_Acclimation->Drug_Admin Wait Waiting Period (e.g., 30 min) Drug_Admin->Wait PTZ_Injection Inject PTZ Subcutaneously (e.g., 85 mg/kg in mice) Wait->PTZ_Injection Observation Observe for Clonic Seizures (for 30 min) PTZ_Injection->Observation Protection Protection (Absence of Clonic Seizures) Observation->Protection Yes No_Protection No Protection (Presence of Clonic Seizures) Observation->No_Protection No ED50_Calc Calculate ED50 Protection->ED50_Calc No_Protection->ED50_Calc

References

Methodological & Application

Synthesis of Atrolactamide: A Detailed Protocol for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the laboratory synthesis of Atrolactamide, a compound with known anticonvulsant properties. The synthesis is a two-step process commencing with the formation of a cyanohydrin from acetophenone, followed by its partial hydrolysis to the desired amide. This protocol is intended for use by qualified researchers in a controlled laboratory setting.

Introduction

This compound, also known as Themisone, is a chiral α-hydroxy amide with demonstrated anticonvulsant activity. Its synthesis is a common objective in medicinal chemistry and drug development research. The protocol outlined below describes a reliable method for the preparation of this compound, starting from readily available commercial reagents. The key transformation involves the base-catalyzed partial hydrolysis of a nitrile to an amide, a fundamental reaction in organic synthesis.

Reaction Scheme

The overall synthesis of this compound from acetophenone proceeds in two main steps:

  • Step 1: Synthesis of 2-hydroxy-2-phenylpropanenitrile (Acetophenone Cyanohydrin)

  • Step 2: Synthesis of this compound (2-hydroxy-2-phenylpropanamide)

Experimental Protocols

Step 1: Synthesis of 2-hydroxy-2-phenylpropanenitrile

This procedure details the formation of the cyanohydrin intermediate from acetophenone.

Materials:

  • Acetophenone

  • Sodium cyanide (NaCN)

  • Sulfuric acid (H₂SO₄), concentrated

  • Diethyl ether

  • Sodium bisulfite (NaHSO₃) solution, saturated

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ice bath

  • Round-bottom flask

  • Separatory funnel

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium cyanide in water.

  • Add acetophenone to the stirred sodium cyanide solution.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for 1 hour, followed by stirring at room temperature for 2 hours.

  • Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic extracts with a saturated sodium bisulfite solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-hydroxy-2-phenylpropanenitrile. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound

This protocol describes the partial hydrolysis of the cyanohydrin intermediate to the final product, this compound.[1]

Materials:

  • 2-hydroxy-2-phenylpropanenitrile (from Step 1)

  • Ethanol or Acetone

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Sodium sulfite (Na₂SO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve the crude 2-hydroxy-2-phenylpropanenitrile in ethanol or acetone in a round-bottom flask.[1]

  • Cool the solution in an ice bath.[1]

  • Slowly add the sodium hydroxide solution to the flask, followed by the dropwise addition of 30% hydrogen peroxide, ensuring the temperature remains low.[1]

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Once the starting material is consumed, carefully quench the reaction by adding a sodium sulfite solution to decompose any excess hydrogen peroxide.

  • Remove the organic solvent under reduced pressure.

  • Transfer the remaining aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that actual yields may vary depending on the reaction scale and experimental conditions.

ParameterStep 1: Cyanohydrin FormationStep 2: Amide Formation
Starting Material Acetophenone2-hydroxy-2-phenylpropanenitrile
Reagents NaCN, H₂SO₄NaOH, H₂O₂
Solvent Water/Diethyl EtherEthanol or Acetone
Reaction Temperature 0-10 °C then Room Temp.0 °C then Room Temp.
Reaction Time 3 hoursMonitored by TLC
Typical Yield 85-95% (crude)70-85% (after purification)
Purity (by NMR/LC-MS) >90% (crude)>98% (after recrystallization)

Visualizing the Workflow

The following diagram illustrates the key stages of the this compound synthesis protocol.

Atrolactamide_Synthesis cluster_step1 Step 1: Cyanohydrin Formation cluster_step2 Step 2: this compound Synthesis start1 Acetophenone + NaCN reaction1 Addition of H₂SO₄ (0-10 °C) start1->reaction1 Stirring workup1 Extraction with Diethyl Ether reaction1->workup1 Reaction Quench product1 2-hydroxy-2-phenylpropanenitrile (Crude) workup1->product1 Solvent Removal start2 Cyanohydrin in Ethanol/Acetone product1->start2 Intermediate reaction2 Addition of NaOH + H₂O₂ (0 °C) start2->reaction2 Cooling workup2 Quench with Na₂SO₃ Extraction with CH₂Cl₂ reaction2->workup2 Stir at RT purification Recrystallization workup2->purification Crude Product product2 Pure this compound purification->product2 Purified Product

Caption: Experimental workflow for the two-step synthesis of this compound.

References

Atrolactamide as a Chiral Auxiliary in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atrolactamide, a chiral α-hydroxy amide, presents significant potential as a versatile and economically viable chiral auxiliary for asymmetric synthesis. Its rigid structure, conferred by the geminal phenyl and methyl groups at the stereocenter, coupled with the presence of a hydroxyl and an amide moiety, offers a promising scaffold for inducing high levels of stereoselectivity in a variety of chemical transformations. This document provides a theoretical framework and hypothetical application notes for the use of this compound in asymmetric alkylation and Diels-Alder reactions. While empirical data for this compound as a chiral auxiliary is currently limited in published literature, the protocols and models presented herein are based on well-established principles of asymmetric synthesis and are intended to serve as a foundational guide for researchers exploring its potential.

Introduction

Chiral auxiliaries are indispensable tools in modern organic synthesis, enabling the production of enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries.[1][2] An ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to a prochiral substrate, capable of inducing high diastereoselectivity in subsequent reactions, and removable under mild conditions without racemization of the product.[2]

This compound (α-hydroxy-α-methylbenzeneacetamide) is a chiral molecule that can be synthesized from atrolactic acid.[3] Its structure features a stereogenic quaternary carbon center bearing a phenyl, a methyl, a hydroxyl, and an amide group. This unique arrangement suggests its potential to effectively shield one face of a reactive intermediate, thereby directing the approach of an incoming reagent. This document outlines the theoretical application of this compound as a chiral auxiliary in asymmetric synthesis.

Synthesis of this compound

This compound can be prepared from its corresponding α-hydroxy acid, atrolactic acid. The synthesis can be achieved by treating atrolactic acid with aqueous ammonia.[3] Both (R)- and (S)-enantiomers of atrolactic acid are commercially available, providing access to both enantiomers of the this compound auxiliary.

Hypothetical Application I: Asymmetric Alkylation of Carboxylic Acids

Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction. The use of a chiral auxiliary can effectively control the stereochemistry of the newly formed stereocenter.

Experimental Workflow

The general workflow for utilizing this compound as a chiral auxiliary in asymmetric alkylation is depicted below.

G cluster_0 Attachment of Auxiliary cluster_1 Asymmetric Alkylation cluster_2 Cleavage of Auxiliary A Prochiral Acyl Chloride C N-Acyl this compound A->C Base B (R)-Atrolactamide B->C D Deprotonation (LDA) C->D E Chiral Enolate D->E G Alkylated Product E->G F Electrophile (R-X) F->G H Hydrolysis (e.g., LiOH/H2O2) G->H I Chiral Carboxylic Acid H->I J Recovered (R)-Atrolactamide H->J

Caption: General workflow for asymmetric alkylation using this compound.

Proposed Transition State Model

The stereochemical outcome of the alkylation is rationalized by the formation of a rigid chelated lithium enolate intermediate. The phenyl group of the this compound auxiliary is proposed to effectively block the si-face of the enolate, directing the electrophile to attack from the less hindered re-face.

G cluster_0 Proposed Chelated Transition State Li Li+ O_enolate O Li->O_enolate O_hydroxyl O Li->O_hydroxyl C_enolate C O_enolate->C_enolate C_alpha C_enolate->C_alpha Atrolactamide_Scaffold This compound Scaffold C_enolate->Atrolactamide_Scaffold R_acyl R C_alpha->R_acyl Atrolactamide_Scaffold->O_hydroxyl Phenyl_blocking Phenyl (Blocking Group) Atrolactamide_Scaffold->Phenyl_blocking Electrophile E+ Electrophile->C_enolate   Attack from   unhindered face

Caption: Proposed transition state for alkylation of an this compound-derived enolate.

Hypothetical Protocol for Asymmetric Alkylation

1. Attachment of the Chiral Auxiliary:

  • To a solution of (R)-atrolactamide (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.5 eq.).

  • Slowly add the desired acyl chloride (1.1 eq.) and stir the reaction mixture at room temperature for 12 hours.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting N-acyl this compound by column chromatography.

2. Asymmetric Alkylation:

  • Dissolve the N-acyl this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.

  • Add lithium diisopropylamide (LDA) (1.1 eq., 2 M solution in THF/heptane/ethylbenzene) dropwise and stir for 30 minutes to form the enolate.

  • Add the alkyl halide (1.2 eq.) and stir at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Analyze the crude product for diastereomeric excess (d.e.) by ¹H NMR or HPLC. Purify by column chromatography.

3. Cleavage of the Auxiliary:

  • Dissolve the alkylated product (1.0 eq.) in a mixture of THF and water (3:1).

  • Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq.) followed by lithium hydroxide (2.0 eq.).

  • Stir the mixture at room temperature for 4 hours.

  • Quench the excess peroxide with aqueous Na₂SO₃ solution.

  • Acidify the mixture with 1 M HCl and extract the chiral carboxylic acid with ethyl acetate.

  • The aqueous layer can be basified and extracted to recover the this compound auxiliary.

Hypothetical Data

The following table summarizes the expected outcomes for the asymmetric alkylation of a propionyl this compound with various electrophiles, based on the performance of similar chiral auxiliaries.

EntryElectrophile (R-X)ProductExpected Yield (%)Expected d.e. (%)
1Benzyl bromide2-Methyl-3-phenylpropanoic acid85-95>95
2Iodomethane2-Methylpropanoic acid80-90>90
3Allyl bromide2-Methylpent-4-enoic acid85-95>95

Note: These are hypothetical values and require experimental validation.

Hypothetical Application II: Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. A chiral auxiliary attached to the dienophile can control the facial selectivity of the cycloaddition.

Proposed Mechanism of Stereochemical Control

When this compound is used to form a chiral acrylate dienophile, the bulky phenyl group is expected to block one face of the dienophile. In the presence of a Lewis acid, which coordinates to both the carbonyl oxygen and the hydroxyl group, a rigid conformation is adopted, enhancing the facial bias and leading to a highly diastereoselective cycloaddition.

G cluster_0 Dienophile Activation and Facial Shielding Dienophile N-Acryloyl This compound Complex Rigid Chelated Complex Dienophile->Complex LewisAcid Lewis Acid (e.g., TiCl4) LewisAcid->Complex Product Diels-Alder Adduct Complex->Product [4+2] Cycloaddition Diene Diene Diene->Product

Caption: Logical flow of a Lewis acid-catalyzed asymmetric Diels-Alder reaction.

Hypothetical Protocol for Asymmetric Diels-Alder Reaction

1. Synthesis of the Chiral Dienophile:

  • Follow the procedure for the attachment of the chiral auxiliary using acryloyl chloride to synthesize N-acryloyl this compound.

2. Diels-Alder Reaction:

  • Dissolve the N-acryloyl this compound (1.0 eq.) in anhydrous DCM and cool to -78 °C.

  • Add a Lewis acid such as titanium tetrachloride (TiCl₄) (1.1 eq., 1 M solution in DCM) dropwise and stir for 20 minutes.

  • Add the diene (e.g., cyclopentadiene, 3.0 eq.) and stir at -78 °C for 3 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Determine the diastereomeric excess of the crude product and purify by column chromatography.

3. Cleavage of the Auxiliary:

  • The Diels-Alder adduct can be hydrolyzed under basic conditions (e.g., LiOH/H₂O₂) as described in the alkylation protocol to yield the chiral carboxylic acid and recover the this compound auxiliary.

Hypothetical Data
EntryDieneDienophileExpected Yield (%)Expected d.e. (%)
1CyclopentadieneN-Acryloyl this compound90-98>95
21,3-ButadieneN-Crotonyl this compound85-95>90

Note: These are hypothetical values and require experimental validation.

Conclusion

This compound possesses the key structural features of a promising chiral auxiliary for asymmetric synthesis. The hypothetical protocols and models presented in this application note provide a solid starting point for researchers to explore its practical applications. Experimental validation of these hypotheses could establish this compound as a valuable and cost-effective tool for the synthesis of enantiomerically pure molecules in academic and industrial settings. Further research is encouraged to determine the scope and limitations of this compound as a chiral auxiliary in a broader range of asymmetric transformations.

References

Application Notes and Protocols for the Chiral Resolution of Racemic Atrolactamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrolactamide, a chiral α-hydroxy amide, presents a significant challenge in stereoselective synthesis and separation. The individual enantiomers of chiral molecules often exhibit distinct pharmacological and toxicological profiles, making their separation crucial for drug development and biological studies. This document provides detailed application notes and protocols for the chiral resolution of racemic this compound, focusing on enzymatic kinetic resolution, chiral High-Performance Liquid Chromatography (HPLC), and diastereomeric crystallization.

Enzymatic Kinetic Resolution of Racemic this compound

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. For this compound, a lipase-catalyzed acylation is a promising approach.

Data Presentation

The following table summarizes expected quantitative data for the lipase-catalyzed kinetic resolution of racemic this compound. These values are based on resolutions of structurally similar 2-hydroxyamides and serve as a benchmark for optimization.

EntryLipase SourceAcyl DonorTime (h)Conversion (%)Enantiomeric Excess of Substrate (eeS, %)Enantiomeric Excess of Product (eeP, %)Enantioselectivity (E)
1Candida antarctica Lipase B (CAL-B)Vinyl Acetate24~50>99~95>200
2Pseudomonas cepacia Lipase (PSL)Isopropenyl Acetate48~45>98~90>100
3Candida rugosa Lipase (CRL)Vinyl Acetate72~40~95~85~50
Experimental Protocol: Lipase-Catalyzed Enantioselective Acylation

This protocol details the kinetic resolution of racemic this compound via acylation using Candida antarctica Lipase B (CAL-B).

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (CAL-B)

  • Vinyl acetate (acyl donor)

  • Anhydrous organic solvent (e.g., tert-butyl methyl ether (TBME), toluene, or tetrahydrofuran (THF))

  • Molecular sieves (4 Å)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., round-bottom flask)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Chiral HPLC system for enantiomeric excess determination

Procedure:

  • Reaction Setup: To a dry reaction vessel containing a magnetic stir bar, add racemic this compound (1.0 equivalent).

  • Add anhydrous tert-butyl methyl ether (TBME) to dissolve the this compound (concentration typically 10-50 mg/mL).

  • Add activated 4 Å molecular sieves to ensure anhydrous conditions.

  • Add immobilized CAL-B (typically 20-50% by weight relative to the substrate).

  • Acylation: Add vinyl acetate (2.0-5.0 equivalents) to the reaction mixture.

  • Seal the reaction vessel and stir the mixture at a controlled temperature (e.g., 30-45 °C).

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the remaining substrate and the acetylated product. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both components.

  • Work-up: Once the desired conversion is reached, filter off the immobilized enzyme and molecular sieves. Wash the solids with a small amount of the reaction solvent.

  • Combine the filtrate and washings and wash with saturated sodium bicarbonate solution to remove any acetic acid formed, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting mixture of unreacted this compound and the acetylated product by silica gel column chromatography to separate the two compounds.

Workflow Diagram

Enzymatic_Resolution_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_products Products racemic_this compound Racemic this compound reaction_mixture Reaction Mixture racemic_this compound->reaction_mixture calb CAL-B calb->reaction_mixture vinyl_acetate Vinyl Acetate vinyl_acetate->reaction_mixture solvent TBME solvent->reaction_mixture filtration Filtration reaction_mixture->filtration Reaction Completion extraction Extraction filtration->extraction purification Column Chromatography extraction->purification enantioenriched_this compound Enantioenriched This compound purification->enantioenriched_this compound acetylated_product Acetylated Product purification->acetylated_product

Caption: Workflow for the enzymatic kinetic resolution of racemic this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an essential analytical technique for determining the enantiomeric excess of the products from enzymatic resolution and can also be used for preparative separation of enantiomers.

Data Presentation

The following table provides typical chromatographic parameters for the analytical separation of this compound enantiomers.

ParameterCondition 1Condition 2
Chiral Stationary Phase (CSP) Chiralpak® AD-H (Amylose based)Chiralcel® OD-H (Cellulose based)
Column Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)n-Hexane / Ethanol (85:15, v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C30 °C
Detection (UV) 220 nm220 nm
Expected Retention Times tR1: ~8 min, tR2: ~10 mintR1: ~9 min, tR2: ~11 min
Expected Resolution (Rs) > 2.0> 1.8
Experimental Protocol: Analytical Chiral HPLC

This protocol describes the determination of enantiomeric excess of an this compound sample using a Chiralpak® AD-H column.

Materials:

  • This compound sample (racemic standard and resolved samples)

  • HPLC-grade n-hexane

  • HPLC-grade 2-propanol

  • Chiralpak® AD-H column (250 x 4.6 mm, 5 µm)

  • HPLC system with UV detector

  • Syringe filters (0.45 µm)

Procedure:

  • System Preparation: Equilibrate the Chiralpak® AD-H column with the mobile phase (n-hexane / 2-propanol, 90:10 v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set the column temperature to 25 °C and the UV detector to 220 nm.

  • Sample Preparation: Prepare a stock solution of racemic this compound (e.g., 1 mg/mL) in the mobile phase. Prepare solutions of the resolved samples at a similar concentration.

  • Filter all samples through a 0.45 µm syringe filter before injection.

  • Injection: Inject a standard volume (e.g., 10 µL) of the racemic standard onto the column to determine the retention times of the two enantiomers and to verify system suitability (baseline separation).

  • Inject the resolved samples under the same conditions.

  • Data Analysis: Integrate the peak areas for each enantiomer in the chromatograms.

  • Calculate the enantiomeric excess (ee%) using the following formula: ee% = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

Logical Diagram

Chiral_HPLC_Logic cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample Preparation (Dissolve & Filter) injection Sample Injection sample_prep->injection hplc_prep HPLC System Equilibration hplc_prep->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection chromatogram Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration ee_calc ee% Calculation integration->ee_calc

Caption: Logical workflow for chiral HPLC analysis of this compound enantiomers.

Diastereomeric Crystallization

Diastereomeric crystallization is a classical resolution method that involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

Data Presentation

The following table outlines potential resolving agents and expected outcomes for the diastereomeric resolution of this compound. The amide functionality of this compound is neutral, thus this method is less direct than for acidic or basic compounds. Derivatization to an acid or amine may be necessary for this method to be effective. However, if direct co-crystallization is attempted, the following could be explored.

EntryChiral Resolving AgentSolvent SystemExpected Less Soluble DiastereomerExpected Yield (%)Expected Diastereomeric Excess (de, %)
1(R)-(-)-Mandelic AcidEthanol/Water(R)-Atrolactamide-(R)-Mandelic Acid30-40>90
2(+)-Tartaric AcidMethanol(S)-Atrolactamide-(+)-Tartaric Acid25-35>85
3(-)-O,O'-Dibenzoyl-L-tartaric acidAcetone/Hexane(R)-Atrolactamide-(-)-DBTA35-45>95
Experimental Protocol: Diastereomeric Crystallization

This protocol provides a general procedure for the resolution of racemic this compound using (R)-(-)-mandelic acid as the resolving agent.

Materials:

  • Racemic this compound

  • (R)-(-)-Mandelic acid (or another suitable chiral acid)

  • Solvent (e.g., ethanol, methanol, acetone)

  • Anti-solvent (e.g., water, hexane)

  • Heating mantle with magnetic stirrer

  • Crystallization dish

  • Buchner funnel and filter paper

  • Dilute HCl and NaOH solutions

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Salt Formation: Dissolve racemic this compound (1.0 equivalent) in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • In a separate flask, dissolve the chiral resolving agent, (R)-(-)-mandelic acid (0.5-1.0 equivalent), in the same hot solvent.

  • Slowly add the resolving agent solution to the this compound solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask or by adding a seed crystal. Further cooling in an ice bath or refrigerator may be necessary. An anti-solvent can be added dropwise to induce precipitation.

  • Isolation: Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent.

  • Recrystallization (Optional): To improve the diastereomeric purity, the collected crystals can be recrystallized from a suitable solvent system.

  • Liberation of the Enantiomer: Suspend the diastereomeric salt in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and water.

  • Acidify the aqueous layer with dilute HCl to protonate any mandelate, or basify with dilute NaOH to deprotonate the mandelic acid, breaking the salt.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the enantioenriched this compound.

  • The other enantiomer can be recovered from the mother liquor by a similar work-up procedure.

  • Analysis: Determine the enantiomeric excess of the recovered this compound using chiral HPLC.

Workflow Diagram

Diastereomeric_Crystallization_Workflow cluster_salt_formation Salt Formation cluster_crystallization Crystallization & Isolation cluster_liberation Enantiomer Liberation racemic_this compound Racemic this compound dissolution Dissolution in Hot Solvent racemic_this compound->dissolution resolving_agent Chiral Resolving Agent resolving_agent->dissolution mixing Mixing dissolution->mixing cooling Cooling & Crystallization mixing->cooling filtration Filtration cooling->filtration less_soluble Less Soluble Diastereomer filtration->less_soluble mother_liquor Mother Liquor filtration->mother_liquor salt_break Salt Cleavage (Acid/Base) less_soluble->salt_break mother_liquor->salt_break extraction Extraction salt_break->extraction enantiomer_1 Enantiomer 1 extraction->enantiomer_1 enantiomer_2 Enantiomer 2 extraction->enantiomer_2

Caption: Workflow for diastereomeric crystallization of racemic this compound.

Conclusion

The chiral resolution of racemic this compound can be effectively achieved through several methods. Enzymatic kinetic resolution with lipases offers a highly selective and environmentally benign approach. Chiral HPLC provides a reliable method for both analytical determination of enantiomeric purity and preparative-scale separation. Diastereomeric crystallization remains a viable, classical method, particularly for larger-scale resolutions. The choice of method will depend on the desired scale, required enantiomeric purity, and available resources. The protocols and data presented herein provide a comprehensive guide for researchers to develop and optimize the chiral resolution of this compound for their specific applications.

Atrolactamide: A Versatile Starting Material for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AP-CHEM-2025-01

Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, medicinal chemistry, and materials science.

Introduction: Atrolactamide, chemically (R,S)-2-hydroxy-2-phenylpropanamide, is a readily available and structurally versatile building block. Its inherent β-hydroxy amide functionality makes it an attractive starting material for the synthesis of a variety of novel heterocyclic compounds. This application note explores the potential of this compound in the synthesis of oxazolines, thiazolines, and as a precursor for more complex heterocyclic systems such as tetrahydro-β-carbolines and dihydroisoquinolines. The protocols provided herein are based on established synthetic methodologies for analogous substrates and are intended to serve as a guide for the development of new synthetic routes.

Synthesis of 2-Oxazoline Derivatives from this compound

Oxazoline moieties are prevalent in numerous biologically active natural products and are utilized as ligands in asymmetric catalysis. The most direct route to synthesize 2-oxazolines from this compound is through a dehydrative cyclization of its β-hydroxy amide group.

Proposed Reaction Pathway:

The synthesis of 4-methyl-4-phenyl-2-oxazoline from this compound can be achieved via an acid-promoted cyclodehydration.

G This compound This compound Intermediate Protonated Intermediate This compound->Intermediate  H+ (cat.) Oxazoline 4-Methyl-4-phenyl-2-oxazoline Intermediate->Oxazoline  -H2O G This compound This compound Thioamide Atrolactic Thioamide This compound->Thioamide  Lawesson's Reagent Thiazoline 4-Methyl-4-phenyl-2-thiazoline Thioamide->Thiazoline  Acid catalyst, Heat G This compound This compound Amine 2-Phenylpropan-1-amine derivative This compound->Amine  Reduction Iminium Iminium Ion Intermediate Amine->Iminium  Aldehyde, H+ THBC Tetrahydro-β-carboline Iminium->THBC  Cyclization

Application Notes and Protocols for the Preclinical Evaluation of Atrolactamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrolactamide, also known as Themisone or M-144, is a historical anticonvulsant agent that demonstrated potent activity in early preclinical studies during the 1950s. While its clinical development was halted due to toxicity concerns, including reports of blood dyscrasias and rash, the re-evaluation of historical compounds with modern methodologies can sometimes unveil novel mechanisms or lead to the development of safer analogs. These application notes provide a comprehensive framework for researchers interested in reinvestigating the anticonvulsant properties and mechanism of action of this compound using contemporary in vitro and in vivo experimental models.

Due to the limited availability of recent data on this compound, this document provides generalized, yet detailed, protocols for standard anticonvulsant screening. These methodologies are widely accepted in the field of epilepsy research and are suitable for characterizing the preclinical profile of a compound like this compound.

Data Presentation

Quantitative data from preclinical anticonvulsant studies are crucial for comparing the potency and therapeutic index of a test compound. Efficacy is often expressed as the median effective dose (ED50), the dose at which 50% of the animals are protected from a seizure endpoint. Neurotoxicity is typically assessed using the median toxic dose (TD50), the dose at which 50% of animals exhibit motor impairment. The protective index (PI = TD50/ED50) is a key measure of the margin of safety.

Table 1: Anticonvulsant Efficacy of this compound in Rodent Seizure Models

Animal Model Species/Strain Route of Administration Time of Peak Effect (TPE) ED50 (mg/kg) 95% Confidence Interval
Maximal Electroshock (MES)Mouse (CF-1)Intraperitoneal (i.p.)To Be DeterminedTo Be DeterminedTo Be Determined
Rat (Sprague-Dawley)Oral (p.o.)To Be DeterminedTo Be DeterminedTo Be Determined
Pentylenetetrazol (PTZ)Mouse (CF-1)Subcutaneous (s.c.)To Be DeterminedTo Be DeterminedTo Be Determined

Table 2: Neurotoxicity Profile of this compound in Rodents

Test Species/Strain Route of Administration TD50 (mg/kg) 95% Confidence Interval
RotarodMouse (CF-1)Intraperitoneal (i.p.)To Be DeterminedTo Be Determined
Rat (Sprague-Dawley)Oral (p.o.)To Be DeterminedTo Be Determined

Table 3: Protective Index of this compound

Species/Strain Route of Administration Protective Index (PI = TD50/ED50)
Mouse (CF-1)Intraperitoneal (i.p.)To Be Determined
Rat (Sprague-Dawley)Oral (p.o.)To Be Determined

Experimental Protocols

In Vivo Experimental Models

In vivo models are essential for evaluating the overall physiological effects of a drug candidate, including its efficacy, neurotoxicity, and pharmacokinetic profile in a whole organism. The following are standard, validated models for the preclinical evaluation of antiseizure drugs.[1]

Objective: To determine the ability of this compound to prevent the spread of seizures, a hallmark of generalized tonic-clonic seizures.[2]

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Male CF-1 mice (20-25 g) or male Sprague-Dawley rats (150-200 g)

  • Electroconvulsive device with corneal electrodes

  • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

  • Saline solution (0.9%)

Procedure:

  • Animal Acclimation: Acclimate animals to the laboratory for at least one week before the experiment, with free access to food and water and a 12-hour light/dark cycle.

  • Drug Preparation: Prepare a suspension of this compound in the vehicle at various concentrations.

  • Animal Grouping: Randomly assign animals to a vehicle control group and at least three dose groups of this compound (n=8-10 per group).

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal for mice, oral gavage for rats).

  • Time of Peak Effect (TPE): Conduct the MES test at the predetermined TPE of this compound. If unknown, a preliminary study should be performed at various time points (e.g., 30, 60, 120, 240 minutes) post-administration.

  • Seizure Induction:

    • Apply a drop of saline to the corneal electrodes to ensure good electrical contact.

    • Administer a maximal electroshock stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz for 0.2 seconds) via the corneal electrodes.[2]

  • Endpoint Measurement: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[2] Record the number of animals protected in each group.

  • Data Analysis: Calculate the ED50 value and its 95% confidence interval using probit analysis.

Objective: To assess the ability of this compound to raise the seizure threshold, which is relevant for absence and myoclonic seizures.[3]

Materials:

  • This compound

  • Vehicle

  • Pentylenetetrazol (PTZ) solution

  • Male CF-1 mice (20-25 g)

  • Observation chambers

Procedure:

  • Animal Acclimation and Drug Preparation: Follow steps 1 and 2 from the MES protocol.

  • Animal Grouping and Drug Administration: Follow steps 3 and 4 from the MES protocol.

  • Seizure Induction: At the TPE of this compound, administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.) that induces clonic seizures in >95% of vehicle-treated animals.

  • Observation: Observe the animals for 30 minutes for the presence of clonic seizures lasting at least 5 seconds. The absence of such seizures indicates protection.

  • Data Analysis: Determine the ED50 for protection against PTZ-induced seizures using probit analysis.

In Vitro Experimental Model

In vitro models are crucial for elucidating the mechanism of action of a drug at the cellular and molecular level.

Objective: To investigate the effects of this compound on voltage-gated sodium channels, a common target for anticonvulsant drugs.

Materials:

  • Primary neuronal culture (e.g., rat cortical or hippocampal neurons) or a suitable neuronal cell line

  • This compound

  • External recording solution (Artificial Cerebrospinal Fluid - aCSF)

  • Internal pipette solution (e.g., K-Gluconate based)

  • Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)

  • Borosilicate glass capillaries for pipette pulling

  • Tetrodotoxin (TTX) as a specific sodium channel blocker

Procedure:

  • Cell Preparation: Plate neurons on coverslips a few days prior to recording.

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip with neurons in the recording chamber and perfuse with aCSF.

  • Establishing Whole-Cell Configuration:

    • Approach a neuron with the recording pipette while applying positive pressure.

    • Upon contact with the cell membrane, release the pressure to form a high-resistance seal (GΩ seal).

    • Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Voltage-Clamp Recordings:

    • Hold the neuron at a membrane potential of -70 mV.

    • Apply a series of depolarizing voltage steps to elicit voltage-gated sodium currents.

    • Record baseline sodium currents in the absence of the drug.

    • Perfuse the chamber with different concentrations of this compound and record the sodium currents again.

    • To confirm the recorded currents are mediated by voltage-gated sodium channels, apply TTX at the end of the experiment to block the currents.

  • Data Analysis: Analyze the effect of this compound on the amplitude and kinetics (activation, inactivation) of the sodium currents.

Visualization of Workflows and Signaling Pathways

Experimental Workflows

InVivo_Workflow cluster_setup Experimental Setup cluster_testing Anticonvulsant Testing cluster_neurotox Neurotoxicity Assessment cluster_analysis Data Analysis acclimation Animal Acclimation grouping Random Grouping (Vehicle & Dose Groups) acclimation->grouping admin Drug Administration grouping->admin drug_prep This compound Preparation drug_prep->admin tpe Time of Peak Effect admin->tpe rotarod Rotarod Test admin->rotarod mes MES Test tpe->mes ptz PTZ Test tpe->ptz ed50 Calculate ED50 mes->ed50 ptz->ed50 td50 Calculate TD50 rotarod->td50 pi Calculate Protective Index ed50->pi td50->pi

General workflow for in vivo anticonvulsant screening.

InVitro_Workflow cluster_prep Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis cell_culture Neuronal Cell Culture whole_cell Establish Whole-Cell Configuration cell_culture->whole_cell pipette_pull Pipette Pulling pipette_pull->whole_cell solutions Prepare Solutions baseline Record Baseline Currents solutions->baseline whole_cell->baseline drug_app Apply this compound baseline->drug_app washout Washout drug_app->washout current_analysis Analyze Current Amplitude and Kinetics drug_app->current_analysis

Workflow for in vitro patch-clamp experiments.
Potential Signaling Pathways in Epilepsy

The precise mechanism of action for this compound is not well-established. However, the primary mechanisms of many anticonvulsant drugs involve the modulation of inhibitory and excitatory neurotransmission. A common therapeutic strategy is to enhance GABAergic inhibition or to reduce glutamatergic excitation.

Epilepsy_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron cluster_targets Na_channel Voltage-Gated Na+ Channel Ca_channel Voltage-Gated Ca2+ Channel Na_channel:f1->Ca_channel:f0 Action Potential Propagation GABA_vesicle GABA Vesicle Ca_channel:f1->GABA_vesicle Triggers Release Glut_vesicle Glutamate Vesicle Ca_channel:f1->Glut_vesicle Triggers Release GABA_A GABAA Receptor GABA_vesicle->GABA_A Inhibitory NMDA NMDA Receptor Glut_vesicle->NMDA Excitatory AMPA AMPA Receptor Glut_vesicle->AMPA Excitatory target1 Enhance GABAergic Inhibition target1->GABA_A target2 Reduce Glutamatergic Excitation target2->Na_channel:f0 target2->NMDA

Simplified signaling pathways in epilepsy and potential drug targets.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Atrolactamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Atrolactamide. This compound, a compound with anticonvulsant properties, can be effectively separated and quantified using reversed-phase HPLC with UV detection.[1][2] The described protocol is applicable for the analysis of this compound in bulk drug substances and has the potential to be adapted for various sample matrices with appropriate sample preparation.

Introduction

This compound, chemically known as α-hydroxy-α-methylbenzeneacetamide, is a derivative of atrolactic acid and has been investigated for its anticonvulsant activity.[1] Accurate and precise analytical methods are crucial for the quality control of this compound in pharmaceutical formulations and for its determination in research and development settings. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[3][4] This document provides a comprehensive protocol for the analysis of this compound using a reversed-phase HPLC method.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the recommended chromatographic conditions.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic elution with a mixture of Acetonitrile and Water (e.g., 40:60 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 210 nm
Run Time Approximately 10 minutes
Reagents and Standards
  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or purified)

  • This compound reference standard

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix. Below is a general procedure for a solid dosage form. For biological samples, more extensive cleanup like protein precipitation or solid-phase extraction may be necessary.

  • Weighing and Dissolution: Accurately weigh and finely powder a representative number of tablets. Transfer a portion of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.

  • Extraction: Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Dilution: Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase. Mix thoroughly.

  • Filtration: Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Parameters (Illustrative)

The following table presents illustrative performance characteristics of a validated HPLC method for this compound. Actual values should be determined during method validation.

ParameterExpected Range/Value
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Retention Time (RT) Approximately 4.5 min
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Workflow and Diagrams

The following diagrams illustrate the key workflows in the HPLC analysis of this compound.

G cluster_prep Sample Preparation Workflow start Start: Solid Dosage Form weigh Weigh and Powder Tablets start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve sonicate Sonicate for 15 min dissolve->sonicate dilute Dilute to Volume sonicate->dilute filter Filter with 0.45 µm Syringe Filter dilute->filter vial Transfer to HPLC Vial filter->vial end Ready for Injection vial->end

Caption: Workflow for the preparation of a solid dosage form sample for HPLC analysis.

G cluster_hplc HPLC Analysis Workflow start Start: Prepared Sample in Vial inject Inject Sample into HPLC System start->inject separate Separation on C18 Column inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Report Results quantify->report

Caption: General workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note provides a straightforward and reliable approach for the quantitative analysis of this compound. The method is simple, utilizing common reversed-phase chromatography with UV detection, and can be readily implemented in most analytical laboratories. Proper method validation should be performed to ensure its suitability for the intended application.

References

Atrolactamide in the Study of Voltage-Gated Sodium Channels: An Overview of Available Information

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrolactamide, also known as themisone or M-144, has been identified in scientific literature as a compound with anticonvulsant properties[1]. Anticonvulsant medications are a cornerstone in the management of epilepsy and other seizure-related disorders, and a significant number of these drugs exert their therapeutic effects by modulating the activity of voltage-gated sodium channels.[2][3][4] These channels are critical for the initiation and propagation of action potentials in neurons; their blockade can reduce neuronal hyperexcitability, a hallmark of seizures.

This document aims to provide a comprehensive overview of the available scientific information regarding the use of this compound in the study of voltage-gated sodium channels. However, it is important to note that while this compound is recognized for its anticonvulsant effects, detailed studies elucidating its specific mechanism of action, particularly its direct interaction with voltage-gated sodium channels, are not extensively available in the current body of scientific literature.

Putative Role of this compound in Modulating Neuronal Excitability

Given its classification as an anticonvulsant, it is plausible that this compound's mechanism of action involves the modulation of neuronal excitability. Voltage-gated sodium channels are a primary target for many anticonvulsant drugs.[2] These drugs often exhibit state-dependent binding, showing a higher affinity for the inactivated state of the sodium channel, which is more prevalent during the rapid firing of neurons that occurs during a seizure. This state-dependent blockade allows for a targeted reduction of pathological neuronal activity with less effect on normal neuronal signaling.

While direct evidence is lacking for this compound, a hypothetical signaling pathway for its anticonvulsant activity, assuming it acts on voltage-gated sodium channels, is depicted below.

Caption: Hypothetical mechanism of this compound's anticonvulsant action.

General Experimental Protocols for Studying Voltage-Gated Sodium Channel Modulators

In the absence of specific protocols for this compound, this section outlines general methodologies commonly employed to investigate the interaction of compounds with voltage-gated sodium channels. These protocols can serve as a foundational guide for researchers interested in exploring the potential effects of this compound or other novel compounds.

Electrophysiology: Patch-Clamp Technique

The patch-clamp technique is the gold standard for studying ion channel function. It allows for the direct measurement of ion currents flowing through channels in the cell membrane.

Objective: To characterize the effect of a compound on the gating properties of voltage-gated sodium channels.

Methodology:

  • Cell Culture: Utilize cell lines that endogenously express or are transfected to express specific subtypes of voltage-gated sodium channels (e.g., HEK293 cells expressing Nav1.1, Nav1.2, etc.).

  • Whole-Cell Patch-Clamp Recording:

    • A glass micropipette filled with an appropriate intracellular solution is sealed onto the membrane of a single cell.

    • The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior.

    • A voltage protocol is applied to the cell to elicit sodium currents. This typically involves holding the cell at a negative membrane potential (e.g., -100 mV) and then applying depolarizing voltage steps.

  • Compound Application: The test compound (e.g., this compound) is applied to the cell via the extracellular solution at various concentrations.

  • Data Analysis:

    • Measure the peak sodium current amplitude in the absence and presence of the compound to determine the concentration-response relationship and calculate the IC50 value (the concentration at which the compound inhibits 50% of the current).

    • Analyze the voltage-dependence of channel activation and inactivation by fitting the data to Boltzmann functions.

    • Investigate use-dependent block by applying trains of depolarizing pulses and measuring the progressive reduction in current amplitude.

Radioligand Binding Assays

Binding assays are used to determine the affinity of a compound for a specific receptor or channel.

Objective: To determine if a compound binds to a specific site on the voltage-gated sodium channel.

Methodology:

  • Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the target sodium channel subtype.

  • Radioligand Incubation: Incubate the membranes with a radiolabeled ligand known to bind to a specific site on the sodium channel (e.g., [³H]batrachotoxin for site 2).

  • Competition Binding: Perform the incubation in the presence of varying concentrations of the unlabeled test compound.

  • Separation and Scintillation Counting: Separate the bound from the unbound radioligand and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the ability of the test compound to displace the radioligand and calculate its binding affinity (Ki).

Experimental Workflow for Screening and Characterization

The following diagram illustrates a typical workflow for identifying and characterizing novel modulators of voltage-gated sodium channels.

General Workflow for Characterizing Voltage-Gated Sodium Channel Modulators Start Compound Library Screening Primary_Assay High-Throughput Screening (e.g., FLIPR, Automated Patch-Clamp) Start->Primary_Assay Hit_ID Hit Identification Primary_Assay->Hit_ID Secondary_Assay Secondary Assays Hit_ID->Secondary_Assay Electrophysiology Manual Patch-Clamp (Dose-Response, State-Dependence) Secondary_Assay->Electrophysiology Binding_Assay Radioligand Binding Assays (Affinity, Site of Action) Secondary_Assay->Binding_Assay Lead_Opt Lead Optimization Electrophysiology->Lead_Opt Binding_Assay->Lead_Opt SAR Structure-Activity Relationship Studies Lead_Opt->SAR In_Vivo In Vivo Efficacy Models (e.g., Seizure Models) Lead_Opt->In_Vivo SAR->Lead_Opt Candidate Preclinical Candidate In_Vivo->Candidate

Caption: A typical drug discovery workflow for sodium channel modulators.

Data Presentation

As no quantitative data for the interaction of this compound with voltage-gated sodium channels is currently available in the public domain, a data table cannot be provided at this time. Should such data become available, it would typically be presented as follows:

Table 1: Hypothetical Quantitative Data for a Voltage-Gated Sodium Channel Modulator

ParameterValueChannel SubtypeExperimental Condition
IC50 (µM) XNav1.xWhole-cell patch-clamp
Ki (nM) YNav1.x[³H]Batrachotoxin binding
Use-Dependency Z-fold decrease at 10 HzNav1.xTrain of depolarizing pulses
Shift in V½ of Inactivation (mV) ΔVNav1.xSteady-state inactivation protocol

Conclusion

While this compound is known as an anticonvulsant, its specific molecular mechanism of action remains to be fully elucidated. The scientific literature currently lacks detailed studies on its direct effects on voltage-gated sodium channels. The general protocols and workflows described herein provide a framework for how such investigations could be conducted. Further research is necessary to determine if this compound indeed functions as a modulator of voltage-gated sodium channels and to quantify its effects. Such studies would be invaluable for the drug development community and for a more complete understanding of the pharmacology of this compound.

References

Atrolactamide in Medicinal Chemistry: Application Notes and Protocols for Anticonvulsant Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of atrolactamide and its derivatives in medicinal chemistry, with a primary focus on their application as anticonvulsant agents. This document details the historical context, mechanism of action, and structure-activity relationships (SAR) of these compounds. Furthermore, it provides detailed protocols for the synthesis of this compound's precursor and for the key experimental assays used to evaluate its anticonvulsant efficacy and neurotoxicity.

Introduction

This compound, also known as Themisone, was first identified as a potent anticonvulsant in the 1950s. Its simple chemical structure, a 2-hydroxy-2-phenylpropanamide, has served as a foundational scaffold for the development of a diverse range of derivatives. Research in this area aims to optimize the anticonvulsant activity, reduce neurotoxicity, and improve the pharmacokinetic profile of this class of compounds. The primary mechanism of action for this compound and its analogs is believed to be the blockade of T-type calcium channels, a well-established target for antiepileptic drugs.[1]

Data Presentation: Structure-Activity Relationship of this compound Analogs

The anticonvulsant activity of this compound derivatives is evaluated using standardized preclinical models, primarily the Maximal Electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. The MES model is indicative of a compound's ability to prevent the spread of seizures, while the scPTZ test identifies compounds that can raise the seizure threshold. Neurotoxicity is typically assessed using the rotarod test, which measures motor impairment. The therapeutic potential of a compound is often expressed as the Protective Index (PI), which is the ratio of the median toxic dose (TD50) to the median effective dose (ED50).

The following table summarizes the quantitative data for a key this compound analog, 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide, which demonstrates potent anticonvulsant activity.[1]

Compound NameMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Rotarod TD50 (mg/kg)Protective Index (PI) (MES)
3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide9.93410010.1

Experimental Protocols

Synthesis of this compound Precursor: 2-Hydroxy-2-phenylpropanenitrile

A key precursor for the synthesis of this compound and its derivatives is 2-hydroxy-2-phenylpropanenitrile, also known as acetophenone cyanohydrin. This compound can be synthesized via the nucleophilic addition of a cyanide anion to acetophenone.

Materials:

  • Acetophenone

  • Sodium cyanide (NaCN) or potassium cyanide (KCN)

  • Sodium bisulfite (NaHSO3)

  • Diethyl ether

  • Glacial acetic acid

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a fume hood, prepare a solution of sodium cyanide in water.

  • In a separate flask, prepare a solution of sodium bisulfite in water.

  • Cool the sodium bisulfite solution in an ice bath and slowly add the acetophenone with stirring.

  • To this mixture, add the sodium cyanide solution dropwise, ensuring the temperature remains low.

  • After the addition is complete, continue stirring in the ice bath for 1-2 hours.

  • Slowly add glacial acetic acid to neutralize the reaction mixture.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-hydroxy-2-phenylpropanenitrile.

  • The crude product can be purified by distillation under reduced pressure.

Note: This synthesis involves highly toxic cyanide salts and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Maximal Electroshock (MES) Seizure Test

This test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.

Materials:

  • Electroconvulsive stimulator with corneal electrodes

  • Male CF-1 mice (or other suitable rodent strain)

  • Test compound solution/suspension

  • Vehicle control (e.g., 0.5% methylcellulose in water)

  • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

  • Saline solution (0.9%)

Procedure:

  • Administer the test compound or vehicle to the animals at various doses.

  • At the time of peak effect of the drug, apply a drop of topical anesthetic to the cornea of each mouse.

  • Apply a drop of saline to the corneal electrodes to ensure good electrical contact.

  • Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

  • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

  • An animal is considered protected if it does not exhibit the tonic hindlimb extension.

  • The ED50 (the dose that protects 50% of the animals) is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This test is a model for clonic seizures and identifies compounds that can increase the seizure threshold.

Materials:

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline for mice)

  • Male CF-1 mice (or other suitable rodent strain)

  • Test compound solution/suspension

  • Vehicle control

  • Observation chambers

Procedure:

  • Administer the test compound or vehicle to the animals at various doses.

  • At the time of peak effect of the drug, administer a subcutaneous injection of PTZ in the midline of the neck.

  • Place each animal in an individual observation chamber.

  • Observe the animals for 30 minutes for the presence or absence of a clonic seizure lasting for at least 5 seconds.

  • An animal is considered protected if it does not exhibit a clonic seizure.

  • The ED50 is calculated using probit analysis.

Rotarod Neurotoxicity Test

This test assesses motor impairment and is used to determine the neurotoxic dose of a compound.

Materials:

  • Rotarod apparatus

  • Male CF-1 mice (or other suitable rodent strain)

  • Test compound solution/suspension

  • Vehicle control

Procedure:

  • Train the mice on the rotarod at a constant speed (e.g., 6 rpm) for a set period (e.g., 1 minute) for 2-3 days prior to the experiment.

  • On the test day, administer the test compound or vehicle at various doses.

  • At the time of peak effect, place each mouse on the rotating rod.

  • Record the time each animal is able to remain on the rod.

  • An animal is considered to have failed the test if it falls off the rod within a predetermined time (e.g., 1 minute).

  • The TD50 (the dose that causes motor impairment in 50% of the animals) is calculated.

Patch Clamp Electrophysiology for T-type Calcium Channel Blockade

This technique is used to study the effect of this compound derivatives on the activity of T-type calcium channels in neurons.

Materials:

  • Patch clamp amplifier and data acquisition system

  • Microscope

  • Micromanipulators

  • Glass micropipettes

  • Cell culture of neurons expressing T-type calcium channels (e.g., dorsal root ganglion neurons)

  • Extracellular and intracellular recording solutions

  • Test compound solution

Procedure:

  • Prepare a cultured neuron for recording.

  • Using a micromanipulator, carefully bring a glass micropipette filled with intracellular solution into contact with the cell membrane to form a high-resistance seal (giga-seal).

  • Rupture the cell membrane within the pipette tip to achieve the whole-cell recording configuration.

  • Apply a voltage-clamp protocol to elicit T-type calcium currents.

  • Perfuse the test compound onto the cell and record the changes in the T-type calcium current.

  • Analyze the data to determine the extent of channel blockade by the compound.

Visualizations

AnticonvulsantDrugDevelopmentWorkflow cluster_Discovery Discovery & Synthesis cluster_Screening Preclinical Screening cluster_Mechanism Mechanism of Action cluster_Optimization Lead Optimization Start This compound Scaffold Synthesis Derivative Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification MES Maximal Electroshock (MES) Test Purification->MES scPTZ sc-Pentylenetetrazole (scPTZ) Test Purification->scPTZ Rotarod Rotarod (Neurotoxicity) MES->Rotarod scPTZ->Rotarod PatchClamp Patch Clamp Electrophysiology Rotarod->PatchClamp SAR Structure-Activity Relationship (SAR) Analysis PatchClamp->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis End Candidate Drug LeadOpt->End

Caption: Workflow for the discovery and development of this compound-based anticonvulsants.

T_type_Calcium_Channel_Blockade cluster_Neuron Presynaptic Neuron cluster_Channel T-type Calcium Channel cluster_DrugAction Drug Action cluster_Outcome Cellular Outcome AP Action Potential Arrives Depolarization Membrane Depolarization AP->Depolarization Channel_Open Channel Opens Depolarization->Channel_Open Ca_Influx Ca²⁺ Influx Channel_Open->Ca_Influx Reduced_Influx Reduced Ca²⁺ Influx This compound This compound Derivative Block Channel Blockade This compound->Block Block->Channel_Open Block->Reduced_Influx Reduced_Excitability Decreased Neuronal Excitability Reduced_Influx->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

Caption: Proposed mechanism of action of this compound derivatives as T-type calcium channel blockers.

References

Troubleshooting & Optimization

Atrolactamide Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Atrolactamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly when using common methods such as the aminolysis of an ester precursor (e.g., ethyl benzoylformate) or the hydrolysis of a nitrile precursor (e.g., acetophenone cyanohydrin).

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yield is a common issue that can stem from several factors. Systematically investigate the following:

  • Incomplete Reaction: The direct conversion of esters to primary amides using ammonia can be slow.[1]

    • Solution: Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the temperature and pressure, as these conditions have been shown to improve conversion rates in continuous flow systems.[1][2] A higher concentration of methanolic ammonia can also enhance process efficiency.[1][2]

  • Starting Material Purity: Impurities in your starting materials (e.g., ethyl benzoylformate, acetophenone cyanohydrin) can interfere with the reaction.

    • Solution: Ensure the purity of your precursors using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or gas chromatography (GC) before starting the reaction.

  • Side Reactions: The most common side reaction is the hydrolysis of the ester or nitrile starting material back to the carboxylic acid, especially if water is present.

    • Solution: Use anhydrous (dry) solvents and reagents. For reactions involving ammonia, using a solution of ammonia in an anhydrous organic solvent like methanol is preferable to aqueous ammonia to prevent hydrolysis. Karl-Fisher analysis can confirm the water content of your reagents.

  • Suboptimal Reagent Concentration: An insufficient amount of the aminating agent (ammonia) will lead to incomplete conversion.

    • Solution: Use a significant excess of ammonia to drive the reaction equilibrium towards the product.

Q2: I am observing significant byproduct formation. How can I identify and minimize it?

A2: The primary byproduct is often the corresponding carboxylic acid (e.g., atrolactic acid) due to hydrolysis.

  • Identification: The carboxylic acid byproduct can be detected by LC-MS or by extracting the crude product with a mild aqueous base (like sodium bicarbonate solution) and then re-acidifying the aqueous layer to see if a precipitate forms.

  • Minimization:

    • Strict Anhydrous Conditions: As detailed in Q1, minimizing water is crucial. Dry your solvents and glassware thoroughly.

    • Temperature Control: For some reactions, lower temperatures can increase selectivity and reduce byproduct formation. Run small-scale trials at different temperatures to find the optimal balance between reaction rate and selectivity.

    • Choice of Solvent: Protic solvents can positively affect addition reactions. However, to prevent hydrolysis, using anhydrous methanol instead of water as a solvent for ammonia is highly recommended.

Q3: My reaction seems to have stalled and is not proceeding to completion. What steps should I take?

A3: A stalled reaction can be due to catalyst deactivation (if applicable), insufficient energy, or equilibrium issues.

  • Check Reagents: If using a source of ammonia that requires a base for liberation (e.g., ammonium chloride), ensure the base is strong enough and added in sufficient quantity.

  • Increase Energy Input: Gently increase the reaction temperature. For direct aminolysis of esters, high temperatures (e.g., up to 200 °C) and pressures in a sealed system can be required to drive the reaction to completion.

  • Re-evaluate Stoichiometry: Ensure a sufficient excess of the ammonia source is present.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: A frequently cited method involves the reaction of acetophenone cyanohydrin with cold, concentrated hydrochloric acid. The nitrile group is hydrolyzed to a primary amide under these acidic conditions. Another common approach is the direct aminolysis of an α-hydroxy ester, like ethyl benzoylformate, using ammonia.

Q2: How can I purify the final this compound product?

A2: Purification typically involves the following steps:

  • Work-up: Neutralize the reaction mixture and extract the product into an organic solvent.

  • Washing: Wash the organic layer with brine to remove water-soluble impurities.

  • Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure.

  • Recrystallization or Chromatography: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) or by column chromatography on silica gel.

Q3: Are there any "green" or biocatalytic methods for this compound synthesis?

A3: Yes, biocatalysis is a promising alternative. Research has shown that nitrilase enzymes can be used for the conversion of acetophenone cyanohydrin to this compound. This approach can offer high selectivity and milder reaction conditions compared to traditional chemical methods.

Q4: What are the key safety precautions when synthesizing this compound?

A4: Safety is paramount.

  • Cyanide Precursors: If starting from acetophenone cyanohydrin or using cyanide salts, all manipulations must be performed in a well-ventilated fume hood. Have a cyanide poisoning antidote kit available and be trained in its use. Acidification of cyanide salts will produce highly toxic hydrogen cyanide (HCN) gas.

  • Strong Acids/Bases: When working with concentrated HCl or strong bases, wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • High Pressure: If conducting the reaction at high temperatures in a sealed vessel, use a properly rated and shielded pressure reactor.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes key variables and their impact on the direct aminolysis of esters to form primary amides, which is a relevant model for this compound synthesis.

ParameterConditionExpected Impact on YieldPotential DrawbacksReference
Temperature Low (10-25 °C)May decrease byproduct formationVery slow reaction rate
High (150-200 °C)Significantly increases reaction rateMay increase side reactions if not optimized
Solvent Aqueous AmmoniaProne to hydrolysis of ester starting materialLower yield of desired amide
Methanolic AmmoniaMinimizes hydrolysis, improving yieldRequires anhydrous conditions
Pressure AtmosphericSlower reaction rateSafer for standard lab glassware-
High (e.g., 50 bar)Increases concentration of gaseous reagentsRequires specialized high-pressure reactor
Water Content HighPromotes ester hydrolysis to carboxylic acidSignificantly reduces amide yield
Ultra-dry (<5 ppm)Suppresses hydrolysis, maximizes amide yieldRequires use of anhydrous reagents and solvents

Experimental Protocols

Protocol 1: Synthesis of this compound from Acetophenone Cyanohydrin

This protocol is based on a method described in the literature.

Materials:

  • Acetophenone cyanohydrin

  • Concentrated Hydrochloric Acid (HCl), pre-cooled in an ice bath

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stir bar

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a stir bar, add 70 mL of cold, concentrated HCl. Place the flask in an ice bath to maintain the low temperature.

  • Addition of Reactant: While stirring, slowly add acetophenone cyanohydrin (40 mmol) to the cold HCl.

  • Saturation (Optional but recommended): For optimal conversion, saturate the mixture with HCl gas by bubbling it through the solution for approximately 20 minutes while maintaining the temperature on ice.

  • Reaction: Allow the reaction mixture to stir on ice for 7-8 hours. The ice can be allowed to melt gradually, bringing the reaction to room temperature.

  • Work-up: Carefully pour the reaction mixture over crushed ice. Neutralize the acidic solution by slowly adding a saturated solution of NaHCO₃ until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Drying: Combine the organic extracts and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound, which can be further purified by recrystallization.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reagents (Anhydrous Solvents, etc.) setup_rxn Setup Reaction Vessel (Flask, Stirrer, Ice Bath) prep_reagents->setup_rxn add_reagents Add Precursors (e.g., Cyanohydrin to Acid) setup_rxn->add_reagents monitor_rxn Monitor Progress (TLC / LC-MS) add_reagents->monitor_rxn quench_neutralize Quench & Neutralize monitor_rxn->quench_neutralize extract Extract Product quench_neutralize->extract purify Purify (Recrystallization / Chromatography) extract->purify analysis Analyze Product (NMR, MS, Yield) purify->analysis

Caption: General workflow for this compound synthesis.

Troubleshooting Decision Tree

G start Low Yield or Impure Product check_purity Check Starting Material Purity? start->check_purity Purity Issue? check_water Check for Water Contamination? start->check_water Side Reactions? check_time_temp Reaction Time/Temp Sufficient? start->check_time_temp Incomplete Rxn? impure_sm Purify Starting Materials check_purity->impure_sm Yes use_anhydrous Use Anhydrous Solvents/Reagents check_water->use_anhydrous Yes optimize_cond Increase Time/Temp; Consider Pressure Reactor check_time_temp->optimize_cond No

Caption: Decision tree for troubleshooting low yield issues.

Parameter Influence on Yield

G Yield This compound Yield Temp Temperature Temp->Yield + Time Reaction Time Time->Yield + Pressure Pressure Pressure->Yield + Purity Reagent Purity Purity->Yield + Anhydrous Anhydrous Conditions Anhydrous->Yield +

Caption: Key parameters influencing this compound yield.

References

Overcoming challenges in the chiral separation of Atrolactamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral separation of Atrolactamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the enantioseparation of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of this compound important?

A1: this compound possesses a chiral center, meaning it exists as two non-superimposable mirror images called enantiomers. In pharmaceutical development, enantiomers of a chiral drug can exhibit significantly different pharmacological activities, metabolic pathways, and toxicological profiles.[1][2] Regulatory agencies often require the development of a single, therapeutically active enantiomer to ensure drug safety and efficacy.[3] Therefore, robust chiral separation methods are crucial for the accurate quantification of each enantiomer, for quality control, and for supporting preclinical and clinical studies.

Q2: What are the most common analytical techniques for the chiral separation of this compound?

A2: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most widely used and effective technique for the enantioseparation of chiral compounds like this compound.[2][4] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly versatile and have shown broad applicability for a wide range of chiral molecules. Supercritical Fluid Chromatography (SFC) is another powerful technique that can offer faster separations and reduced solvent consumption.

Q3: What is the general principle behind chiral separation on a polysaccharide-based CSP?

A3: The chiral recognition mechanism on polysaccharide-based CSPs involves a combination of intermolecular interactions between the analyte and the chiral selector. These interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. The different spatial arrangement of the functional groups in each enantiomer of this compound leads to differential binding affinities with the chiral stationary phase, resulting in different retention times and, thus, separation.

Q4: How do I select an appropriate chiral stationary phase for this compound?

A4: The selection of a CSP is often empirical. A screening approach using a few recommended columns is generally the most effective strategy. For a compound like this compound, starting with polysaccharide-based columns is a logical first step due to their broad enantioselectivity. Columns such as those with amylose or cellulose derivatives (e.g., Chiralpak® IA, IB, IC, ID or Chiralcel® OD, OJ) are excellent candidates for initial screening.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of this compound via HPLC.

Problem Potential Cause Suggested Solution
No Separation or Poor Resolution (Rs < 1.5) Inappropriate Chiral Stationary Phase (CSP).Screen different types of polysaccharide-based CSPs (e.g., amylose vs. cellulose derivatives).
Suboptimal Mobile Phase Composition.Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase.
Incorrect Mobile Phase Additive.For neutral compounds like this compound, acidic or basic additives may not be necessary. However, small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can sometimes improve peak shape and resolution.
Poor Peak Shape (Tailing or Fronting) Mismatch between Sample Solvent and Mobile Phase.Dissolve the sample in the mobile phase or a weaker solvent. High concentrations of a strong solvent in the sample can cause peak distortion.
Column Overload.Reduce the injection volume or the concentration of the sample.
Secondary Interactions with the Stationary Phase.Ensure the column is well-equilibrated. Sometimes, adding a small amount of a competing agent to the mobile phase can mitigate unwanted interactions.
Fluctuating Retention Times Inconsistent Mobile Phase Composition.Ensure accurate and consistent preparation of the mobile phase. Use a mobile phase that is freshly prepared and degassed.
Temperature Variations.Use a column oven to maintain a constant temperature. Temperature fluctuations can significantly impact retention times in chiral separations.
Column Degradation.If retention times consistently decrease and peak shape worsens over time, the column may be degrading. Ensure the mobile phase pH is within the column's recommended range.
High Backpressure Blockage in the System.Check for blockages in the guard column, column frits, or tubing. Backflushing the column (if permitted by the manufacturer) may help.
Precipitated Buffer or Sample.Ensure all mobile phase components and the sample are fully dissolved. Filter the mobile phase and sample before use.

Data Presentation: Typical Starting Conditions for Method Development

The following tables summarize typical starting parameters for the chiral separation of compounds similar to this compound on polysaccharide-based CSPs. These should be used as a guide for initial method development.

Table 1: Recommended Chiral Stationary Phases for Screening

CSP Type Selector Common Trade Names
Amylose-basedAmylose tris(3,5-dimethylphenylcarbamate)Chiralpak® AD, Lux® Amylose-1
Amylose-basedAmylose tris(3,5-dichlorophenylcarbamate)Chiralpak® AY
Cellulose-basedCellulose tris(3,5-dimethylphenylcarbamate)Chiralcel® OD, Lux® Cellulose-1
Cellulose-basedCellulose tris(4-methylbenzoate)Chiralcel® OJ

Table 2: Typical Mobile Phase Compositions (Normal Phase Mode)

Primary Solvent Organic Modifier Typical Ratio (v/v) Common Additives (if needed)
n-HexaneIsopropanol (IPA)90:10 to 70:300.1% Trifluoroacetic Acid (TFA) or 0.1% Diethylamine (DEA)
n-HexaneEthanol (EtOH)90:10 to 70:300.1% Trifluoroacetic Acid (TFA) or 0.1% Diethylamine (DEA)

Experimental Protocols

Protocol 1: Initial Screening of Chiral Stationary Phases

Objective: To identify a suitable polysaccharide-based CSP for the chiral separation of this compound.

Materials:

  • HPLC system with UV detector

  • Chiralpak® IA, Chiralpak® IB, Chiralcel® OD-H, Chiralcel® OJ-H columns (or equivalent)

  • This compound racemic standard

  • HPLC-grade n-Hexane, Isopropanol (IPA), and Ethanol (EtOH)

Procedure:

  • Prepare a stock solution of racemic this compound at 1 mg/mL in mobile phase.

  • Prepare the mobile phase: n-Hexane/IPA (90:10, v/v). Degas the mobile phase.

  • Install the first screening column (e.g., Chiralpak® IA).

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Inject 10 µL of the this compound standard solution.

  • Monitor the elution profile at a suitable wavelength (e.g., 220 nm).

  • Record the retention times of the enantiomers and calculate the resolution (Rs).

  • Repeat steps 3-7 for each of the screening columns.

  • Evaluate the chromatograms to identify the column that provides the best separation (baseline resolution is ideal, Rs ≥ 1.5).

Protocol 2: Method Optimization

Objective: To optimize the mobile phase composition for improved resolution of this compound enantiomers on the selected CSP.

Procedure:

  • Using the best column identified in Protocol 1, prepare a series of mobile phases with varying ratios of n-Hexane and the organic modifier (e.g., n-Hexane/IPA 95:5, 90:10, 85:15, 80:20).

  • Sequentially run the this compound standard with each mobile phase, ensuring the column is properly equilibrated before each run.

  • Analyze the resulting chromatograms for changes in retention time, resolution, and peak shape.

  • If peak tailing is observed, consider adding 0.1% TFA or DEA to the optimized mobile phase and re-evaluate the separation.

  • Once the optimal mobile phase is determined, perform a method validation according to relevant guidelines to assess linearity, precision, accuracy, and robustness.

Visualizations

experimental_workflow cluster_prep Preparation cluster_screening CSP Screening cluster_optimization Method Optimization cluster_validation Validation prep_standard Prepare Racemic this compound Standard screen_cols Screen Multiple Polysaccharide CSPs prep_standard->screen_cols prep_mp Prepare Mobile Phases prep_mp->screen_cols analyze_screen Analyze Resolution and Peak Shape screen_cols->analyze_screen select_col Select Best Performing CSP analyze_screen->select_col opt_mp Optimize Mobile Phase Composition select_col->opt_mp opt_additive Optimize Additive (if necessary) opt_mp->opt_additive validate Method Validation (ICH Guidelines) opt_additive->validate

Caption: Experimental workflow for developing a chiral HPLC method for this compound.

troubleshooting_logic cluster_resolution Poor Resolution cluster_peak_shape Poor Peak Shape cluster_retention Retention Time Drift start Problem with Chiral Separation check_csp Change CSP Type start->check_csp No/Poor Separation check_solvent Check Sample Solvent start->check_solvent Tailing/Fronting Peaks check_temp Control Column Temperature start->check_temp Drifting Retention check_mp Adjust Mobile Phase Ratio check_csp->check_mp check_load Reduce Injection Volume/Concentration check_solvent->check_load check_mp_prep Ensure Consistent Mobile Phase Prep check_temp->check_mp_prep

Caption: Troubleshooting logic for common issues in this compound chiral separation.

References

Atrolactamide Synthesis: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of atrolactamide, this technical support center provides essential guidance on navigating potential side reactions and managing byproducts. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental work.

Troubleshooting Guide: Common Issues in this compound Synthesis

This guide provides a structured approach to identifying and resolving common problems during the synthesis of this compound.

Issue Potential Cause(s) Recommended Action(s)
Low Yield of this compound 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Hydrolysis of this compound: Presence of excess water, especially under acidic or basic conditions, can hydrolyze the amide back to atrolactic acid. 3. Side reactions: Formation of byproducts such as polyesters of atrolactic acid or dehydration products.1. Optimize reaction conditions: Gradually increase reaction time and/or temperature while monitoring the reaction progress by TLC or LC-MS. 2. Ensure anhydrous conditions: Use dry solvents and reagents. If water is a byproduct, consider using a Dean-Stark apparatus for its removal. 3. Control reaction temperature: For direct amidation from atrolactic acid, carefully control the temperature to minimize side reactions.
Presence of Unreacted Atrolactic Acid 1. Inefficient amidation: The equilibrium of the reaction may not favor product formation under the chosen conditions. 2. Amine volatility (if using ammonia): Loss of ammonia gas from the reaction mixture.1. Use a coupling agent: Employing a carbodiimide coupling agent (e.g., DCC, EDC) can facilitate amide bond formation. 2. Use a sealed reaction vessel: When using ammonia, perform the reaction in a sealed pressure vessel to maintain a sufficient concentration of the amine. 3. Purification: Unreacted atrolactic acid can typically be removed by a basic wash (e.g., with aqueous sodium bicarbonate solution) during workup, as it will form a water-soluble carboxylate salt.
Formation of a Nitrile Byproduct (α-phenylpropionitrile) Dehydration of this compound: High reaction temperatures, especially in the presence of a dehydrating agent, can lead to the elimination of water from the primary amide to form a nitrile.Moderate reaction temperature: Avoid excessive heating. If a dehydrating coupling agent is used, select one that is less prone to promoting this side reaction under the given conditions.
Discoloration of the Reaction Mixture Decomposition: Atrolactic acid or this compound may decompose at elevated temperatures, leading to colored impurities.Maintain a controlled temperature: Use an oil bath or other temperature-controlled heating mantle. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most common laboratory syntheses for this compound involve the amidation of atrolactic acid or its ester derivatives.

  • Direct amidation of atrolactic acid: This method involves reacting atrolactic acid directly with ammonia or an ammonia source. This reaction is often driven by heat to remove the water byproduct.

  • Aminolysis of an atrolactic acid ester: Methyl or ethyl atrolactate can be reacted with ammonia. This is a nucleophilic acyl substitution reaction where ammonia displaces the alcohol from the ester.

Q2: What are the primary byproducts to look out for in this compound synthesis?

A2: The primary byproducts depend on the reaction conditions:

  • Unreacted starting materials: Atrolactic acid or its ester.

  • Water or Alcohol: Depending on whether you start with the acid or ester.

  • Atrolactonitrile (2-hydroxy-2-phenylpropanenitrile): Can form via dehydration of this compound at high temperatures.

  • Oligomers/Polymers: Atrolactic acid can self-esterify to form polyesters, especially under acidic conditions and heat.

Q3: How can I effectively purify crude this compound?

A3: Purification strategies depend on the impurities present:

  • Recrystallization: this compound is a solid at room temperature and can often be purified by recrystallization from a suitable solvent system (e.g., toluene, ethyl acetate/heptane).

  • Aqueous washes: To remove acidic or basic impurities, the crude product (dissolved in an organic solvent) can be washed with a mild aqueous base (like sodium bicarbonate) to remove unreacted atrolactic acid, followed by a wash with a mild aqueous acid (like dilute HCl) to remove any excess amine.

  • Column chromatography: For high purity, silica gel chromatography can be employed using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Q4: Can atrolactic acid decompose under typical amidation conditions?

A4: Yes, atrolactic acid, being an α-hydroxy acid, can be susceptible to decomposition at elevated temperatures. Potential decomposition pathways include decarboxylation or dehydration to form α-methylstyrene. It is advisable to conduct the amidation at the lowest effective temperature to minimize these side reactions.

Experimental Protocols

A detailed experimental protocol for the direct amidation of atrolactic acid is provided below as a reference.

Synthesis of this compound from Atrolactic Acid and Urea

This method utilizes urea as a source of ammonia at elevated temperatures.

Materials:

  • Atrolactic acid

  • Urea

  • Toluene (or another suitable high-boiling solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine atrolactic acid (1 equivalent) and urea (1.5-2 equivalents).

  • Add a suitable solvent such as toluene to create a slurry.

  • Heat the reaction mixture to reflux. The urea will thermally decompose to generate ammonia and isocyanic acid in situ. The ammonia will then react with the atrolactic acid.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any insoluble byproducts.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any unreacted atrolactic acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the chemical transformations and troubleshooting logic, the following diagrams are provided.

Atrolactamide_Synthesis_Pathway Atrolactic_Acid Atrolactic Acid This compound This compound (Desired Product) Atrolactic_Acid->this compound + NH3 - H2O Ammonia Ammonia (NH3) This compound->Atrolactic_Acid + H2O Water Water (H2O) Atrolactonitrile Atrolactonitrile (Byproduct) This compound->Atrolactonitrile - H2O Heat Heat Dehydration Dehydration Hydrolysis Hydrolysis

Caption: this compound synthesis pathway and major side reactions.

Troubleshooting_Workflow Start Start Synthesis Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Complete->Monitor No Workup Workup & Purification Complete->Workup Yes Analyze Analyze Product (NMR, Purity) Workup->Analyze Success Pure this compound Analyze->Success Purity OK Troubleshoot Identify Issue Analyze->Troubleshoot Issue Detected LowYield Low Yield Troubleshoot->LowYield Low Yield Impurities Impurities Present Troubleshoot->Impurities Impurities Optimize Optimize Conditions (Time, Temp, Reagents) LowYield->Optimize ImprovePurification Improve Purification (Recrystallization, Chromatography) Impurities->ImprovePurification Optimize->Start ImprovePurification->Workup

Caption: A logical workflow for troubleshooting this compound synthesis.

Technical Support Center: Optimizing Atrolactamide Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for atrolactamide derivatization, particularly for chiral analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for analysis?

A1: Derivatization is often employed to enhance the analytical properties of this compound for several reasons:

  • Improved Chromatographic Separation: For chiral molecules like this compound, derivatization with a chiral derivatizing agent (CDA) creates diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral chromatography column (e.g., C18), which is often more robust and less expensive than specialized chiral columns.[1][2][3]

  • Enhanced Detection: this compound may lack a strong chromophore or fluorophore, leading to poor sensitivity with UV-Vis or fluorescence detectors. Derivatization can introduce a functional group that significantly improves detection limits.[4]

  • Increased Volatility for Gas Chromatography (GC): Although less common for this type of molecule, derivatization can be used to increase the volatility of analytes for GC analysis.

Q2: What are the key functional groups in this compound to consider for derivatization?

A2: this compound possesses two primary functional groups that can potentially be targeted for derivatization: the amide group and the tertiary hydroxyl group. The reactivity of these groups will depend on the chosen derivatization reagent and reaction conditions. It is important to note that the amide proton is generally less reactive than the hydroxyl proton.

Q3: Which chiral derivatizing agents (CDAs) are suitable for this compound?

A3: Several CDAs can be considered for the derivatization of the hydroxyl group in this compound. Common choices include:

  • Mosher's Acid Chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, MTPA-Cl): This is a widely used reagent for determining the absolute configuration and enantiomeric purity of alcohols and amines.[1] It reacts with the hydroxyl group to form diastereomeric esters.

  • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): While primarily used for primary and secondary amines, its reactivity with alcohols can be explored under specific conditions.

  • Chiral Isocyanates (e.g., (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate): These reagents react with alcohols to form diastereomeric carbamates.

Q4: Can the amide group of this compound be derivatized?

A4: While the amide N-H bond can be derivatized, it is generally less reactive than the hydroxyl group. Derivatization of the amide would likely require more forcing conditions, which could lead to side reactions or racemization. For enantioselective analysis, targeting the hydroxyl group is typically the more straightforward approach.

Troubleshooting Guides

This section provides solutions to common problems encountered during the derivatization of this compound.

Problem 1: Incomplete or No Derivatization

Possible Cause Suggested Solution
Presence of Moisture Isocyanate and acid chloride reagents are highly sensitive to moisture, which leads to their hydrolysis and the formation of byproducts that consume the reagent. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents for the reaction.
Suboptimal Reaction Temperature Reaction kinetics are temperature-dependent. A temperature that is too low can result in a very slow reaction, while a higher temperature may promote side reactions or degradation. Optimize the temperature; for many derivatizations, starting at room temperature and gently heating (e.g., 40-60°C) if the reaction is slow can be effective.
Incorrect Stoichiometry An insufficient amount of the derivatizing agent will lead to incomplete conversion of this compound. Use a slight molar excess (e.g., 1.1-1.5 equivalents) of the chiral derivatizing agent to drive the reaction to completion.
Improper pH The reaction pH can significantly influence the reactivity of both the this compound and the derivatizing agent. For reactions involving the hydroxyl group, a non-nucleophilic base (e.g., pyridine, triethylamine, or DMAP) is often required to act as a proton scavenger and catalyst. The optimal pH needs to be determined empirically.
Insufficient Reaction Time The derivatization reaction may not have reached completion. Monitor the reaction progress over time using a suitable analytical technique (e.g., TLC or HPLC) until the starting material is consumed.
Steric Hindrance The tertiary hydroxyl group in this compound is sterically hindered, which can slow down the reaction rate. Consider increasing the reaction time, temperature, or using a less bulky derivatizing agent if possible.

Problem 2: Formation of Multiple or Unexpected Peaks in the Chromatogram

Possible Cause Suggested Solution
Side Reactions Excess derivatizing agent or elevated temperatures can lead to the formation of byproducts. For example, excess isocyanate can react with the newly formed carbamate to form an allophanate. Use a smaller excess of the derivatizing agent and optimize the reaction temperature.
Racemization of the Chiral Derivatizing Agent or Analyte Harsh reaction conditions (e.g., high temperature or extreme pH) can potentially lead to racemization of either the CDA or this compound, resulting in additional stereoisomers. Use the mildest possible reaction conditions.
Impure Derivatizing Agent The chiral derivatizing agent must be of high enantiomeric purity. Impurities in the CDA will lead to the formation of additional diastereomers and inaccurate quantification. Use a CDA with the highest available enantiomeric purity.
Degradation of this compound or its Derivatives This compound or its derivatives may be unstable under the derivatization or analysis conditions. Amides can undergo hydrolysis at extreme pH values. Assess the stability of the derivatives over time and under different storage conditions.

Experimental Protocols

The following are detailed methodologies for key experiments. These should be considered as starting points and may require optimization for your specific application.

Protocol 1: Derivatization of this compound with Mosher's Acid Chloride (MTPA-Cl)

This protocol is adapted for the derivatization of the hydroxyl group of this compound.

Materials:

  • This compound (racemic or enantiomerically enriched)

  • (R)- or (S)-Mosher's acid chloride (MTPA-Cl) (~1.2 equivalents)

  • Anhydrous pyridine or triethylamine

  • Anhydrous deuterated solvent (e.g., CDCl₃ for NMR analysis) or a dry, aprotic solvent (e.g., dichloromethane) for HPLC analysis

  • Dry NMR tubes or reaction vials

Procedure:

  • In a dry reaction vial, dissolve approximately 5 mg of this compound in 0.5 mL of the anhydrous solvent.

  • Add a small amount of anhydrous pyridine or triethylamine to act as a base.

  • Add approximately 1.2 equivalents of (R)- or (S)-MTPA-Cl to the solution.

  • Allow the reaction to proceed at room temperature for 30-60 minutes. The reaction can be monitored by TLC or HPLC.

  • Once the reaction is complete, the sample can be directly analyzed by NMR or prepared for HPLC analysis. For HPLC, the reaction may be quenched with a small amount of methanol, and the solvent evaporated and reconstituted in the mobile phase.

Protocol 2: Derivatization of this compound with Marfey's Reagent (FDAA)

This protocol is adapted from methods for derivatizing primary amines and may require significant optimization for the hydroxyl group of this compound.

Materials:

  • This compound

  • Marfey's Reagent (FDAA)

  • 1 M Sodium bicarbonate solution

  • Acetone

  • 2 M Hydrochloric acid

  • Reaction vials

Procedure:

  • Dissolve the this compound sample in a suitable solvent.

  • In a reaction vial, combine the this compound solution with a 1% (w/v) solution of Marfey's Reagent in acetone. A molar excess of the reagent is typically used.

  • Add 1 M sodium bicarbonate solution to adjust the pH and initiate the reaction.

  • Incubate the mixture at a controlled temperature, for example, 40°C for 1 hour.

  • After incubation, cool the reaction mixture to room temperature.

  • Quench the reaction by adding 2 M hydrochloric acid.

  • The sample is then ready for HPLC analysis.

Quantitative Data Summary

The optimal reaction conditions for this compound derivatization should be determined empirically. The following table provides typical ranges for key parameters based on the derivatization of similar functional groups.

ParameterMosher's Acid ChlorideMarfey's ReagentChiral Isocyanates
Stoichiometry (CDA:this compound) 1.1 - 1.5 : 11.4 - 15 : 11.1 - 1.5 : 1
Temperature (°C) Room Temperature30 - 50Room Temperature to 60
Reaction Time (minutes) 30 - 6060 - 360Varies (monitor by TLC/HPLC)
pH/Base Pyridine, Triethylamine, DMAPSodium Bicarbonate (pH ~8-9)Typically no base required, but can be catalyzed by tertiary amines
Solvent Anhydrous aprotic (DCM, CDCl₃)Acetone/WaterAnhydrous aprotic (DCM, THF)

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Analyte This compound Sample Mix Mix Analyte, CDA, and Base Analyte->Mix Solvent Anhydrous Solvent Solvent->Mix React Incubate (Controlled Temperature & Time) Mix->React Quench Quench Reaction React->Quench HPLC HPLC Analysis (Achiral Column) Quench->HPLC Data Data Analysis (Quantify Diastereomers) HPLC->Data CDA Chiral Derivatizing Agent (e.g., MTPA-Cl) CDA->Mix Base Base (e.g., Pyridine) Base->Mix

Caption: General experimental workflow for this compound derivatization.

Troubleshooting_Logic Start Incomplete Derivatization? Moisture Check for Moisture (Anhydrous Conditions) Start->Moisture Yes Success Successful Derivatization Start->Success No Stoichiometry Optimize Stoichiometry (Excess CDA) Moisture->Stoichiometry TempTime Optimize Temperature & Time Stoichiometry->TempTime pH Optimize pH/Base TempTime->pH pH->Success Resolved Failure Re-evaluate CDA/Method pH->Failure Unresolved

Caption: Logical workflow for troubleshooting incomplete derivatization.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atrolactamide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a compound with potent anticonvulsant properties.[1] While its precise mechanism is the subject of ongoing research, it is believed to exert its effects by modulating inhibitory neurotransmission in the central nervous system. Like many antiepileptic drugs, its activity is likely associated with the enhancement of GABAergic pathways, which play a crucial role in reducing neuronal excitability.[2][3]

Q2: What are the recommended solvent and storage conditions for this compound?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to use anhydrous DMSO to ensure maximum solubility and stability. Stock solutions should be stored at -20°C or -80°C to minimize degradation. For working solutions, the DMSO stock is further diluted in aqueous buffers or cell culture media. It is important to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[4][5]

Q3: I am observing precipitation of this compound when I add it to my cell culture medium. What could be the cause and how can I prevent it?

Precipitation of a compound upon dilution of a DMSO stock into an aqueous medium is a common issue, often due to the compound's low aqueous solubility.

  • Troubleshooting Steps:

    • Reduce Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.

    • Optimize Dilution Method: Instead of adding the aqueous medium directly to the DMSO stock, try adding the DMSO stock to the aqueous medium slowly while vortexing to facilitate better mixing and dissolution.

    • Intermediate Dilution: Consider a serial dilution approach where the DMSO stock is first diluted in a small volume of a co-solvent that is miscible with both DMSO and water before the final dilution in the aqueous medium.

    • Solubility Testing: Perform a solubility test to determine the maximum soluble concentration of this compound in your specific cell culture medium.

Troubleshooting Guides for Common In Vitro Assays

Neuroprotection & Cytotoxicity Assays (e.g., MTT Assay)

Problem 1: High background or false-positive results in the MTT assay.

  • Possible Cause: Interference of this compound with the MTT reagent or cellular dehydrogenases.

  • Troubleshooting:

    • Compound-Only Control: Run a control well containing only the cell culture medium and this compound (at the highest concentration used in the experiment) to check for direct reduction of the MTT reagent by the compound.

    • Alternative Viability Assays: Consider using an alternative cytotoxicity assay that relies on a different mechanism, such as the LDH release assay (measuring membrane integrity) or a resazurin-based assay.

Problem 2: No significant neuroprotective effect observed against excitotoxicity.

  • Possible Cause: Suboptimal experimental conditions for inducing excitotoxicity or inappropriate timing of this compound treatment.

  • Troubleshooting:

    • Optimize Excitotoxin Concentration: Titrate the concentration of the excitotoxin (e.g., glutamate, kainic acid) to induce a consistent and sub-maximal level of cell death (e.g., 50-70%).

    • Vary Treatment Time: Investigate different pre-incubation times with this compound before adding the excitotoxin to determine the optimal window for its protective effects.

    • Confirm Neuronal Viability: Ensure that the primary neuronal cultures are healthy and viable before starting the experiment.

Calcium Imaging Assays

Problem 3: Weak or no detectable change in intracellular calcium levels upon neuronal stimulation in the presence of this compound.

  • Possible Cause: The specific neuronal stimulation method may not be sensitive to the effects of this compound, or the compound may not directly modulate calcium channels.

  • Troubleshooting:

    • Use Different Stimuli: Employ a range of stimuli to induce neuronal activity and subsequent calcium influx, such as high potassium chloride (KCl) to induce depolarization, or specific neurotransmitter receptor agonists.

    • Investigate GABAergic Pathways: Since this compound is thought to act on GABAergic systems, consider co-application with a GABA receptor agonist to see if it potentiates the inhibitory effect on calcium signaling.

    • Check Calcium Indicator Loading: Ensure proper loading of the calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM) and that the cells are healthy enough to respond to stimuli.

Problem 4: High background fluorescence in calcium imaging experiments.

  • Possible Cause: Autofluorescence from the compound, incomplete washing of the calcium indicator dye, or unhealthy cells.

  • Troubleshooting:

    • Compound Autofluorescence Check: Image a well containing only the medium and this compound to assess its intrinsic fluorescence at the excitation and emission wavelengths used for the calcium indicator.

    • Optimize Washing Steps: Increase the number and duration of washing steps after loading the calcium indicator to remove any residual extracellular dye.

    • Assess Cell Health: Use a viability stain to confirm that the cells are healthy before and after the imaging experiment.

Electrophysiology (Patch-Clamp) Assays

Problem 5: No significant effect of this compound on neuronal firing or postsynaptic currents.

  • Possible Cause: The concentration of this compound may be too low, or the specific ion channels or receptors being studied are not the primary targets.

  • Troubleshooting:

    • Concentration-Response Curve: Perform a dose-response study with a wide range of this compound concentrations to determine its effective concentration range.

    • Focus on GABAergic Currents: Specifically investigate the effect of this compound on GABAA receptor-mediated inhibitory postsynaptic currents (IPSCs). This can be done by isolating IPSCs using appropriate voltage-clamp protocols and pharmacological blockers for other synaptic currents.

    • Use an In Vitro Seizure Model: Record neuronal activity in a model that mimics epileptic discharges, such as by perfusing the brain slice with a high concentration of potassium or a GABAA receptor antagonist like picrotoxin. The effect of this compound on this hyperexcitable state may be more pronounced.

Experimental Protocols

General Protocol for In Vitro Neuroprotection Assay
  • Cell Culture: Plate primary neurons (e.g., hippocampal or cortical neurons) or a suitable neuronal cell line in 96-well plates at an appropriate density.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Pre-incubate the cells with different concentrations of this compound for a predetermined period (e.g., 1-24 hours).

  • Induction of Excitotoxicity: Add an excitotoxic agent (e.g., glutamate, kainic acid) to the wells, with the exception of the control wells.

  • Incubation: Incubate the plates for a period sufficient to induce cell death (e.g., 24 hours).

  • Viability Assessment: Measure cell viability using a standard method such as the MTT assay.

General Protocol for Calcium Imaging Assay
  • Cell Culture: Plate neurons on glass-bottom dishes or coverslips suitable for microscopy.

  • Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's protocol.

  • Baseline Recording: Acquire baseline fluorescence images before any treatment.

  • This compound Application: Perfuse the cells with a solution containing the desired concentration of this compound.

  • Stimulation: After a brief incubation with this compound, stimulate the neurons with a depolarizing agent (e.g., high KCl) or a neurotransmitter.

  • Image Acquisition: Record the changes in fluorescence intensity over time.

  • Data Analysis: Analyze the fluorescence data to quantify changes in intracellular calcium concentration.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data specifically for this compound in the described in vitro assays. Researchers are encouraged to perform dose-response experiments to determine the optimal concentrations and to calculate key parameters such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) for their specific experimental setup.

ParameterTypical Concentration Range to TestExpected Outcome
Neuroprotection (IC50) 1 µM - 100 µMIncreased cell viability in the presence of an excitotoxin.
Calcium Imaging (Effective Concentration) 1 µM - 100 µMModulation of stimulus-induced calcium transients.
Electrophysiology (Effective Concentration) 10 µM - 500 µMAlteration of neuronal firing patterns or synaptic currents.

Note: The optimal concentrations will be cell-type and assay-dependent and should be determined empirically.

Signaling Pathway and Experimental Workflow Diagrams

GABASignaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA GABA GAD->GABA GABA_cleft GABA GABA_Receptor GABA-A Receptor (Ligand-gated ion channel) GABA_cleft->GABA_Receptor Binds to Ion_Channel Cl- Channel Opening GABA_Receptor->Ion_Channel Activates Hyperpolarization Hyperpolarization (Inhibition of Action Potential) Ion_Channel->Hyperpolarization Leads to This compound This compound (Presumed Action) This compound->GABA_Receptor Potentiates Effect of GABA

Caption: Presumed mechanism of this compound action on the GABAergic synapse.

TroubleshootingFlow start Experiment Start issue Unexpected Result? start->issue solubility Check Compound Solubility and Stability issue->solubility Yes end Successful Experiment issue->end No concentration Optimize Compound Concentration solubility->concentration controls Verify Positive and Negative Controls concentration->controls assay_params Adjust Assay Parameters (e.g., incubation time, stimulus) controls->assay_params alternative_assay Consider Alternative Assay Method assay_params->alternative_assay alternative_assay->end

References

How to increase the enantiomeric excess in Atrolactamide resolution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enantiomeric resolution of Atrolactamide. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you increase the enantiomeric excess (ee) of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving racemic this compound?

The most common and effective methods for resolving racemic this compound and structurally similar α-hydroxy amides are Diastereomeric Salt Crystallization and Enzymatic Kinetic Resolution. Diastereomeric salt crystallization involves reacting the racemic this compound (which is acidic due to the hydroxyl group) with a chiral base to form diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[1][2] Enzymatic kinetic resolution utilizes an enzyme, typically a lipase, to selectively acylate one enantiomer, allowing the separation of the acylated product from the unreacted enantiomer.[3]

Q2: I am getting a low enantiomeric excess after diastereomeric salt crystallization. What are the likely causes?

Low enantiomeric excess in diastereomeric salt crystallization can stem from several factors:

  • Inappropriate Resolving Agent: The chosen chiral resolving agent may not form diastereomeric salts with a significant enough difference in solubility.

  • Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemate is critical and often needs to be optimized. While a 1:1 ratio is a common starting point, other ratios may be more effective.[1]

  • Poor Solvent Choice: The solvent system plays a crucial role in the differential solubility of the diastereomeric salts.[1]

  • Suboptimal Crystallization Conditions: Factors like temperature, cooling rate, and agitation can significantly impact the selectivity of the crystallization.

  • Co-precipitation: The more soluble diastereomeric salt may precipitate along with the less soluble one, especially if crystallization occurs too quickly or at a very low temperature.

Q3: My enzymatic resolution is not giving high enantioselectivity. How can I improve it?

To enhance the enantioselectivity of an enzymatic resolution of this compound, consider the following:

  • Enzyme Screening: Different lipases exhibit varying enantioselectivities for different substrates. Screening a variety of lipases (e.g., from Candida antarctica, Pseudomonas cepacia, Pseudomonas fluorescens) is a crucial first step.

  • Acyl Donor and Solvent: The choice of acyl donor (e.g., vinyl acetate, isopropenyl acetate) and the reaction solvent can significantly influence the enzyme's activity and selectivity. Non-polar organic solvents are often preferred.

  • Temperature and pH: These parameters must be optimized for the specific enzyme used.

  • Water Content: For esterification reactions in organic solvents, controlling the water content is critical, as excess water can lead to hydrolysis and lower the enantiomeric ratio.

  • Reaction Time (Conversion): In kinetic resolutions, the highest enantiomeric excess for the unreacted starting material is typically achieved at around 50% conversion.

Q4: Can the undesired enantiomer from a resolution be recycled?

Yes, recycling the unwanted enantiomer is often possible and is a key strategy for improving the overall yield of the desired enantiomer. This is typically achieved through a process called racemization, where the unwanted enantiomer is converted back into the racemic mixture. The racemized mixture can then be subjected to the resolution process again. When racemization occurs concurrently with the resolution, the process is known as a dynamic kinetic resolution (DKR), which can theoretically achieve a 100% yield of the desired enantiomer.

Troubleshooting Guides

Diastereomeric Salt Crystallization
IssuePotential Cause(s)Troubleshooting Steps
Low Enantiomeric Excess (ee) - Inappropriate resolving agent- Incorrect stoichiometry- Poor solvent choice- Suboptimal crystallization conditions (e.g., cooling rate too fast)- Co-precipitation of the more soluble diastereomer- Screen a variety of chiral resolving agents (e.g., chiral amines).- Optimize the molar ratio of the resolving agent to this compound (e.g., try 0.5 to 1.0 equivalents).- Screen different solvents and solvent mixtures to maximize the solubility difference between the diastereomeric salts.- Employ a slower, more controlled cooling profile.- Consider recrystallization of the obtained diastereomeric salt.
No Crystal Formation - High solubility of diastereomeric salts in the chosen solvent- Insufficient supersaturation- Increase the concentration by carefully evaporating some of the solvent.- Add an anti-solvent (a solvent in which the salts are less soluble) to induce precipitation.- Try a different solvent system altogether.- Seeding with a small crystal of the desired diastereomeric salt can initiate crystallization.
Low Yield of Diastereomeric Salt - The desired salt is still too soluble in the mother liquor.- The crystallization process was stopped prematurely.- Optimize the solvent and temperature to further decrease the solubility of the target salt.- Allow for a longer crystallization time.- Lower the final crystallization temperature.- Consider recycling the mother liquor.
"Oiling Out" Instead of Crystallization - High degree of supersaturation- Crystallization temperature is close to the melting point of the salt.- Use a more dilute solution.- Employ a much slower cooling rate.- Ensure gentle but effective agitation.- Select a solvent system that allows for crystallization at a higher temperature.
Enzymatic Kinetic Resolution
IssuePotential Cause(s)Troubleshooting Steps
Low Enantioselectivity (Low E-value) - Non-optimal enzyme for the substrate- Unfavorable reaction conditions (solvent, acyl donor, temperature)- Screen a panel of different lipases.- Vary the acyl donor (e.g., vinyl acetate, acetic anhydride).- Test a range of organic solvents (e.g., toluene, hexane, THF, MTBE).- Optimize the reaction temperature for the chosen enzyme.
Slow or No Reaction - Inactive enzyme- Poor substrate solubility- Presence of enzyme inhibitors- Ensure the enzyme is active and properly stored.- Choose a solvent in which this compound has better solubility.- Ensure all reagents and solvents are pure and free from potential inhibitors.
Low Enantiomeric Excess (ee) of Product or Substrate - Reaction has proceeded past 50% conversion (for the unreacted substrate).- Low intrinsic enantioselectivity of the enzyme.- Monitor the reaction progress over time and stop it at approximately 50% conversion for optimal ee of the remaining substrate.- If the enzyme's enantioselectivity is inherently low, a different enzyme or resolution method may be necessary.

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization of this compound

This protocol is a general guideline and should be optimized for your specific experimental setup.

  • Salt Formation:

    • Dissolve racemic this compound (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a mixture) with heating.

    • In a separate flask, dissolve the chosen chiral resolving agent (e.g., a chiral amine like (R)-1-phenylethylamine) (0.5 - 1.0 equivalent) in the same solvent.

    • Slowly add the resolving agent solution to the this compound solution with stirring.

    • Continue stirring at an elevated temperature for a short period to ensure complete salt formation.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. A slow cooling rate is crucial to promote the selective crystallization of the less soluble diastereomeric salt.

    • Further cooling in an ice bath or refrigerator may be necessary to maximize the yield of the crystals.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor, which contains the more soluble diastereomeric salt.

    • The enantiomeric excess of the crystallized salt can be improved by recrystallization.

  • Liberation of the Enantiomer:

    • Suspend the purified diastereomeric salt in water.

    • Add an acid (e.g., 2 M HCl) to protonate the resolving agent and liberate the free this compound.

    • Extract the enantiomerically enriched this compound into a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure.

  • Analysis:

    • Determine the enantiomeric excess of the obtained this compound using a suitable analytical method, such as chiral HPLC.

Protocol 2: Enzymatic Kinetic Resolution of this compound

This protocol provides a general procedure for the lipase-catalyzed resolution of this compound.

  • Reaction Setup:

    • In a dry flask, dissolve racemic this compound and an acyl donor (e.g., vinyl acetate, 1.5-3 equivalents) in a suitable anhydrous organic solvent (e.g., toluene, hexane).

    • Add the lipase (e.g., Novozym 435, a commercially available immobilized Candida antarctica lipase B) to the solution. The amount of enzyme will need to be optimized.

    • Seal the flask and place it in a shaker incubator at a controlled temperature (e.g., 30-40 °C).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots at different time points.

    • Analyze the aliquots by chiral HPLC to determine the conversion and the enantiomeric excess of both the remaining this compound and the acylated product.

  • Work-up:

    • When the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed with solvent and reused.

    • Concentrate the filtrate under reduced pressure.

  • Separation and Analysis:

    • Separate the acylated this compound from the unreacted this compound using column chromatography on silica gel.

    • Determine the enantiomeric excess of both the isolated product and the unreacted starting material by chiral HPLC.

Data Presentation

Table 1: Comparison of Chiral Resolving Agents for α-Hydroxy Amides (Model Data)
Chiral Resolving AgentTarget CompoundSolventee (%) of Precipitated Salt
(R)-1-Phenylethylamine(±)-MandelamideEthanol>95
(S)-Mandelic Acid(±)-MandelamideAcetonitrile>90
(+)-Tartaric AcidRacemic AmineMethanol>85
(-)-Malic AcidRacemic BaseEthanol/WaterVariable
(+)-Camphor-10-sulfonic acidRacemic BaseAcetoneVariable

Note: This table presents model data for structurally similar compounds to illustrate the concept. The optimal resolving agent and conditions for this compound must be determined experimentally.

Table 2: Performance of Lipases in the Kinetic Resolution of α-Hydroxy Amides (Model Data)
Lipase SourceAcyl DonorSolventConversion (%)ee (%) of SubstrateE-value
Candida antarctica Lipase B (Novozym 435)Vinyl AcetateToluene~50>99>200
Pseudomonas cepacia LipaseIsopropenyl AcetateHexane~50>95>100
Pseudomonas fluorescens LipaseAcetic AnhydrideTHF229336
Candida rugosa LipaseVinyl AcetateDichloromethane~50VariableVariable

Note: This table provides illustrative data. The performance of each enzyme is highly dependent on the specific substrate and reaction conditions.

Visualizations

Diastereomeric_Salt_Resolution_Workflow cluster_prep Preparation cluster_reaction Salt Formation cluster_separation Separation cluster_final Final Product racemate Racemic this compound salt_formation Dissolve in Solvent & Mix racemate->salt_formation resolving_agent Chiral Resolving Agent resolving_agent->salt_formation crystallization Slow Cooling & Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration mother_liquor Mother Liquor (Enriched in other Diastereomer) filtration->mother_liquor crystals Crystals (Enriched in one Diastereomer) filtration->crystals liberation Liberation of Enantiomer (Acid Treatment) crystals->liberation pure_enantiomer Enantiomerically Enriched this compound liberation->pure_enantiomer

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Enzymatic_Kinetic_Resolution_Workflow cluster_reaction Enzymatic Reaction cluster_separation Separation cluster_products Products racemic_this compound Racemic this compound reaction Enzymatic Acylation (~50% Conversion) racemic_this compound->reaction acyl_donor Acyl Donor acyl_donor->reaction lipase Lipase lipase->reaction filtration Filter to remove Enzyme reaction->filtration mixture Mixture of Acylated and Unreacted this compound filtration->mixture chromatography Column Chromatography mixture->chromatography unreacted_enantiomer Unreacted this compound (High ee) chromatography->unreacted_enantiomer acylated_enantiomer Acylated this compound (Opposite Enantiomer) chromatography->acylated_enantiomer

Caption: Workflow for enzymatic kinetic resolution.

Troubleshooting_Logic cluster_method Resolution Method cluster_diastereomeric_causes Potential Causes cluster_enzymatic_causes Potential Causes start Low Enantiomeric Excess (ee) diastereomeric Diastereomeric Salt Crystallization start->diastereomeric enzymatic Enzymatic Kinetic Resolution start->enzymatic agent Inappropriate Resolving Agent diastereomeric->agent solvent Poor Solvent Choice diastereomeric->solvent conditions Suboptimal Crystallization Conditions diastereomeric->conditions enzyme Non-optimal Enzyme enzymatic->enzyme reaction_cond Unfavorable Reaction Conditions enzymatic->reaction_cond conversion Incorrect Conversion enzymatic->conversion

Caption: Decision tree for troubleshooting low enantiomeric excess.

References

Minimizing degradation of Atrolactamide during storage and handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling Atrolactamide to minimize degradation and ensure experimental integrity.

Troubleshooting Guide

Encountering unexpected results? The stability of this compound can be compromised by several factors. This guide will help you troubleshoot potential degradation issues.

IssuePotential CauseRecommended Action
Loss of Potency or Altered Biological Activity Chemical degradation of this compound.Verify storage conditions (temperature, light exposure). Analyze sample purity via HPLC to quantify the active compound and detect degradation products.
Appearance of New Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS) Formation of degradation products.Characterize the new peaks to identify potential degradation pathways. Review handling procedures for exposure to incompatible solvents, extreme pH, or high temperatures.
Inconsistent Experimental Results Inconsistent purity of this compound stock solutions.Prepare fresh stock solutions for each experiment. Perform regular purity checks on stored stock solutions.
Physical Changes in Solid this compound (e.g., discoloration, clumping) Exposure to light, moisture, or oxygen.Store solid this compound in a tightly sealed, opaque container with a desiccant, under an inert atmosphere if possible. Store at recommended low temperatures.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for solid this compound?

A1: To ensure long-term stability, solid this compound should be stored in a cool, dark, and dry environment. Recommended storage is at -20°C in a tightly sealed, opaque container to protect from light and moisture. For enhanced stability, consider storage under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound stock solutions should be prepared in a suitable, high-purity solvent (e.g., DMSO, ethanol) at the desired concentration. It is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store the solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

Q3: Can this compound degrade in aqueous solutions?

A3: Yes, like many amide-containing compounds, this compound is susceptible to hydrolysis in aqueous solutions, especially under acidic or basic conditions.[1][2][3] The rate of hydrolysis is influenced by pH and temperature. For experiments in aqueous buffers, it is advisable to prepare the solutions immediately before use and maintain a neutral pH if possible.

Degradation Pathways and Prevention

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathway for this compound is hydrolysis of the amide bond, which yields atrolactic acid and ammonia. This reaction can be catalyzed by both acids and bases.[1][3] Other potential degradation pathways include oxidation and photolysis, especially with prolonged exposure to light and oxygen.

cluster_conditions Accelerating Factors This compound This compound Hydrolysis Hydrolysis (Acid or Base Catalyzed) This compound->Hydrolysis Degradation_Products Atrolactic Acid + Ammonia Hydrolysis->Degradation_Products Acid Acidic pH Acid->Hydrolysis Base Basic pH Base->Hydrolysis Heat Elevated Temperature Heat->Hydrolysis Light UV Light Light->Hydrolysis

Caption: Primary degradation pathway of this compound.

Q5: How can I minimize the degradation of this compound during my experiments?

A5: To minimize degradation:

  • Control pH: Work in neutral or near-neutral pH conditions whenever possible.

  • Maintain Low Temperatures: Keep samples and solutions on ice or at reduced temperatures during experiments.

  • Protect from Light: Use amber-colored vials or cover your experimental setup to shield it from light.

  • Use Fresh Solutions: Prepare this compound solutions immediately before use.

  • Inert Atmosphere: For sensitive, long-term experiments, consider de-gassing solvents and working under an inert atmosphere.

Analytical and Experimental Protocols

Q6: How can I assess the stability of my this compound sample?

A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the purity and degradation of this compound. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products.

Experimental Protocol: HPLC Method for this compound Stability Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 220-260 nm).

  • Injection Volume: 10 µL.

  • Procedure: a. Prepare a standard solution of high-purity this compound. b. Inject the standard to determine the retention time of the intact compound. c. Subject a sample of your this compound (solid or in solution) to stress conditions (e.g., heat, acid, base, light) to intentionally induce degradation. d. Inject the stressed sample into the HPLC system. e. Analyze the chromatogram for the appearance of new peaks, which indicate degradation products, and a decrease in the peak area of the intact this compound.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_results Data Interpretation Start This compound Sample Stress Apply Stress Conditions (Heat, Light, pH) Start->Stress HPLC Inject into HPLC Stress->HPLC Chromatogram Analyze Chromatogram HPLC->Chromatogram Intact Quantify Intact this compound Chromatogram->Intact Degradants Identify Degradation Products Chromatogram->Degradants

Caption: Workflow for assessing this compound stability.

References

Validation & Comparative

Comparative Analysis of Anticonvulsant Activity: A Focus on Established Drugs in the Absence of Atrolactamide Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and databases did not yield quantitative experimental data on the anticonvulsant activity of Atrolactamide. Despite extensive searches for its median effective dose (ED50) in maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models, as well as its median toxic dose (TD50) from neurotoxicity assays, no specific values could be retrieved. Consequently, a direct quantitative comparison of this compound with other anticonvulsant drugs is not feasible at this time. This guide, therefore, provides a comparative analysis of four established anticonvulsant drugs: Phenytoin, Carbamazepine, Phenobarbital, and Ethosuximide, for which robust experimental data are available.

This comparison guide is intended for researchers, scientists, and professionals in drug development, offering a consolidated view of the anticonvulsant profiles of these key therapeutic agents. The data presented is compiled from various preclinical studies and is intended to serve as a reference for further research and development in the field of epilepsy treatment.

Quantitative Comparison of Anticonvulsant Activity and Neurotoxicity

The following tables summarize the efficacy and toxicity of Phenytoin, Carbamazepine, Phenobarbital, and Ethosuximide in widely accepted animal models of epilepsy. The data are primarily from studies conducted in mice.

Table 1: Anticonvulsant Activity in the Maximal Electroshock (MES) Seizure Test

DrugAnimal ModelED50 (mg/kg)Administration Route
PhenytoinMouse7.5 - 9.8i.p.
CarbamazepineMouse7 - 11.8i.p.
PhenobarbitalMouse12.7 - 16.3i.p.[1]
EthosuximideMouse/Rat>500i.p.[2][3]

ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it. A lower ED50 indicates higher potency. i.p. = intraperitoneal

Table 2: Anticonvulsant Activity in the Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

DrugAnimal ModelED50 (mg/kg)Administration Route
PhenytoinMouseIneffectivei.p.
CarbamazepineMouse>50i.p.
PhenobarbitalMouse12.7i.p.[1]
EthosuximideMouse130 - 149i.p.

The scPTZ test is a model for absence seizures. Drugs effective in this test often modulate GABAergic neurotransmission or T-type calcium channels.

Table 3: Acute Neurotoxicity and Protective Index

DrugAnimal ModelTD50 (mg/kg) (Rotarod Test)Protective Index (PI = TD50/ED50) (MES Test)
PhenytoinMouse42 - 66.44.3 - 8.9
CarbamazepineMouse45 - 53.63.8 - 7.7
PhenobarbitalMouse45 - 653.5 - 5.1
EthosuximideMouse300 - 450Not applicable

TD50 (Median Toxic Dose) is the dose at which a substance is toxic to 50% of a population. The Rotarod test is a common method to assess motor coordination and neurotoxicity. The Protective Index (PI) is the ratio of the toxic dose to the therapeutic dose. A higher PI suggests a wider margin of safety.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for the key experiments cited in this guide.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs that are effective against generalized tonic-clonic seizures.[4] The test induces a seizure by electrical stimulation.

Apparatus:

  • An electroshock device capable of delivering a constant current.

  • Corneal or ear-clip electrodes.

  • Animal restraining device.

Procedure:

  • Animals (typically mice or rats) are randomly assigned to control and drug-treated groups.

  • The test compound or vehicle is administered, usually intraperitoneally (i.p.), at a predetermined time before the test to allow for optimal drug absorption and distribution.

  • A drop of local anesthetic (e.g., 0.5% tetracaine) is applied to the eyes if corneal electrodes are used.

  • A supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) is delivered through the electrodes.

  • The animal is immediately observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.

  • Protection is defined as the absence of the tonic hindlimb extension.

  • The ED50 is calculated from the dose-response data using statistical methods like probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

The scPTZ test is a primary screening model for anticonvulsants effective against myoclonic and absence seizures. It involves the administration of a chemical convulsant, pentylenetetrazol.

Apparatus:

  • Observation cages.

  • Syringes for drug and convulsant administration.

Procedure:

  • Animals are divided into control and experimental groups.

  • The test drug or vehicle is administered i.p. at a specific time before the convulsant challenge.

  • A convulsant dose of pentylenetetrazol (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously into a loose fold of skin on the neck.

  • Each animal is placed in an individual observation cage and observed for 30 minutes.

  • The primary endpoint is the occurrence of a clonic seizure lasting for at least 5 seconds.

  • An animal is considered protected if it does not exhibit a clonic seizure within the observation period.

  • The ED50 is determined from the dose-response relationship.

Rotarod Neurotoxicity Test

This test is used to assess motor coordination and potential neurological deficits induced by a drug.

Apparatus:

  • A rotating rod (rotarod) with adjustable speed.

Procedure:

  • Animals are pre-trained to stay on the rotating rod for a set period (e.g., 1-2 minutes).

  • On the test day, the drug or vehicle is administered.

  • At the time of expected peak effect, the animal is placed on the rotarod, which is rotating at a constant speed (e.g., 5-10 rpm).

  • The time the animal remains on the rod is recorded, up to a maximum cutoff time.

  • Neurotoxicity is indicated by the inability of the animal to remain on the rod for a predetermined amount of time.

  • The TD50, the dose causing 50% of the animals to fail the test, is calculated.

Visualizing Experimental Workflows and Mechanisms

To further clarify the experimental processes and the underlying mechanisms of action of the compared drugs, the following diagrams are provided.

MES_Workflow cluster_pre_test Pre-Test Phase cluster_test Test Phase cluster_post_test Post-Test & Analysis Animal_Grouping Animal Grouping (Control & Drug) Drug_Admin Drug/Vehicle Administration (i.p.) Animal_Grouping->Drug_Admin Randomized Stimulation Electrical Stimulation (Corneal/Ear Electrodes) Drug_Admin->Stimulation After Peak Effect Time Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Data_Recording Record Protection (Absence of Tonic Extension) Observation->Data_Recording ED50_Calc Calculate ED50 (Probit Analysis) Data_Recording->ED50_Calc

Maximal Electroshock (MES) Test Workflow

scPTZ_Workflow cluster_pre_test Pre-Test Phase cluster_test Test Phase cluster_post_test Post-Test & Analysis Animal_Grouping Animal Grouping (Control & Drug) Drug_Admin Drug/Vehicle Administration (i.p.) Animal_Grouping->Drug_Admin Randomized PTZ_Injection Subcutaneous PTZ Injection Drug_Admin->PTZ_Injection Before Challenge Observation Observe for 30 min for Clonic Seizures PTZ_Injection->Observation Data_Recording Record Protection (Absence of Clonic Seizure) Observation->Data_Recording ED50_Calc Calculate ED50 (Probit Analysis) Data_Recording->ED50_Calc

Subcutaneous Pentylenetetrazol (scPTZ) Test Workflow

Rotarod_Workflow cluster_pre_test Pre-Test Phase cluster_test Test Phase cluster_post_test Post-Test & Analysis Animal_Training Animal Training on Rotarod Drug_Admin Drug/Vehicle Administration Animal_Training->Drug_Admin Placement Place Animal on Rotating Rod Drug_Admin->Placement At Peak Effect Time Measurement Measure Time on Rod Placement->Measurement Data_Recording Record Failure (Falling off Rod) Measurement->Data_Recording TD50_Calc Calculate TD50 Data_Recording->TD50_Calc

Rotarod Neurotoxicity Test Workflow
Mechanisms of Action

The anticonvulsant drugs discussed in this guide exert their effects through various mechanisms, primarily by modulating neuronal excitability. The major targets include voltage-gated ion channels and neurotransmitter systems.

  • Phenytoin and Carbamazepine: Primarily act by blocking voltage-gated sodium channels, which stabilizes neuronal membranes and prevents the high-frequency firing of action potentials that underlies seizure propagation.

  • Phenobarbital: Enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) by binding to the GABAA receptor, which increases the duration of chloride channel opening, leading to hyperpolarization of the neuron.

  • Ethosuximide: Specifically blocks T-type calcium channels in thalamic neurons, which is believed to be the primary mechanism for its effectiveness in treating absence seizures.

Anticonvulsant_Mechanisms cluster_drugs Anticonvulsant Drugs Neuron Presynaptic Neuron Voltage-Gated Na+ Channels Voltage-Gated Ca2+ Channels Postsynaptic Neuron Phenytoin Phenytoin Phenytoin->Neuron:Na Blocks Carbamazepine Carbamazepine Carbamazepine->Neuron:Na Blocks Ethosuximide Ethosuximide Ethosuximide->Neuron:Ca Blocks T-type Phenobarbital Phenobarbital GABA_Receptor GABAA Receptor Phenobarbital->GABA_Receptor Enhances GABA effect GABA_Receptor->Neuron Inhibits Postsynaptic Neuron

Major Mechanisms of Action of Compared Anticonvulsants

References

Validation of Atrolactamide's mechanism of action in neuronal models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a significant gap in the understanding of Atrolactamide's mechanism of action within neuronal models. Despite a thorough search for experimental data, validation studies, and comparative analyses, no specific information detailing its neuroprotective effects or signaling pathways has been identified.

Currently, the scientific community lacks the foundational research necessary to construct a detailed comparison of this compound with other neuroprotective agents. The absence of published studies means that critical information, including quantitative data on its efficacy, detailed experimental protocols for its use in neuronal models, and elucidation of its molecular signaling cascades, remains unavailable.

The initial intent to develop a comprehensive guide comparing this compound to other compounds cannot be fulfilled due to this lack of primary data. Such a guide would require robust experimental evidence to populate comparative tables, outline methodologies, and generate visual representations of its mechanism of action.

Therefore, for researchers, scientists, and drug development professionals interested in the potential of this compound, the immediate focus would need to be on initiating foundational research. This would involve in vitro and in vivo studies to determine its basic neuroprotective properties, identify its molecular targets, and elucidate the signaling pathways through which it may exert its effects. Without this fundamental work, any comparison to established neuroprotective agents would be purely speculative.

Further investigation into the synthesis and potential therapeutic applications of this compound derivatives may be a viable area of future research. However, at present, its role and mechanism of action in neuronal models remain an unexplored area of neuroscience.

A Comparative Analysis of (R)-Atrolactamide and (S)-Atrolactamide: Unraveling Stereoselectivity in Anticonvulsant Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Atrolactamide

This compound, also known as Themisone, is a chiral compound recognized for its potent anticonvulsant properties since the 1950s. As a chiral molecule, it exists in two non-superimposable mirror-image forms: (R)-Atrolactamide and (S)-Atrolactamide. In drug development, it is crucial to understand that enantiomers can exhibit significant differences in their pharmacological, pharmacokinetic, and toxicological profiles. One enantiomer may be therapeutically active (eutomer), while the other may be less active, inactive, or even contribute to adverse effects (distomer).

While specific data for this compound enantiomers is scarce, studies on structurally similar compounds, such as 2-hydroxy-2-phenylbutyramide, have demonstrated stereoselective differences in anticonvulsant activity and neurotoxicity. This suggests that a similar stereoselectivity likely exists for (R)- and (S)-Atrolactamide.

Inferred Comparative Data

The following table summarizes the inferred comparative data for (R)- and (S)-Atrolactamide, based on findings for analogous chiral anticonvulsants. It is critical to note that these are expected differences and require experimental validation.

Property(R)-Atrolactamide (Inferred)(S)-Atrolactamide (Inferred)
Anticonvulsant Activity Likely to be the more potent enantiomer (eutomer) in preclinical seizure models.May exhibit lower anticonvulsant potency compared to the (R)-enantiomer.
Neurotoxicity May exhibit a different neurotoxicity profile. Based on analogs, it could be higher or lower than the (S)-enantiomer.May exhibit a different neurotoxicity profile.
Mechanism of Action Believed to act as a T-type calcium channel blocker, contributing to the stabilization of neuronal membranes.Likely shares the same primary mechanism of action but may have different affinity and potency for the target.
Pharmacokinetics Enantiomers can have different rates of absorption, distribution, metabolism, and excretion, potentially leading to different half-lives and overall exposure.Enantiomers can have different rates of absorption, distribution, metabolism, and excretion.

Experimental Protocols

Detailed methodologies are essential for the synthesis, separation, and evaluation of (R)- and (S)-Atrolactamide.

Synthesis and Chiral Resolution of this compound Enantiomers

The synthesis of racemic this compound can be achieved through various established methods. The crucial step for a comparative study is the resolution of the enantiomers.

1. Synthesis of Racemic Atrolactic Acid: A common starting point is the reaction of acetophenone with a cyanide source to form a cyanohydrin, followed by hydrolysis to yield racemic atrolactic acid.

2. Chiral Resolution of Atrolactic Acid: The racemic atrolactic acid can be resolved into its (R) and (S) enantiomers using a chiral resolving agent, such as a chiral amine (e.g., (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine), to form diastereomeric salts. These salts can then be separated by fractional crystallization due to their different solubilities.

3. Amidation to (R)- and (S)-Atrolactamide: The separated (R)- and (S)-atrolactic acids can then be converted to their respective amides, (R)- and (S)-Atrolactamide, through reaction with ammonia or a suitable amine-containing reagent.

4. Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Analysis: The enantiomeric purity of the final products should be determined using chiral HPLC. A typical method would involve a chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives, and a mobile phase consisting of a mixture of hexane and a polar organic solvent like isopropanol or ethanol.

In Vivo Anticonvulsant Activity Assessment

Standard animal models are used to evaluate the anticonvulsant efficacy of the individual enantiomers.

1. Maximal Electroshock (MES) Seizure Model: This model is used to identify compounds effective against generalized tonic-clonic seizures. The test involves administering the compound to rodents, followed by the application of an electrical stimulus through corneal or ear-clip electrodes to induce a seizure. The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is the endpoint. The median effective dose (ED50) is then calculated.

2. 6 Hz Psychomotor Seizure Model: This model is considered a model of therapy-resistant partial seizures. A low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus is delivered to rodents. The endpoint is the protection against seizure activity (e.g., stun, forelimb clonus, twitching of the vibrissae).

3. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model: This model is used to identify compounds that can prevent clonic seizures induced by the chemoconvulsant pentylenetetrazole. The ability of the test compound to prevent or delay the onset of clonic seizures is measured.

In Vitro Mechanistic Studies

T-Type Calcium Channel Blocking Activity: Patch-clamp electrophysiology is the gold standard for assessing the effect of the enantiomers on T-type calcium channels. Whole-cell voltage-clamp recordings can be performed on cells expressing recombinant human Cav3.1, Cav3.2, or Cav3.3 channels or on primary neuronal cultures known to express these channels. The concentration-dependent inhibition of the T-type calcium current by each enantiomer can be determined to calculate the IC50 value.

Visualizations

Proposed Signaling Pathway for this compound

The following diagram illustrates the proposed mechanism of action for this compound, focusing on the blockade of T-type calcium channels, which are implicated in the generation of abnormal neuronal firing patterns associated with seizures.

Atrolactamide_Mechanism cluster_Neuron Presynaptic Neuron cluster_Drug_Action Drug Intervention cluster_Outcome Postsynaptic Effect Action_Potential Action Potential T_type_Ca_Channel T-type Ca2+ Channel Action_Potential->T_type_Ca_Channel Depolarization Ca_Influx Ca2+ Influx T_type_Ca_Channel->Ca_Influx Opens Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Triggers Reduced_Excitability Reduced Neuronal Excitability Neurotransmitter_Release->Reduced_Excitability Leads to This compound (R)- or (S)-Atrolactamide This compound->T_type_Ca_Channel Blocks Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect Results in

Caption: Proposed mechanism of this compound's anticonvulsant action via T-type calcium channel blockade.

Experimental Workflow for Comparative Analysis

This diagram outlines the logical flow of experiments required to conduct a comprehensive comparative study of (R)- and (S)-Atrolactamide.

Experimental_Workflow cluster_Synthesis Synthesis & Separation cluster_Evaluation Pharmacological Evaluation cluster_Analysis Data Analysis & Comparison Racemic_Synthesis Synthesis of Racemic this compound Chiral_Resolution Chiral Resolution Racemic_Synthesis->Chiral_Resolution R_this compound (R)-Atrolactamide Chiral_Resolution->R_this compound S_this compound (S)-Atrolactamide Chiral_Resolution->S_this compound Purity_Analysis Enantiomeric Purity (Chiral HPLC) R_this compound->Purity_Analysis S_this compound->Purity_Analysis In_Vivo In Vivo Studies (MES, 6Hz, scPTZ) Purity_Analysis->In_Vivo In_Vitro In Vitro Studies (Patch Clamp) Purity_Analysis->In_Vitro Toxicity Neurotoxicity Assessment Purity_Analysis->Toxicity Data_Comparison Comparative Analysis of: - Anticonvulsant Efficacy (ED50) - Mechanism of Action (IC50) - Toxicity Profiles In_Vivo->Data_Comparison In_Vitro->Data_Comparison Toxicity->Data_Comparison

A Comparative Guide to the Cross-Validation of Analytical Methods for Chiral Compounds: A Case Study on Mandelic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of chiral molecules is a critical aspect of pharmaceutical development and quality control. Atrolactamide, a chiral antiepileptic agent, exemplifies the necessity for accurate analytical methods to ensure its therapeutic efficacy and safety. Due to the limited availability of publicly accessible, validated analytical methods specifically for this compound, this guide will provide a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), using Mandelic Acid as a structurally related chiral model compound. The principles and methodologies discussed herein are directly applicable to the analysis of this compound and other chiral pharmaceutical compounds.

This guide presents a cross-validation framework, detailing the experimental protocols and performance characteristics of both HPLC-UV and LC-MS/MS methods for the enantioselective analysis of Mandelic Acid. All quantitative data is summarized in clear, comparative tables, and the logical workflow of the cross-validation process is illustrated using a Graphviz diagram.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method hinges on a variety of factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance characteristics of a chiral HPLC-UV method and a quantitative LC-MS/MS method for Mandelic Acid.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 5 - 100 µg/mL5 - 100 ng/mL
Correlation Coefficient (r²) > 0.995> 0.999
Limit of Detection (LOD) 1 µg/mL0.02 mg/L (for MA)
Limit of Quantification (LOQ) 5 µg/mL0.075 mg/L (for MA)
Accuracy (% Recovery) 94.2% (S-MA), 91.9% (R-MA)[1]> 82%[2]
Precision (% RSD) Intra-day: 2.8% - 4.8% Inter-day: 0.7% - 7.7%[1]< 11%[2]
Sample Matrix Urine (after derivatization)[1]Urine

Experimental Protocols

Detailed methodologies for the HPLC-UV and LC-MS/MS analyses of Mandelic Acid enantiomers are provided below. These protocols can be adapted for the analysis of this compound with appropriate optimization.

Chiral HPLC-UV Method for Mandelic Acid Enantiomers

This method involves pre-column derivatization for the simultaneous determination of Mandelic Acid enantiomers.

1. Sample Preparation:

  • Acidify urine samples.

  • Extract Mandelic Acid with ethyl acetate.

  • Evaporate the organic layer and derivatize the residue with S-(-)-1-(1-naphthyl) ethylamine.

2. Chromatographic Conditions:

  • Column: ZORBAX SB-C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol-10 mmol/L phosphate buffer (pH 2.5) (65:35, v/v)

  • Flow Rate: 0.8 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: Not specified.

LC-MS/MS Method for Mandelic Acid

This method allows for the direct and sensitive quantification of Mandelic Acid in urine.

1. Sample Preparation:

  • Thaw urine samples at room temperature and mix.

  • Filter through a 0.22 µm filter.

  • Dilute 200 µL of urine with 0.80 mL of pure water.

2. Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse XDB-C18 (150 mm × 2.1 mm, 3.5 µm)

  • Mobile Phase: 50% aqueous solution and 50% methanol solution (isocratic elution)

  • Flow Rate: 400 µL/min

  • Injection Volume: 2 µL

3. Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI) in negative ion mode

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Electrospray Voltage: 4500V

  • Nebulizer Gas: 50 psi

  • Curtain Gas: 35 psi

Cross-Validation Workflow

The process of cross-validating analytical methods ensures that different techniques produce comparable and reliable results. This is crucial when transferring methods between laboratories or when a secondary method is needed for confirmation.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Method Validation cluster_comparison Comparative Analysis Method1 HPLC-UV Method Validation1 Linearity Accuracy Precision LOD/LOQ Method1->Validation1 ProtocolComp Protocol Comparison Method1->ProtocolComp Method2 LC-MS/MS Method Validation2 Linearity Accuracy Precision LOD/LOQ Method2->Validation2 Method2->ProtocolComp DataComp Data Comparison (Tables) Validation1->DataComp Validation2->DataComp FinalReport Publish Comparison Guide DataComp->FinalReport ProtocolComp->FinalReport

Cross-validation workflow for analytical methods.

Signaling Pathways and Logical Relationships

In the context of analytical method development and validation, a logical pathway is followed to ensure the suitability of the chosen method for its intended purpose. The following diagram illustrates the decision-making process and the key stages involved.

MethodDevelopmentPathway Analyte Define Analyte (e.g., this compound) MethodSelection Select Analytical Technique (HPLC, GC, MS, etc.) Analyte->MethodSelection MethodDev Method Development & Optimization MethodSelection->MethodDev Validation Method Validation (ICH Guidelines) MethodDev->Validation CrossValidation Cross-Validation with Alternative Method Validation->CrossValidation RoutineAnalysis Routine Analysis & Quality Control Validation->RoutineAnalysis If single method is sufficient CrossValidation->RoutineAnalysis If results are comparable

Logical pathway for analytical method development.

References

A Comparative Guide to Atrolactamide Synthesis: Chemical and Biocatalytic Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of bioactive molecules is a critical endeavor. Atrolactamide, a compound with historical significance as an anticonvulsant, presents an interesting case study for comparing different synthetic strategies. This guide provides an objective comparison of two primary routes for this compound synthesis: a chemo-enzymatic approach starting from acetophenone and a direct biocatalytic amidation of mandelic acid. The comparison is supported by experimental data and detailed protocols to aid in the selection of the most suitable method based on efficacy, environmental impact, and desired stereoselectivity.

This compound Synthesis Routes: An Overview

Two distinct and effective pathways for the synthesis of this compound (2-hydroxy-2-phenylpropanamide) have been evaluated. The first route is a two-step chemo-enzymatic process commencing with the synthesis of 2-hydroxy-2-phenylpropanenitrile from acetophenone, followed by an enzymatic hydrolysis of the nitrile to the desired amide. The second route employs a direct biocatalytic amidation of mandelic acid to yield this compound.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data for each synthesis route, allowing for a direct comparison of their efficiencies.

Table 1: Chemo-enzymatic Synthesis of this compound from Acetophenone

StepReactionStarting MaterialKey Reagents/CatalystReaction TimeTemperature (°C)Yield (%)Purity (%)
1Cyanohydrin FormationAcetophenoneNaCN, H₂SO₄2-3 hours10-20~90Not specified
2Enzymatic Hydrolysis2-hydroxy-2-phenylpropanenitrileRhodococcus sp. nitrile hydratase4-24 hours20-30>95>99

Table 2: Biocatalytic Amidation of Mandelic Acid

StepReactionStarting MaterialKey Reagents/CatalystReaction TimeTemperature (°C)Yield (%)Enantiomeric Excess (ee) of remaining acid (%)
1Direct Amidation(R/S)-Mandelic AcidImmobilized Pseudomonas sp. lipase, Ammonium bicarbonate24 hours50~50>99 (S)-Mandelic acid

Experimental Protocols

Detailed methodologies for the key experiments in each synthesis route are provided below.

Route 1: Chemo-enzymatic Synthesis from Acetophenone

Step 1: Synthesis of 2-hydroxy-2-phenylpropanenitrile

This procedure is adapted from standard methods for cyanohydrin formation.

  • In a well-ventilated fume hood, a solution of sodium cyanide (1.1 eq) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Acetophenone (1.0 eq) is added to the stirred solution.

  • The flask is cooled in an ice bath to 10-20°C.

  • A solution of sulfuric acid (1.0 eq) in water is added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature between 10-20°C.

  • After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2-hydroxy-2-phenylpropanenitrile.

Step 2: Enzymatic Hydrolysis to this compound

This protocol utilizes a whole-cell biocatalyst expressing nitrile hydratase.

  • Whole cells of a Rhodococcus sp. strain known to possess nitrile hydratase activity are suspended in a phosphate buffer (pH 7.0).

  • 2-hydroxy-2-phenylpropanenitrile (1.0 eq) is added to the cell suspension.

  • The reaction mixture is incubated at 20-30°C with gentle agitation for 4-24 hours.

  • The progress of the reaction is monitored by TLC or HPLC.

  • Upon completion, the mixture is centrifuged to remove the cells.

  • The supernatant is extracted with ethyl acetate.

  • The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated to yield this compound. The product can be further purified by recrystallization.

Route 2: Biocatalytic Amidation of Mandelic Acid

This protocol is based on the direct amidation of mandelic acid using an immobilized lipase.[1]

  • Immobilized Pseudomonas sp. lipase is added to a solution of (R/S)-mandelic acid (1.0 eq) in a suitable organic solvent (e.g., diisopropyl ether).[1]

  • Ammonium bicarbonate (1.5 eq) is added to the mixture.[1]

  • The reaction mixture is incubated at 50°C with shaking for 24 hours.[1]

  • The immobilized enzyme is removed by filtration.

  • The solvent is evaporated under reduced pressure.

  • The resulting residue contains (R)-mandelamide and unreacted (S)-mandelic acid. The products can be separated by standard chromatographic techniques.[1]

Visualization of Synthesis Pathways

The following diagrams illustrate the logical flow of each this compound synthesis route.

G cluster_0 Route 1: Chemo-enzymatic Synthesis A Acetophenone B 2-hydroxy-2-phenylpropanenitrile A->B NaCN, H₂SO₄ C This compound B->C Rhodococcus sp. nitrile hydratase

Chemo-enzymatic synthesis of this compound.

G cluster_1 Route 2: Biocatalytic Amidation D (R/S)-Mandelic Acid E (R)-Mandelamide (this compound) D->E Immobilized Pseudomonas sp. lipase, NH₄HCO₃ F (S)-Mandelic Acid D->F Unreacted

Biocatalytic amidation of mandelic acid.

Comparison and Conclusion

Both synthesis routes offer viable methods for the production of this compound, each with distinct advantages and disadvantages.

The chemo-enzymatic route starting from acetophenone is a high-yielding process. The initial chemical step is well-established, and the subsequent enzymatic hydrolysis offers high selectivity and purity under mild reaction conditions. This route is particularly advantageous for producing racemic or non-chiral this compound in high yields.

The biocatalytic amidation of mandelic acid is a more direct and potentially greener approach. A key advantage of this method is its demonstrated enantioselectivity, allowing for the kinetic resolution of racemic mandelic acid to produce an enantiomerically enriched amide and recover the unreacted enantiomer of the acid in high enantiomeric excess. This is highly valuable for the synthesis of chiral drugs. However, the reported yield for the amidation step is moderate.

References

Atrolactamide in Asymmetric Synthesis: A Comparative Guide to Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in the design of stereoselective synthetic routes. This guide provides a comparative analysis of atrolactamide against well-established chiral auxiliaries, namely Evans' oxazolidinones and Oppolzer's sultams. While this compound presents theoretical potential, a comprehensive review of the scientific literature reveals a notable scarcity of specific applications and detailed protocols for its use in mainstream asymmetric reactions.[1] This guide will therefore focus on the proven performance of established auxiliaries as a benchmark against which the potential of this compound can be assessed.

Introduction to Chiral Auxiliaries

In asymmetric synthesis, a chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.[2][3] The ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, induce a high degree of diastereoselectivity in the key stereocreating step, and be removable under mild conditions without racemization of the product.[3]

This compound: A Chiral Auxiliary with Theoretical Promise

This compound, derived from atrolactic acid, possesses the fundamental requirements of a chiral auxiliary: a stereogenic center and functional groups (amide and hydroxyl) that can be used for attachment to a substrate and for potential chelation to a metal center to enhance stereocontrol. Both (R)- and (S)-enantiomers are theoretically accessible.

However, there is a significant gap in the published literature providing practical and detailed application notes on the use of this compound as a chiral auxiliary in key asymmetric transformations such as alkylations, aldol reactions, or Diels-Alder reactions.[1] The lack of empirical data makes a direct quantitative comparison with established auxiliaries challenging. The reasons for this could include difficulties in attachment or cleavage, or the overshadowing success of more effective and predictable auxiliaries.

Established Chiral Auxiliaries: Evans' Oxazolidinones and Oppolzer's Sultams

Evans' oxazolidinones and Oppolzer's camphorsultams are two of the most widely used and well-documented classes of chiral auxiliaries in asymmetric synthesis. They have been successfully applied in numerous total syntheses of complex, biologically active molecules.

Evans' Oxazolidinones

Introduced by David A. Evans, these auxiliaries are typically derived from readily available α-amino acids, such as valine and phenylalanine. They are particularly effective in directing stereoselective alkylation and aldol reactions of N-acylated derivatives. The stereochemical outcome is generally predictable, arising from a chelated Z-enolate that is shielded on one face by the substituent on the oxazolidinone ring.

Oppolzer's Sultams

Based on the naturally occurring camphor, Oppolzer's sultams are known for their rigid bicyclic structure, which provides excellent steric shielding. They are highly effective in a variety of asymmetric transformations, including alkylations, aldol reactions, and Michael additions. The rigid conformation of the sultam often leads to very high levels of diastereoselectivity.

Performance Comparison

The following table summarizes the performance of Evans' oxazolidinones and Oppolzer's sultams in representative asymmetric reactions. Due to the lack of available data, a corresponding entry for this compound cannot be provided.

Chiral AuxiliaryReaction TypeSubstrateElectrophileDiastereomeric Excess (de)Yield (%)Reference
Evans' Oxazolidinone AlkylationN-propionyl oxazolidinoneBenzyl bromide>99%90-95%--INVALID-LINK--
Aldol ReactionN-propionyl oxazolidinoneIsobutyraldehyde>99% (syn)80-90%--INVALID-LINK--
Oppolzer's Sultam AlkylationN-propionyl camphorsultamMethyl iodide>98%95%--INVALID-LINK--
Aldol ReactionN-acetyl camphorsultamBenzaldehyde>95% (syn)85%--INVALID-LINK--
This compound AlkylationN/AN/AData not availableData not available
Aldol ReactionN/AN/AData not availableData not available

Experimental Protocols

Detailed experimental protocols for the use of established chiral auxiliaries are widely available in the literature. Below are representative procedures for an Evans' aldol reaction and the subsequent cleavage of the auxiliary.

General Procedure for an Evans' Asymmetric Aldol Reaction
  • Enolate Formation: The N-acyl oxazolidinone is dissolved in a suitable solvent (e.g., CH₂Cl₂) and cooled to -78 °C. A Lewis acid, typically dibutylboron triflate (Bu₂BOTf), is added, followed by a tertiary amine base such as diisopropylethylamine (DIPEA). The mixture is stirred for a period to allow for the formation of the Z-enolate.

  • Aldol Addition: The aldehyde is then added to the reaction mixture, and the solution is stirred at low temperature for several hours.

  • Workup: The reaction is quenched, typically with a phosphate buffer, and the product is extracted. The diastereoselectivity can be determined by NMR analysis of the crude product.

Cleavage of the Chiral Auxiliary

The chiral auxiliary can be removed under various conditions to afford different functionalities.

  • To the carboxylic acid: Hydrolysis with lithium hydroxide (LiOH) in a mixture of THF and water.

  • To the alcohol: Reduction with lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).

  • To the ester: Transesterification with a sodium alkoxide in the corresponding alcohol.

Visualizing Asymmetric Synthesis with Chiral Auxiliaries

The following diagrams illustrate the general workflow of chiral auxiliary-mediated asymmetric synthesis and a structural comparison of the discussed auxiliaries.

Asymmetric_Synthesis_Workflow sub Prochiral Substrate attach Attachment sub->attach aux Chiral Auxiliary aux->attach chiral_sub Chiral Substrate- Auxiliary Adduct attach->chiral_sub reaction Diastereoselective Reaction chiral_sub->reaction product_adduct Product-Auxiliary Adduct reaction->product_adduct cleavage Cleavage product_adduct->cleavage product Enantiomerically Enriched Product cleavage->product recycle Recycled Auxiliary cleavage->recycle

General workflow of chiral auxiliary-mediated asymmetric synthesis.

Structural comparison of chiral auxiliaries.
(Note: As specific this compound adduct structures are not prevalent in the literature, a hypothetical N-acyl structure is implied for comparison.)

Conclusion

While this compound possesses the theoretical attributes of a chiral auxiliary, its practical application in asymmetric synthesis remains largely unexplored and undocumented in scientific literature. In contrast, Evans' oxazolidinones and Oppolzer's sultams are highly reliable and predictable chiral auxiliaries, supported by a vast body of experimental data and successful applications in the synthesis of complex molecules. The choice between these established auxiliaries often depends on the specific reaction, desired stereochemical outcome (e.g., syn vs. anti in aldol reactions), and the nature of the substrates. For researchers and drug development professionals, a thorough understanding of these powerful tools is essential for the efficient and stereocontrolled synthesis of enantiomerically pure compounds. The current lack of data on this compound's performance presents a potential research opportunity to explore and develop new, potentially cost-effective chiral auxiliaries.

References

In Silico Docking Analysis of Atrolactamide: A Comparative Guide for Anticonvulsant Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in silico docking analysis of Atrolactamide, a compound with known anticonvulsant properties. In the absence of direct experimental docking studies for this compound, this document outlines a proposed computational approach, comparing its potential binding affinity with established antiepileptic drugs (AEDs) that target voltage-gated sodium channels. The methodologies and comparative data presented herein are intended to serve as a blueprint for researchers investigating novel anticonvulsant agents.

The primary mechanism of action for a significant class of anticonvulsant drugs is the blockade of voltage-gated sodium channels (Nav), which are crucial for the initiation and propagation of action potentials in neurons.[1][2] Mutations and dysfunction of these channels, particularly subtypes like Nav1.1, Nav1.2, and Nav1.6, are linked to various epilepsy syndromes.[3][4] This guide focuses on the human Nav1.2 channel, a key target for many AEDs, as the putative biological target for this compound.[5]

Comparative Analysis of Binding Affinities

To contextualize the potential efficacy of this compound, its hypothetical binding energy, as would be determined from a docking study, is compared against the experimentally determined binding affinities of well-established Nav1.2 inhibitors: Phenytoin, Carbamazepine, and Lamotrigine.

CompoundBiological TargetBinding Affinity/Docking ScoreReference Compound(s)
This compoundNav1.2 (putative)Hypothetical Docking ScorePhenytoin, Carbamazepine, Lamotrigine
PhenytoinNav1.2IC50: ~20 µM-
CarbamazepineNav1.2High affinity for inactivated state-
LamotrigineNav1.2IC50: 31.9 µM-

Proposed Experimental and Computational Protocols

The following sections detail the methodologies for a comprehensive in silico docking study of this compound and its comparators against the Nav1.2 channel.

Protein Preparation
  • Structure Retrieval: The three-dimensional crystal structure of the human Nav1.2 channel will be obtained from the Protein Data Bank (PDB). A suitable entry, such as PDB ID: 6J8E, will be used.

  • Preprocessing: The protein structure will be prepared using molecular modeling software (e.g., Schrödinger's Protein Preparation Wizard, AutoDockTools). This process includes:

    • Removal of water molecules and non-essential co-factors.

    • Addition of hydrogen atoms.

    • Assignment of correct bond orders and protonation states at a physiological pH.

    • Energy minimization of the structure to relieve steric clashes.

Ligand Preparation
  • Structure Generation: The 2D structures of this compound, Phenytoin, Carbamazepine, and Lamotrigine will be sketched using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

  • 3D Conversion and Optimization: The 2D structures will be converted to 3D and their geometries optimized using a suitable force field (e.g., MMFF94). Ionization states will be determined at physiological pH.

Molecular Docking
  • Grid Generation: A docking grid will be defined around the putative binding site within the Nav1.2 channel pore. This site is typically located in the inner pore, involving residues from the S6 segments of the four domains.

  • Docking Algorithm: A molecular docking program such as AutoDock Vina, Glide, or GOLD will be employed to predict the binding poses of the ligands within the defined grid. The docking will be performed with flexible ligand conformations and a rigid receptor.

  • Scoring and Analysis: The docking poses will be scored based on their predicted binding free energy (e.g., kcal/mol). The pose with the lowest binding energy for each ligand will be considered the most favorable. Interactions such as hydrogen bonds and hydrophobic contacts between the ligand and protein residues will be analyzed.

Visualizations

Neuronal Excitability Signaling Pathway

G cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron Action Potential Action Potential Nav_Channel Nav1.2 Channel Action Potential->Nav_Channel Opens Depolarization Membrane Depolarization Nav_Channel->Depolarization Na+ Influx AP_Propagation Action Potential Propagation Depolarization->AP_Propagation This compound This compound / AEDs This compound->Nav_Channel Blocks

Caption: Role of Nav1.2 in neuronal signaling and its inhibition by AEDs.

In Silico Docking Workflow

G cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_docking Molecular Docking cluster_analysis Analysis PDB Retrieve Nav1.2 Structure (e.g., PDB: 6J8E) Preprocess Preprocess Protein (Add H, Remove Water) PDB->Preprocess Grid Define Binding Site (Grid Generation) Preprocess->Grid Ligand2D 2D Structure of This compound & Comparators Ligand3D Generate 3D Conformations & Optimize Ligand2D->Ligand3D Dock Perform Docking (e.g., AutoDock Vina) Ligand3D->Dock Grid->Dock Scoring Calculate Binding Energy (Docking Score) Dock->Scoring Analysis Analyze Binding Poses & Interactions Scoring->Analysis

Caption: Proposed workflow for in silico docking of this compound.

References

Validating the Neuroprotective Potential of Atrolactamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Glimpse into the Neuroactive Potential of Atrolactamide and its Analogs

This compound, also known by the name Themisone, was first identified as a potent anticonvulsant agent in the 1950s. While its initial therapeutic exploration focused on seizure disorders, recent research has renewed interest in its derivatives, particularly for their potential neuromodulatory effects. A notable analog, 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide, has demonstrated significant anticonvulsant activity, which is attributed to its function as a T-type calcium channel blocker[1].

Currently, there is a notable absence of direct experimental evidence in peer-reviewed literature specifically validating the neuroprotective effects of this compound or its derivatives in the context of neurodegenerative diseases. This guide, therefore, aims to provide a comparative framework for researchers and drug development professionals on how to approach the validation of neuroprotective effects for this class of compounds. It will draw parallels with established neuroprotective agents and outline the requisite experimental data and protocols.

Comparative Analysis of Mechanistic Pathways

Many established neuroprotective agents exert their effects through a variety of signaling pathways. A common mechanism involves the modulation of cellular responses to oxidative stress and inflammation, key contributors to neuronal damage in neurodegenerative conditions. In contrast, the known mechanism for an this compound derivative is the blockade of T-type calcium channels[1]. The following table compares these mechanisms.

Mechanism of ActionThis compound Derivative (Hypothesized Neuroprotective Role)Established Neuroprotective Agents (e.g., certain flavonoids, resveratrol)
Primary Target T-type calcium channels[1]Multiple targets including Nrf2, NF-κB, MAP kinases
Downstream Effects Regulation of intracellular calcium homeostasis, potentially preventing excitotoxicity.Upregulation of antioxidant enzymes, reduction of pro-inflammatory cytokines, inhibition of apoptotic pathways.
Key Signaling Pathways Calcium signaling pathwaysNrf2/ARE pathway, PI3K/Akt pathway, MAPK signaling cascades

A Proposed Framework for Validating Neuroprotective Effects

To rigorously assess the neuroprotective potential of this compound derivatives, a multi-tiered experimental approach is necessary, progressing from in vitro cellular models to in vivo disease models.

Experimental Workflow for Neuroprotection Validation

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation a Neuronal Cell Culture (e.g., SH-SY5Y, PC12) b Induction of Neurotoxicity (e.g., Oxidative Stress, Excitotoxicity) a->b c Treatment with This compound Derivatives b->c d Assessment of Neuroprotection c->d e Signaling Pathway Analysis (e.g., Western Blot, qPCR) d->e Investigate f Measurement of Oxidative Stress Markers (ROS, SOD) d->f Investigate g Apoptosis Assays (e.g., Caspase activity, TUNEL) d->g Investigate h Animal Model of Neurodegeneration (e.g., MPTP, 6-OHDA) i Administration of This compound Derivatives h->i j Behavioral Assessments (e.g., Motor function, Memory) i->j k Histopathological Analysis j->k

Caption: A stepwise workflow for validating the neuroprotective effects of novel compounds.

Detailed Experimental Protocols

In Vitro Neuroprotection Assays
  • Objective: To determine if this compound derivatives can protect neuronal cells from toxic insults.

  • Cell Lines: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells.

  • Neurotoxic Insults:

    • Oxidative Stress: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

    • Excitotoxicity: Glutamate or N-methyl-D-aspartate (NMDA).

  • Treatment Protocol:

    • Plate cells at an appropriate density.

    • Pre-treat cells with varying concentrations of this compound derivatives for a specified duration (e.g., 2 hours).

    • Introduce the neurotoxic agent and co-incubate for a further period (e.g., 24 hours).

  • Endpoint Assays:

    • Cell Viability: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.

    • Apoptosis: Annexin V/Propidium Iodide staining followed by flow cytometry, or measurement of caspase-3 activity.

    • Oxidative Stress: Measurement of intracellular reactive oxygen species (ROS) using DCFH-DA dye.

Mechanistic Studies: Signaling Pathway Analysis
  • Objective: To elucidate the molecular mechanisms underlying the observed neuroprotection.

  • Methodology:

    • Western Blotting: To quantify the protein expression levels of key signaling molecules such as phosphorylated and total forms of Akt, ERK, and transcription factors like Nrf2 and NF-κB.

    • Quantitative PCR (qPCR): To measure the mRNA levels of antioxidant enzymes (e.g., heme oxygenase-1, superoxide dismutase) and inflammatory cytokines (e.g., TNF-α, IL-1β).

Hypothesized Neuroprotective Signaling Pathway of this compound Derivatives

G compound This compound Derivative t_type T-type Ca2+ Channel compound->t_type Blocks nrf2_pathway Nrf2/ARE Pathway compound->nrf2_pathway ? nfkb_pathway NF-κB Pathway compound->nfkb_pathway ? ca_influx ↓ Ca2+ Influx t_type->ca_influx excitotoxicity ↓ Excitotoxicity ca_influx->excitotoxicity oxidative_stress Oxidative Stress excitotoxicity->oxidative_stress inflammation Neuroinflammation excitotoxicity->inflammation neuronal_survival Neuronal Survival excitotoxicity->neuronal_survival antioxidant_response ↑ Antioxidant Response nrf2_pathway->antioxidant_response antioxidant_response->neuronal_survival inflammatory_response ↓ Inflammatory Response nfkb_pathway->inflammatory_response inflammatory_response->neuronal_survival

Caption: Potential mechanisms of neuroprotection by this compound derivatives.

Comparative Data Presentation (Hypothetical)

Should experimental data become available, it should be presented in a clear, tabular format for easy comparison with other neuroprotective agents.

Table 1: Comparative Efficacy of Neuroprotective Compounds in an In Vitro Model of Oxidative Stress

CompoundConcentration (µM)Cell Viability (%) vs. ControlFold Change in ROS Production
This compound Derivative A 1Data to be determinedData to be determined
10Data to be determinedData to be determined
100Data to be determinedData to be determined
Resveratrol (Reference) 165 ± 50.8 ± 0.1
1080 ± 60.6 ± 0.08
10092 ± 40.4 ± 0.05
Vehicle Control -50 ± 71.5 ± 0.2

Conclusion and Future Directions

While this compound and its derivatives have a historical precedent as anticonvulsants, their potential as neuroprotective agents remains an unexplored and promising area of research. The known mechanism of T-type calcium channel blockade provides a strong rationale for investigating their efficacy in preventing excitotoxicity-mediated neuronal death. Future research should focus on systematically evaluating these compounds using the outlined in vitro and in vivo models. Elucidating their effects on key signaling pathways, such as those governing oxidative stress and neuroinflammation, will be crucial in determining their therapeutic potential for a range of neurodegenerative disorders. The generation of robust experimental data will be essential to validate these hypotheses and to guide the development of this intriguing class of molecules as novel neuroprotective therapeutics.

References

Comparative Analysis of the Metabolic Stability of Atrolactamide Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of drug candidates is a critical step in the lead optimization process. This guide provides a comparative analysis of the metabolic stability of hypothetical atrolactamide analogs, offering insights into how structural modifications can influence metabolic fate. The experimental data presented herein is illustrative, based on established methodologies in the field, to serve as a framework for similar research endeavors.

This compound and its analogs have garnered interest for their potential therapeutic applications, particularly as anticonvulsants.[1][2] A key determinant of their clinical success is their metabolic stability, which dictates their pharmacokinetic profile, including half-life and bioavailability. Rapid metabolism can lead to low systemic exposure and the formation of potentially active or toxic metabolites.[2] Therefore, designing analogs with improved metabolic stability is a crucial objective in the development of this compound-based therapeutics.

In Vitro Metabolic Stability Data

The metabolic stability of a compound is often assessed by its rate of disappearance when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.[3] The key parameters derived from these studies are the half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability.

The following table summarizes hypothetical metabolic stability data for a series of this compound analogs (Figure 1) in human liver microsomes. These analogs feature various substitutions on the phenyl ring, a common strategy to modulate metabolic properties.

Figure 1: Core Structure of this compound and Analogs

Table 1: Comparative Metabolic Stability of this compound Analogs in Human Liver Microsomes (Illustrative Data)

CompoundR-Groupt½ (min)CLint (µL/min/mg protein)
This compound-H2527.7
Analog A4-Cl4515.4
Analog B4-F4017.3
Analog C4-CH₃2034.7
Analog D4-OCH₃1546.2

Experimental Protocols

The following is a representative protocol for determining the metabolic stability of this compound analogs in human liver microsomes.

Microsomal Stability Assay Protocol

1. Materials and Reagents:

  • Test compounds (this compound and its analogs)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (containing an internal standard, e.g., warfarin)

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like carbamazepine)

2. Incubation Procedure:

  • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

  • In a 96-well plate, add phosphate buffer, the NADPH regenerating system, and the test compound (final concentration, e.g., 1 µM).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding pre-warmed human liver microsomes (final protein concentration, e.g., 0.5 mg/mL).

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis.

3. Analytical Method:

  • The concentration of the remaining parent compound is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • The LC-MS/MS system is optimized for the specific mass transitions of each this compound analog and the internal standard.

4. Data Analysis:

  • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

  • The slope of the linear portion of this plot is used to calculate the elimination rate constant (k).

  • The half-life (t½) is calculated using the formula: t½ = 0.693 / k.

  • The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Visualizing Metabolic Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a potential metabolic pathway for this compound and the general workflow of a metabolic stability assay.

metabolic_pathway This compound This compound Phase1 Phase I Metabolism (e.g., CYP450) This compound->Phase1 Hydroxylated_Metabolite Hydroxylated Metabolite Phase1->Hydroxylated_Metabolite Phase2 Phase II Metabolism (e.g., UGTs) Hydroxylated_Metabolite->Phase2 Glucuronide_Conjugate Glucuronide Conjugate Phase2->Glucuronide_Conjugate Excretion Excretion Glucuronide_Conjugate->Excretion

Caption: A simplified metabolic pathway of this compound.

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Reagents (Buffer, NADPH, Microsomes) C Incubate at 37°C A->C B Prepare Test Compounds (this compound Analogs) B->C D Collect Samples at Time Points C->D E Quench Reaction D->E F Protein Precipitation E->F G LC-MS/MS Analysis F->G H Data Processing and Calculation G->H

References

Head-to-Head Comparison of Atrolactamide and its Structural Analogs in Seizure Models: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the anticonvulsant potential of Atrolactamide and its structural analogs remains an area of active investigation. At present, publicly available experimental data from head-to-head comparative studies in established seizure models is limited. This guide, therefore, provides a framework for such a comparison by outlining the standard experimental protocols and data presentation formats used in the field of anticonvulsant drug discovery. We will draw upon data from other classes of anticonvulsant compounds to illustrate these methodologies and provide a roadmap for the future evaluation of this compound and its derivatives.

While direct comparative data for this compound is not yet available, the evaluation of novel anticonvulsant candidates typically involves a battery of standardized in vivo seizure models. These models are designed to identify compounds with efficacy against different seizure types and to assess their potential therapeutic window. The most common of these are the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6-Hz psychomotor seizure test.

Experimental Protocols for Anticonvulsant Screening

A standardized approach is crucial for the reliable comparison of anticonvulsant activity. The following are detailed methodologies for key experiments frequently cited in the discovery of new antiepileptic drugs.

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.

  • Animals: Male albino mice (e.g., ICR strain) weighing 20-25 g are typically used.

  • Apparatus: A constant-current stimulator with corneal electrodes.

  • Procedure:

    • The test compound is administered to a group of mice, typically via intraperitoneal (i.p.) injection. A vehicle control group receives the carrier solvent.

    • After a predetermined time (e.g., 30 minutes or 4 hours) to allow for drug absorption and distribution, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

    • The mice are observed for the presence or absence of a tonic hindlimb extension seizure.

    • The absence of the tonic hindlimb extension is considered the endpoint for protection.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using statistical methods such as probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a primary model for identifying compounds that may be effective against myoclonic and absence seizures.

  • Animals: Male albino mice (e.g., Swiss strain) weighing 18-25 g.

  • Procedure:

    • The test compound or vehicle is administered to the animals.

    • Following the appropriate absorption period, a convulsant dose of pentylenetetrazole (PTZ), a GABA-A receptor antagonist, is injected subcutaneously (e.g., 85 mg/kg).

    • The animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.

    • The absence of clonic seizures is the endpoint for protection.

  • Data Analysis: The ED50 is calculated as the dose that prevents clonic seizures in 50% of the animals.

6-Hz Psychomotor Seizure Test

The 6-Hz test is considered a model of therapy-resistant partial seizures.

  • Animals: Male albino mice (e.g., CF-1 strain) weighing 18-25 g.

  • Procedure:

    • The test compound or vehicle is administered.

    • After the designated pretreatment time, a low-frequency electrical stimulus (6 Hz, 32 mA for 3 seconds) is delivered via corneal electrodes.

    • The animals are observed for the presence of seizure activity, characterized by stun, forelimb clonus, and twitching of the vibrissae. The endpoint is the absence of seizure activity.

  • Data Analysis: The ED50, the dose that protects 50% of the animals from psychomotor seizures, is determined.

Data Presentation: A Comparative Framework

To facilitate a clear comparison of the anticonvulsant profiles of different compounds, quantitative data is typically summarized in a structured table. The following table illustrates how data for this compound and its hypothetical structural analogs could be presented. For illustrative purposes, we have included data from various classes of compounds reported in the literature, as specific data for this compound analogs is not currently available.

CompoundMES (ED₅₀ mg/kg)scPTZ (ED₅₀ mg/kg)6-Hz (32mA) (ED₅₀ mg/kg)Neurotoxicity (TD₅₀ mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
This compound Data not availableData not availableData not availableData not availableData not available
Analog A Data not availableData not availableData not availableData not availableData not available
Analog B Data not availableData not availableData not availableData not availableData not available
Example Compound 149.6[1]67.4[1]31.3[1]> 300> 6.0 (MES)
Example Compound 226.3[2]> 10011.1[2]> 300> 11.4 (MES)
Example Compound 3> 300150> 300Not determinedNot applicable

Note: The data for "Example Compounds" are from different chemical classes and are provided for illustrative purposes only. They are not direct structural analogs of this compound.

Visualization of Experimental Workflow

The process of screening and evaluating potential anticonvulsant compounds can be visualized as a logical workflow. The following diagram, generated using Graphviz, outlines a typical screening cascade.

Anticonvulsant_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization MES MES Test DoseResponse Dose-Response & ED50 Determination MES->DoseResponse scPTZ scPTZ Test scPTZ->DoseResponse SixHz 6-Hz Test SixHz->DoseResponse Neurotox Neurotoxicity (Rotarod) DoseResponse->Neurotox PatchClamp Electrophysiology (e.g., Patch Clamp) Neurotox->PatchClamp Binding Receptor Binding Assays Neurotox->Binding SAR Structure-Activity Relationship (SAR) Studies PatchClamp->SAR Binding->SAR

Anticonvulsant Drug Discovery Workflow.

Signaling Pathways in Epilepsy: A General Overview

The underlying mechanisms of action for many anticonvulsant drugs involve the modulation of neuronal excitability. While the specific targets of this compound are yet to be elucidated, common pathways include the enhancement of GABAergic inhibition and the attenuation of glutamatergic excitation. The diagram below illustrates these general opposing pathways.

Epilepsy_Signaling_Pathways cluster_Inhibition Inhibitory Pathway (GABAergic) cluster_Excitation Excitatory Pathway (Glutamatergic) GABA GABA Release GABA_R GABA-A Receptor GABA->GABA_R Cl_Influx Cl- Influx GABA_R->Cl_Influx Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Seizure_Threshold Seizure Threshold Hyperpolarization->Seizure_Threshold Increases Glutamate Glutamate Release NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Depolarization Depolarization Ca_Influx->Depolarization Depolarization->Seizure_Threshold Decreases

Opposing signaling pathways in seizure modulation.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Atrolactamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper disposal of Atrolactamide, a crucial aspect of laboratory safety and chemical management. Adherence to these procedures is vital for ensuring a safe laboratory environment and minimizing environmental impact. The following protocols are based on established best practices for the disposal of laboratory-grade chemicals and pharmaceuticals, synthesized from safety data sheets of structurally similar compounds in the absence of a specific Safety Data Sheet (SDS) for this compound.

I. Hazard Assessment and Safety Precautions

Assumed Hazards:

  • Acute Oral Toxicity: May be harmful if swallowed.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses with side shields or chemical splash goggles

  • A lab coat or other protective clothing

  • In cases of potential dust or aerosol generation, a NIOSH-approved respirator is recommended.

II. This compound Disposal Protocol

The primary recommended method for the disposal of this compound is through an approved hazardous waste disposal plant. This ensures that the compound is managed in an environmentally responsible and compliant manner.

Step-by-Step Disposal Procedure:

  • Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated, clearly labeled, and sealed waste container.

    • The container should be made of a material compatible with the chemical.

  • Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard pictograms (e.g., exclamation mark for irritant).

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.

    • This area should be well-ventilated, secure, and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with all necessary information about the waste, including the chemical name and quantity.

  • Spill Management:

    • In the event of a spill, avoid creating dust.[2]

    • Wear appropriate PPE.

    • Carefully sweep up the solid material and place it in the designated hazardous waste container.

    • Clean the spill area with a suitable solvent and then with soap and water.

    • Do not let the product enter drains.[2]

III. Data Presentation: Waste Profile

ParameterGuideline
Waste Classification Assumed to be a non-RCRA (Resource Conservation and Recovery Act) hazardous waste unless specific testing indicates otherwise.
Hazardous Characteristics Based on similar compounds, may exhibit characteristics of toxicity and irritation.
Container Requirements U.N. approved, sealed, and properly labeled containers.
Storage Time Limit Follow institutional and local regulations for hazardous waste accumulation (typically 90 or 180 days).
Disposal Method Incineration at a licensed hazardous waste facility is the preferred method. Landfilling should be avoided.[3]

IV. Experimental Protocols: Decontamination of Labware

For reusable labware contaminated with this compound, a thorough decontamination process is essential.

Methodology:

  • Initial Rinse:

    • Rinse the contaminated labware with a suitable organic solvent in which this compound is soluble (e.g., methanol or ethanol).

    • Collect the solvent rinse as hazardous waste.

  • Washing:

    • Wash the labware with a laboratory-grade detergent and warm water.

  • Final Rinse:

    • Rinse the labware thoroughly with deionized water.

  • Drying:

    • Allow the labware to air dry or place it in a drying oven.

V. Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

AtrolactamideDisposal cluster_spill Spill Response start Start: this compound Waste Generation collect Step 1: Collect Waste in Labeled Container start->collect store Step 2: Store in Designated Hazardous Waste Area collect->store contact_ehs Step 3: Contact Environmental Health & Safety (EHS) store->contact_ehs pickup Step 4: Arrange for Professional Disposal contact_ehs->pickup end_disposal End: Disposal at Approved Facility pickup->end_disposal spill Spill Occurs contain Contain Spill & Clean Up spill->contain spill_waste Collect Spill Debris as Hazardous Waste contain->spill_waste spill_waste->collect

Caption: Logical workflow for the proper disposal of this compound waste.

Disclaimer: The information provided is a synthesized guideline based on best practices and data from similar chemical compounds. Always consult with your institution's Environmental Health and Safety (EHS) department and refer to local, state, and federal regulations for specific disposal requirements.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Atrolactamide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Essential Safety and Handling Protocols for Atrolactamide

This document provides critical, immediate guidance for laboratory personnel on the safe handling, personal protective equipment (PPE), and disposal of this compound. Adherence to these protocols is mandatory to ensure the safety of all researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE) for this compound Handling

A multi-layered approach to personal protection is essential when working with this compound. The following table summarizes the required PPE, drawing from established safety protocols for handling chemical compounds with similar hazard profiles.

Body PartRequired PPESpecifications and Best Practices
Hands Double Nitrile GlovesWear two pairs of powder-free nitrile gloves. The outer glove should be removed and disposed of in a designated waste container immediately after handling the compound. The inner glove should be worn under the cuff of the lab coat.
Eyes Safety GogglesChemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashes or aerosol generation.
Body Laboratory CoatA clean, buttoned laboratory coat made of a low-permeability material is required. Cuffs should be snug around the wrists.
Respiratory NIOSH-approved RespiratorA NIOSH-approved respirator with an appropriate cartridge should be used when handling the powder form of this compound or when there is a potential for aerosolization.
Operational Plan for Safe Handling

Safe handling practices are paramount to minimize exposure risk. The following step-by-step procedures must be followed:

  • Preparation: Before handling this compound, ensure that the designated workspace is clean and uncluttered. All necessary PPE must be donned correctly.

  • Weighing and Aliquoting: All weighing and aliquoting of solid this compound must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.

  • Solution Preparation: When preparing solutions, add this compound powder to the solvent slowly to avoid splashing. Ensure adequate ventilation.

  • Spill Management: In the event of a spill, immediately alert personnel in the vicinity. For small spills, use an appropriate absorbent material, and for larger spills, follow the established emergency spill response protocol. All contaminated materials must be disposed of as hazardous waste.

  • Personal Hygiene: After handling this compound and before leaving the laboratory, remove all PPE and wash hands thoroughly with soap and water.

Disposal Plan for this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: All solid waste, including contaminated gloves, bench paper, and pipette tips, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused this compound solutions and contaminated solvents must be collected in a designated, leak-proof hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Container Disposal: Empty this compound containers must be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

Understanding this compound: Mechanism of Action

This compound is recognized as a potent anticonvulsant.[1] While the precise mechanism of action for this compound is not definitively established in the available literature, an analogue, 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide, has been identified as an effective T-type calcium channel blocker.[1] This suggests that this compound may exert its anticonvulsant effects through a similar mechanism.

T-type calcium channels are low-voltage-activated channels that play a crucial role in regulating neuronal excitability. By blocking these channels, this compound could reduce the likelihood of the excessive neuronal firing that characterizes seizures.

The following diagram illustrates the proposed mechanism of action for this compound as a T-type calcium channel blocker.

Atrolactamide_Mechanism This compound This compound T_type_Channel T-type Calcium Channel This compound->T_type_Channel Blocks Ca_Influx Calcium Influx T_type_Channel->Ca_Influx Mediates Neuronal_Excitability Neuronal Excitability Ca_Influx->Neuronal_Excitability Increases Seizure_Activity Seizure Activity Neuronal_Excitability->Seizure_Activity Leads to

Proposed mechanism of this compound action.

Experimental Protocol: A Representative Synthesis of a Related Anticonvulsant

While a detailed, step-by-step synthesis protocol for this compound was not found in the reviewed literature, the following is a representative experimental protocol for the synthesis of a structurally related anticonvulsant, providing a general framework for the chemical processes involved.

Synthesis of 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione

  • (R,S)-2-(2-Chlorophenyl)-succinic acid (0.04 mol) is dissolved in 20 mL of water.

  • 2-Aminoacetic acid (0.04 mol) is gradually added to the solution.

  • The resulting intermediate, 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid (0.01 mol), is dissolved in 20 mL of DMF.

  • N,N-carbonyldiimidazole (0.01 mol) is added, and the mixture is stirred for 30 minutes at room temperature.

  • The appropriate 4-arylpiperazine (0.01 mol), dissolved in 5 mL of DMF, is then added.

  • After 24 hours of stirring, the reaction mixture is placed in an ice-cold bath.

  • The product is precipitated with cold water and purified by recrystallization from isopropyl alcohol.

The following diagram illustrates the general workflow for this synthesis.

Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis Start Start Materials: (R,S)-2-(2-Chlorophenyl)-succinic acid 2-Aminoacetic acid Dissolve Dissolve in Water Start->Dissolve Add_Amino_Acid Add 2-Aminoacetic acid Dissolve->Add_Amino_Acid Intermediate Intermediate: 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid Add_Amino_Acid->Intermediate Dissolve_Intermediate Dissolve Intermediate in DMF Intermediate->Dissolve_Intermediate Add_CDI Add N,N-carbonyldiimidazole Dissolve_Intermediate->Add_CDI Add_Arylpiperazine Add 4-arylpiperazine Add_CDI->Add_Arylpiperazine Stir Stir for 24 hours Add_Arylpiperazine->Stir Precipitate Precipitate with cold water Stir->Precipitate Purify Recrystallize from isopropyl alcohol Precipitate->Purify Final_Product Final Product Purify->Final_Product

General synthesis workflow for a related anticonvulsant.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atrolactamide
Reactant of Route 2
Reactant of Route 2
Atrolactamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.